Product packaging for 1-Formyl-L-proline(Cat. No.:CAS No. 13200-83-4)

1-Formyl-L-proline

Cat. No.: B078326
CAS No.: 13200-83-4
M. Wt: 143.14 g/mol
InChI Key: DHDRGOURKDLAOT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Formyl-L-proline is a strategically modified amino acid derivative where a formyl group protects the secondary amine of the L-proline ring. This specific protection is pivotal in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), where it prevents side reactions and eliminates the potential for diketopiperazine formation during the coupling of proline-containing sequences. The formyl group serves as an orthogonal protecting group that is stable under standard acidic (e.g., TFA) deprotection conditions but can be selectively removed under mild basic conditions or via other specific reagents, allowing for greater synthetic flexibility. Beyond its primary role as a building block, this compound is a valuable intermediate in organic synthesis and medicinal chemistry for constructing more complex, proline-based scaffolds. It is also utilized in biochemical studies to probe the structure and function of enzymes and receptors that interact with proline, as the formyl group can subtly alter the conformational dynamics and hydrogen-bonding capacity of the pyrrolidine ring. This compound is essential for researchers developing novel therapeutic peptides, investigating protein-protein interactions, and exploring the unique properties of cyclic amino acids. Supplied with detailed analytical data (including HPLC and MS) to guarantee high purity and consistency for your critical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3 B078326 1-Formyl-L-proline CAS No. 13200-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-formylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDRGOURKDLAOT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316150
Record name 1-Formyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13200-83-4, 67985-73-3
Record name 1-Formyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13200-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Formyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-formyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-formylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unraveling the Anti-Cancer Mechanisms of 1-Formyl-L-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-L-proline (NFLP) is emerging as a molecule of interest in oncology research due to its targeted action on cancer cell metabolism. This technical guide provides an in-depth examination of the primary mechanism of action of NFLP: the competitive inhibition of Pyrroline-5-carboxylate reductase 1 (PYCR1). PYCR1 is a key enzyme in the proline biosynthesis pathway, which is frequently upregulated in various cancers to support rapid proliferation and adapt to metabolic stress. By inhibiting PYCR1, NFLP disrupts proline metabolism, leading to impaired cancer cell growth and survival. This document summarizes the available quantitative data on NFLP's efficacy, details relevant experimental protocols, and illustrates the implicated signaling pathways. While the primary focus is on its role as a PYCR1 inhibitor, this guide also briefly explores the potential, though currently unsubstantiated, interaction of this compound with Formyl Peptide Receptors (FPRs) in the context of cancer.

Core Mechanism of Action: Inhibition of Proline Biosynthesis via PYCR1

The principal anti-cancer activity of this compound stems from its function as a competitive inhibitor of Pyrroline-5-carboxylate reductase 1 (PYCR1).[1][2] PYCR1 catalyzes the final step in the de novo synthesis of proline, a critical amino acid for cancer cells. Proline is not only a fundamental component of proteins, particularly collagen, but also plays a crucial role in cellular redox homeostasis, energy metabolism, and signaling pathways that support tumorigenesis.[3][4][5] Many cancers exhibit an addiction to proline and upregulate the expression of PYCR1 to meet their high metabolic demands.[1][2]

NFLP, as a proline analog, competes with the natural substrate of PYCR1, pyrroline-5-carboxylate (P5C), for binding to the enzyme's active site. This competitive inhibition blocks the conversion of P5C to proline, thereby depleting the intracellular pool of newly synthesized proline.[2] The inhibition of PYCR1 by NFLP has been shown to phenocopy the effects of PYCR1 gene knockdown in cancer cells, leading to a reduction in cell proliferation and the impairment of spheroidal growth in 3D culture models.[2]

Quantitative Data on PYCR1 Inhibition and Cellular Effects

The inhibitory potency of this compound against PYCR1 has been characterized, and its effects on cancer cells have been quantified in preclinical studies.

ParameterValueCell Line/SystemReference
Ki (Inhibition Constant) 100 µMPurified Human PYCR1[1][2]
Effect on Proline Metabolism Inhibition of de novo proline biosynthesisMCF10A H-RASV12 Breast Cancer Spheroids[2]
Effect on Cell Growth Impaired spheroidal growthMCF10A H-RASV12 Breast Cancer Spheroids[2]

Further research is needed to establish a comprehensive profile of IC50 values for this compound across a diverse range of cancer cell lines.

Signaling Pathways and Cellular Processes Affected by PYCR1 Inhibition

The inhibition of PYCR1 by this compound initiates a cascade of downstream cellular effects that contribute to its anti-cancer activity.

PYCR1_Inhibition_Pathway NFLP This compound (NFLP) PYCR1 PYCR1 NFLP->PYCR1 Proline Proline PYCR1->Proline Cell_Proliferation Cell Proliferation PYCR1->Cell_Proliferation Inhibition leads to decreased proliferation Apoptosis Apoptosis PYCR1->Apoptosis Inhibition may lead to apoptosis P5C P5C P5C->PYCR1 Protein_Synthesis Protein Synthesis (e.g., Collagen) Proline->Protein_Synthesis Redox_Homeostasis Redox Homeostasis (NAD+/NADH) Proline->Redox_Homeostasis Protein_Synthesis->Cell_Proliferation Redox_Homeostasis->Cell_Proliferation

Figure 1: Simplified signaling pathway of PYCR1 inhibition by this compound.

Potential Interaction with Formyl Peptide Receptors (FPRs)

Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that are primarily known for their role in the innate immune system, recognizing formylated peptides of bacterial and mitochondrial origin to mediate chemotaxis and inflammation.[6] There is growing evidence that FPRs, particularly FPR1, are also expressed on various cancer cells and can influence tumor progression, angiogenesis, and metastasis.[6][7]

Given that this compound contains a formyl group, a key structural feature for FPR ligands, it is plausible that it could interact with these receptors. However, current scientific literature has not yet established a direct link between this compound and the activation or inhibition of FPRs in cancer cells. The known agonists for FPRs are typically formylated peptides of at least three amino acids in length, and the affinity of a single formylated amino acid like this compound for these receptors is not well-characterized in the context of cancer.

Further research is required to determine if this compound can act as an agonist or antagonist of FPRs on cancer cells and what the downstream signaling consequences of such an interaction would be.

FPR_Hypothetical_Pathway NFLP This compound (NFLP) FPR Formyl Peptide Receptor (e.g., FPR1) NFLP->FPR Hypothetical Interaction (Agonist or Antagonist?) G_Protein G-protein Signaling FPR->G_Protein Downstream_Effectors Downstream Effectors (e.g., MAPK, PI3K/Akt) G_Protein->Downstream_Effectors Cellular_Response Cellular Response (Proliferation, Migration, Inflammation) Downstream_Effectors->Cellular_Response

Figure 2: Hypothetical signaling pathway of this compound interaction with FPRs.

Experimental Protocols

This section provides an overview of key experimental methodologies for investigating the mechanism of action of this compound in cancer cells.

PYCR1 Inhibition Assay (Enzyme Kinetics)

Objective: To determine the inhibitory constant (Ki) of this compound against purified PYCR1.

Methodology:

  • Protein Expression and Purification: Human PYCR1 is expressed in a suitable system (e.g., E. coli) and purified using affinity chromatography.

  • Enzyme Activity Assay: The activity of PYCR1 is measured by monitoring the oxidation of NAD(P)H to NAD(P)+ at 340 nm.

  • Kinetic Measurements: Initial velocities are measured at varying concentrations of the substrate (P5C) in the presence of different fixed concentrations of this compound. The concentration of NAD(P)H is kept constant.

  • Data Analysis: The data are fitted to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.

Cell Viability and Proliferation Assays

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

  • Viability/Proliferation Assessment:

    • MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability.

    • Crystal Violet Assay: Stains total protein content to assess cell number.

    • BrdU Incorporation Assay: Measures DNA synthesis as a marker of proliferation.

    • Real-time Cell Analysis (e.g., xCELLigence): Monitors cell proliferation and viability in real-time.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

3D Spheroid Growth Assay

Objective: To evaluate the effect of this compound on the growth of cancer cells in a more physiologically relevant 3D model.

Methodology:

  • Spheroid Formation: Cancer cells are cultured in ultra-low attachment plates or using the hanging drop method to promote the formation of 3D spheroids.

  • Treatment: Spheroids are treated with this compound at various concentrations.

  • Growth Monitoring: The size and morphology of the spheroids are monitored over time using microscopy and image analysis software.

  • Endpoint Analysis: At the end of the treatment period, spheroids can be dissociated, and cell viability can be assessed using assays like CellTiter-Glo.

Metabolite Analysis (Mass Spectrometry)

Objective: To quantify the changes in intracellular proline levels and other related metabolites following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Cancer cells are cultured and treated with this compound.

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify proline and its precursors.

  • Data Analysis: The levels of metabolites in treated cells are compared to those in untreated control cells.

Experimental_Workflow Start Start: Investigate NFLP's Mechanism of Action Enzyme_Kinetics PYCR1 Enzyme Kinetics (Determine Ki) Start->Enzyme_Kinetics Cell_Culture Cancer Cell Culture Start->Cell_Culture Conclusion Conclusion: Elucidate Anti-Cancer Mechanism Enzyme_Kinetics->Conclusion Treatment Treat with NFLP (Dose-response) Cell_Culture->Treatment Viability_Assay 2D Cell Viability/ Proliferation Assays (Determine IC50) Treatment->Viability_Assay Spheroid_Assay 3D Spheroid Growth Assay Treatment->Spheroid_Assay Metabolomics Metabolite Analysis (LC-MS/MS) Treatment->Metabolomics Signaling_Analysis Downstream Signaling Analysis (Western Blot) Treatment->Signaling_Analysis Viability_Assay->Conclusion Spheroid_Assay->Conclusion Metabolomics->Conclusion Signaling_Analysis->Conclusion

Figure 3: General experimental workflow for investigating the anti-cancer effects of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-cancer therapeutics that target the metabolic vulnerability of proline addiction in tumors. Its well-defined mechanism of action as a competitive inhibitor of PYCR1 provides a solid foundation for further investigation. Future research should focus on:

  • Expanding the quantitative analysis: Determining the IC50 values of this compound in a broad panel of cancer cell lines from different tissues of origin to identify the most sensitive cancer types.

  • Elucidating downstream signaling: Conducting detailed studies to map the specific signaling pathways that are modulated by PYCR1 inhibition with NFLP, including those related to apoptosis, cell cycle arrest, and redox stress.

  • Investigating the FPR interaction: Performing binding and functional assays to definitively determine whether this compound interacts with Formyl Peptide Receptors on cancer cells and the immunological consequences of such an interaction.

  • In vivo efficacy studies: Evaluating the anti-tumor efficacy and pharmacokinetic properties of this compound in preclinical animal models of cancer.

A comprehensive understanding of these aspects will be crucial for the translation of this compound from a research tool into a potential clinical candidate for cancer therapy.

References

The Emerging Role of 1-Formyl-L-proline in the Regulation of Proline Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-L-proline, a non-proteinogenic amino acid, is gaining recognition as a key modulator of proline metabolism. This technical guide provides a comprehensive overview of the synthesis, biological activity, and metabolic fate of this compound, with a particular focus on its role as a competitive inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a critical enzyme in the proline biosynthesis pathway. This document consolidates quantitative data on its inhibitory effects, details experimental protocols for its study, and visualizes its interactions within the broader context of cellular metabolism, offering a valuable resource for researchers in oncology, metabolic disorders, and drug development.

Introduction

Proline is a unique imino acid with multifaceted roles in protein structure, cellular stress responses, and energy metabolism[1]. The dysregulation of proline metabolism has been implicated in various diseases, including cancer, making the enzymes of this pathway attractive therapeutic targets[2][3]. This compound, also known as N-formyl-L-proline, has emerged as a specific inhibitor of PYCR1, the enzyme that catalyzes the final step in proline biosynthesis[4]. This guide delves into the technical details surrounding this compound, providing a foundational understanding for its application in research and drug discovery.

Physicochemical Properties of this compound

This compound is characterized by the addition of a formyl group to the nitrogen atom of the proline ring. Its chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₉NO₃[4]
Molecular Weight 143.14 g/mol [4]
IUPAC Name (2S)-1-formylpyrrolidine-2-carboxylic acid[4]
CAS Number 67985-73-3[4]

Role in Proline Metabolism: Inhibition of PYCR1

The primary characterized role of this compound in proline metabolism is its competitive inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1)[5]. PYCR1 catalyzes the NAD(P)H-dependent reduction of pyrroline-5-carboxylate (P5C) to L-proline. By inhibiting this enzyme, this compound effectively blocks the final step of de novo proline synthesis from glutamate.

Quantitative Inhibition Data

Several studies have quantified the inhibitory potency of this compound against human PYCR1. The key kinetic parameters are summarized below.

ParameterValueConditionsReference
Ki 100 µMCompetitive inhibition with respect to P5C[5]
IC50 490 µM50 µM NADH, 200 µM L-P5C
Metabolic Consequences of PYCR1 Inhibition

Inhibition of PYCR1 by this compound has been shown to have significant effects on cancer cell metabolism and growth, particularly in tumors reliant on the proline biosynthesis pathway.

  • Increased Intracellular Proline: Treatment of breast cancer cells with this compound leads to an accumulation of intracellular proline[6]. This seemingly counterintuitive result suggests a complex regulation of proline homeostasis and may indicate a compensatory uptake from the extracellular environment or altered activity of other metabolic pathways.

  • Impaired Spheroidal Growth: In 3D culture models of breast cancer, this compound treatment significantly reduces the growth of spheroids, phenocopying the effect of PYCR1 knockdown[5][6].

  • Disruption of Glucose Metabolism: Knockdown of PYCR1 has been shown to reduce metabolic flux through glycolysis and the pentose phosphate pathway, suggesting that inhibition of this enzyme by this compound may have broader metabolic consequences beyond proline biosynthesis[4].

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the formylation of L-proline.

Materials:

  • L-proline

  • Formic acid (85% aqueous solution)

  • Toluene

  • Dean-Stark trap

Procedure:

  • A mixture of L-proline (1 g, 1 equivalent) and aqueous 85% formic acid (1.0-1.2 equivalents) in toluene is prepared.

  • The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark trap for 4-9 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is evaporated to yield the crude N-formyl compound.

  • If necessary, the product can be purified by short column chromatography.

Note: This is a general procedure and may require optimization for specific laboratory conditions.

PYCR1 Inhibition Assay

This protocol details a continuous, spectrophotometric assay to measure the inhibition of PYCR1 by this compound.

Materials:

  • Human PYCR1 enzyme

  • NADH

  • D,L-Pyrroline-5-carboxylate (P5C)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Varying concentrations of this compound

    • Fixed concentration of NADH (e.g., 175 µM)

    • Human PYCR1 enzyme

  • Initiate the reaction by adding varying concentrations of D,L-P5C (e.g., 0-2000 µM). Note that only the L-isomer is the substrate, so the effective concentration of L-P5C is half of the total D,L-P5C concentration.

  • Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADH oxidation is proportional to the PYCR1 activity.

  • Calculate the initial velocity of the reaction for each concentration of substrate and inhibitor.

  • To determine the inhibition constant (Ki), the data can be globally fitted to a competitive inhibition model.

Quantification of this compound in Biological Samples

General Workflow:

  • Sample Preparation: Quench metabolism in cell cultures with ice-cold methanol and scrape cells into the quenching solution. For tissues, snap-freeze in liquid nitrogen and pulverize.

  • Extraction: Extract metabolites using a suitable solvent system, such as methanol.

  • LC Separation: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for separation of the polar metabolite, this compound.

  • MS Detection: Employ a high-resolution, accurate-mass mass spectrometer for detection and quantification. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide high sensitivity and specificity. The specific precursor-to-product ion transition for this compound would need to be determined empirically.

  • Quantification: Use a stable isotope-labeled internal standard of this compound for accurate quantification.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is its direct inhibition of PYCR1, which is a central node in proline metabolism. The downstream effects on other signaling pathways are likely indirect consequences of this inhibition.

Proline_Metabolism_Inhibition cluster_Proline_Biosynthesis Proline Biosynthesis cluster_Inhibitor cluster_Downstream_Effects Downstream Effects Glutamate Glutamate P5CS P5CS Glutamate->P5CS P5C Pyrroline-5-Carboxylate (P5C) P5CS->P5C PYCR1 PYCR1 P5C->PYCR1 Proline L-Proline PYCR1->Proline CellGrowth Cancer Cell Proliferation PYCR1->CellGrowth Promotes Glycolysis Glycolysis & Pentose Phosphate Pathway PYCR1->Glycolysis Supports Formylproline This compound Formylproline->PYCR1 Inhibits

Fig. 1: Inhibition of PYCR1 by this compound and its downstream consequences.

Experimental_Workflow cluster_Synthesis Synthesis & Purification cluster_Activity_Assay Biological Activity Assessment cluster_Cellular_Studies Cellular Studies start L-Proline + Formic Acid reaction Reflux with Dean-Stark start->reaction purification Column Chromatography reaction->purification product This compound purification->product assay PYCR1 Inhibition Assay product->assay cell_treatment Treat Cancer Cells product->cell_treatment kinetics Determine Ki and IC50 assay->kinetics metabolomics Metabolic Profiling (LC-MS/MS) cell_treatment->metabolomics phenotype Assess Phenotype (e.g., Spheroid Growth) cell_treatment->phenotype

Fig. 2: General experimental workflow for studying this compound.

Metabolic Fate of this compound

The precise metabolic fate of this compound in mammalian cells is not well-documented. However, studies on the degradation of N-formylated peptides and amino acids provide some potential insights. In the gut, enzymes such as f-Met aminopeptidase and f-Met deformylase are involved in the breakdown of N-formylmethionine[7]. It is plausible that similar deformylases or amidohydrolases could act on this compound to release L-proline and formate. Further research is required to elucidate the specific enzymes and pathways involved in its catabolism.

Discussion and Future Directions

This compound represents a valuable tool for probing the function of PYCR1 and the role of proline metabolism in disease. Its specificity as a competitive inhibitor allows for the targeted investigation of this pathway. The observed effects on cancer cell proliferation highlight the therapeutic potential of targeting PYCR1.

Future research should focus on several key areas:

  • Detailed Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a potential therapeutic agent.

  • Elucidation of Degradation Pathways: Identifying the specific enzymes responsible for the catabolism of this compound will provide a more complete picture of its metabolic fate.

  • Broader Metabolic Impact: Comprehensive metabolic flux analysis is needed to understand the full impact of PYCR1 inhibition by this compound on interconnected pathways, such as the TCA cycle and glutamine metabolism.

  • In Vivo Efficacy: While in vitro studies are promising, the efficacy of this compound in preclinical in vivo models of cancer and other metabolic diseases needs to be established.

  • Exploration of Other Potential Targets: While PYCR1 is the primary known target, the possibility of off-target effects should be investigated.

Conclusion

This compound is a potent and specific inhibitor of PYCR1, offering a powerful tool for dissecting the role of proline biosynthesis in health and disease. This technical guide provides a consolidated resource of current knowledge, including quantitative data and experimental protocols, to facilitate further research into this promising molecule and its therapeutic potential. As our understanding of the intricate network of cellular metabolism continues to grow, the study of specific inhibitors like this compound will be instrumental in developing novel therapeutic strategies for a range of diseases.

References

Discovery of 1-Formyl-L-proline as a Potent PYCR1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The metabolic reprogramming of cancer cells is a key hallmark of malignancy, presenting novel therapeutic targets. Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a critical enzyme in the final step of proline biosynthesis, is frequently overexpressed in various cancers and is integral to supporting tumor growth, redox homeostasis, and metastasis. This has positioned PYCR1 as a compelling target for anticancer drug development. This technical guide details the discovery and characterization of 1-Formyl-L-proline (NFLP) as a validated inhibitor of PYCR1. We present quantitative data on its inhibitory efficacy, provide detailed experimental protocols for its synthesis and evaluation, and illustrate key biological pathways and experimental workflows through structured diagrams. NFLP serves as the first validated chemical probe for PYCR1, paving the way for the development of more potent and specific inhibitors for cancer therapy.

Introduction to PYCR1 and Proline Metabolism in Cancer

Proline metabolism plays a central role in the metabolic shifts that occur in cancer cells.[1] The synthesis of the non-essential amino acid L-proline is crucial for protein production, collagen synthesis for the extracellular matrix, and cellular signaling.[2][3] The final step in proline biosynthesis is catalyzed by Pyrroline-5-Carboxylate Reductase (PYCR), which reduces Δ1-pyrroline-5-carboxylate (P5C) to proline.[1][4]

Of the three human PYCR isoforms, PYCR1 is most consistently upregulated across a wide range of cancers, including liver, breast, lung, and bladder cancer.[5][6][7] High PYCR1 expression is often associated with tumor aggressiveness and poor patient outcomes.[8][9] Mechanistically, PYCR1 supports cancer cell proliferation and survival, particularly in the oxygen-limiting conditions of the tumor microenvironment.[8][10] By catalyzing the NADH-dependent reduction of P5C to proline, PYCR1 helps maintain the intracellular NAD+/NADH ratio, thereby sustaining TCA cycle activity and redox equilibrium.[5][10] Given its pivotal role, the inhibition of PYCR1 has emerged as a promising therapeutic strategy to disrupt cancer cell metabolism and growth.[1][4][7][11]

The Discovery of this compound (NFLP) as a PYCR1 Inhibitor

The identification of this compound (NFLP) as a PYCR1 inhibitor was the result of a targeted, small-scale screening campaign focused on proline analogs.[12][13] Recognizing the need for validated chemical probes to study PYCR1 function, researchers employed a structure-first approach.[4][9] The primary screening assay was X-ray crystallography, used to directly visualize the binding of commercially available proline-like compounds to the human PYCR1 active site.[12][13] This was followed by enzyme kinetics assays to validate the inhibitory activity of the crystallographic hits.[13]

From a screen of 27 compounds, five inhibitors were identified, with NFLP emerging as the most potent.[12][13] This discovery provided the first validated chemical probe for PYCR1, enabling further investigation into its role in cancer biology and serving as a foundational scaffold for future drug discovery efforts.[4][14]

Quantitative Analysis of PYCR1 Inhibition

Enzyme kinetic assays were performed to quantify the inhibitory potency of NFLP and other identified proline analogs against human PYCR1. The inhibition constants (Ki) were determined by fitting the data to a competitive inhibition model.

CompoundAbbreviationInhibition Constant (Ki)
This compound NFLP 100 µM [4][7][12][13][14][15]
L-thiazolidine-2-carboxylateL-T2C240 µM
L-thiazolidine-4-carboxylateL-T4C1.1 mM
cyclopentanecarboxylateCPC1.2 mM
L-tetrahydro-2-furoic acidTHFA2.0 mM[12]

Table 1: Inhibitory potency of NFLP and other proline analogs against PYCR1. Data derived from enzyme kinetic studies.

The addition of a formyl group to the L-proline structure resulted in a 17-fold increase in affinity compared to L-proline itself, a significant enhancement in binding energy attributed to additional hydrogen bonds formed with the enzyme.[12]

Mechanism of Action of NFLP

The mechanism of PYCR1 inhibition by NFLP was elucidated through a combination of enzyme kinetics and X-ray crystallography.

Competitive Inhibition: Kinetic analysis revealed that NFLP acts as a competitive inhibitor with respect to the P5C substrate.[4][12][15] This indicates that NFLP directly binds to the P5C active site, preventing the substrate from binding and being converted to proline.

Structural Basis of Inhibition: The co-crystal structure of PYCR1 complexed with NFLP provided detailed insights into its binding mode.[4][15] NFLP occupies the same binding site as the substrate P5C.[12] Uniquely, the binding of NFLP induces conformational changes in the active site that are not observed with other proline analogs.[4][12] Specifically, an α-helix in the active site shifts by approximately 1 Å to accommodate the steric bulk of the formyl group.[12][14] This rearrangement allows for the formation of additional, unique hydrogen bonds between the inhibitor's formyl group and the enzyme, explaining its enhanced potency.[4][12]

cluster_0 PYCR1 Active Site PYCR1 PYCR1 Enzyme P5C_Site P5C Substrate Binding Pocket Proline Proline P5C_Site->Proline Catalysis NFLP This compound (NFLP) NFLP->P5C_Site Competitively Binds (Blocks P5C) P5C P5C Substrate P5C->P5C_Site Binds

Figure 1: Competitive inhibition of PYCR1 by NFLP.

Detailed Experimental Methodologies

This section provides an overview of the key experimental protocols used in the discovery and characterization of NFLP.

Synthesis of this compound

A straightforward chemical synthesis method is used to produce NFLP.[16]

  • Dissolution: L-proline is dissolved in formic acid.

  • Acylation: The solution is cooled, and acetic anhydride is added to the formic acid mixture.

  • Reaction: The mixture is allowed to react at room temperature overnight, allowing for the formylation of the proline's secondary amine.

  • Purification: The final product, this compound, is purified from the reaction mixture using flash chromatography.[16]

PYCR1 Enzyme Kinetics Assay

The inhibitory activity of compounds was measured using a steady-state kinetic assay.[15][17]

  • Reaction Mixture: Assays are conducted in a buffer solution containing 50 mM Tris (pH 7.5) and 1 mM EDTA.[17]

  • Enzyme and Cofactor: Recombinant human PYCR1 enzyme is added to the mixture. The cofactor NADH is held at a fixed, saturating concentration (e.g., 175 µM).[15][17]

  • Substrate and Inhibitor: The reaction is initiated by adding the substrate, D,L-P5C, at varying concentrations (e.g., 0-2000 µM).[17] For inhibition studies, varying concentrations of the inhibitor (NFLP) are included in the reaction mixture.

  • Data Acquisition: The rate of the reaction is monitored by measuring the decrease in NADH absorbance at 340 nm, which corresponds to the formation of NAD+.

  • Data Analysis: The initial velocity data are plotted against substrate concentration and globally fitted to a competitive inhibition model to determine the Ki value.[17]

X-ray Crystallography for Structural Analysis

Crystallography was used as the primary screening tool and for detailed binding mode analysis.[13]

  • Protein Crystallization: Purified human PYCR1 is crystallized, typically using vapor diffusion methods.

  • Soaking or Co-crystallization: The PYCR1 crystals are soaked in a solution containing the proline analog inhibitor (e.g., NFLP).

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and diffraction data are collected.

  • Structure Determination: The diffraction data are processed to generate an electron density map. The molecular model of the PYCR1-inhibitor complex is then built into this map and refined.[18]

  • Analysis: The final structure reveals the precise atomic interactions between the inhibitor and the enzyme's active site.

Cellular Spheroid Growth Assay

To assess the effect of PYCR1 inhibition in a biologically relevant context, 3D spheroid culture models are used.[4][13]

  • Cell Culture: Cancer cell lines known to be dependent on proline synthesis, such as MCF10A H-RASV12 breast cancer cells, are cultured.[4][13]

  • Spheroid Formation: Cells are seeded in ultra-low attachment plates to promote self-aggregation and the formation of 3D spheroids.

  • Treatment: Spheroids are treated with varying concentrations of NFLP or a vehicle control.

  • Monitoring Growth: Spheroid size and growth are monitored over several days using microscopy and image analysis software.

  • Endpoint Analysis: The effect of the inhibitor is quantified by comparing the size and viability of treated spheroids to the control group. This assay demonstrated that NFLP could impair spheroidal growth, mimicking the effect of genetically knocking down PYCR1.[4][12][13]

Visualizing Key Pathways and Workflows

Proline Biosynthesis Pathway

The synthesis of proline from glutamate involves two key enzymatic steps, culminating in the PYCR1-catalyzed reaction. This pathway is a critical component of cancer cell metabolism.[5][19]

cluster_c1 cluster_c2 Glutamate Glutamate GSA Glutamate-γ-semialdehyde (GSA) Glutamate->GSA ALDH18A1 P5C Δ1-Pyrroline-5-carboxylate (P5C) GSA->P5C Spontaneous Cyclization NADP NADP+ Proline Proline P5C->Proline PYCR1 NAD NAD+ NADPH NADPH NADPH->NADP Consumed NADH NADH NADH->NAD Consumed

Figure 2: The proline biosynthesis pathway from glutamate.
Inhibitor Discovery Workflow

The discovery of NFLP followed a logical and efficient workflow, prioritizing structural validation before extensive kinetic characterization.[12][13]

cluster_0 Discovery Phase cluster_1 Validation Phase cluster_2 Biological Characterization A Selection of Proline Analogs (27 Compounds) B Primary Screen: X-ray Crystallography A->B C Identification of Crystallographic Hits B->C D Secondary Screen: Enzyme Kinetics Assay C->D E Determination of Ki Values & Mechanism of Action D->E F Validated Hit: This compound (NFLP) E->F G Cell-Based Assays (Spheroid Growth) F->G H Confirmation of Cellular Target Engagement G->H

Figure 3: Experimental workflow for PYCR1 inhibitor discovery.

Conclusion and Future Outlook

The discovery of this compound as a competitive inhibitor of PYCR1 represents a significant milestone in targeting cancer metabolism.[4][14] Through a structure-guided screening approach, NFLP was identified and validated, demonstrating a clear mechanism of action and efficacy in cellular models.[4][13] As the first validated chemical probe for PYCR1, NFLP is an invaluable tool for researchers to further dissect the roles of proline metabolism in both normal physiology and disease.[12][14] While its potency is moderate (Ki = 100 µM), the detailed structural and functional data available for NFLP provide a robust foundation for fragment-to-lead optimization and the rational design of next-generation PYCR1 inhibitors with improved therapeutic potential. Future efforts will likely focus on leveraging these insights to develop more potent, selective, and drug-like compounds capable of clinical translation.

References

Chemical properties and structure of N-formyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formyl-L-proline is a derivative of the amino acid L-proline, characterized by the presence of a formyl group attached to the nitrogen atom of the pyrrolidine ring. This modification imparts unique chemical and biological properties, making it a molecule of significant interest in biochemical research and drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of N-formyl-L-proline, with a focus on its role as a metabolic inhibitor and its implications in cancer biology and immunology.

Chemical Properties and Structure

N-formyl-L-proline is a white to off-white powder or crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized below.

PropertyValueReference(s)
Chemical Formula C₆H₉NO₃[1][2][3]
Molecular Weight 143.14 g/mol [2][4]
CAS Number 13200-83-4[2][3]
IUPAC Name (2S)-1-formylpyrrolidine-2-carboxylic acid[2][4]
Appearance White to off-white powder or crystalline powder[1][2]
Melting Point Not available (N/A)[5]
Boiling Point 375ºC at 760 mmHg (Computed)[5]
Density 1.451 g/cm³ (Computed)[5]
Solubility Soluble in water.[6] (for L-proline)
Specific Optical Rotation -115° to -130° (c=0.8 in EtOH at 20°C, 589 nm)[1]

Structure:

The structure of N-formyl-L-proline consists of a five-membered pyrrolidine ring characteristic of proline, with a carboxylic acid group at the C-2 position and a formyl group (CHO) attached to the nitrogen atom (N-1). The stereochemistry at the alpha-carbon is that of the naturally occurring L-amino acid.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of N-formyl-L-proline is expected to show characteristic signals for the formyl proton, the alpha-proton, and the protons of the pyrrolidine ring. Due to the restricted rotation around the N-formyl bond, cis and trans isomers may be observed, leading to a duplication of some signals.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the carboxylic acid, the formyl carbonyl carbon, the alpha-carbon, and the carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy:

The IR spectrum of N-formyl-L-proline will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the C=O stretch of the amide (formyl group), and the C-N stretch of the pyrrolidine ring. Analysis is typically performed using a KBr pellet.

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of N-formyl-L-proline. The fragmentation of proline-containing peptides is known to be influenced by the presence of the proline residue, often leading to cleavage N-terminal to the proline.[7]

Experimental Protocols

Synthesis of N-formyl-L-proline:

A general method for the N-formylation of amino acids involves the reaction of the amino acid with a formylating agent. A common laboratory-scale synthesis can be adapted from standard organic chemistry procedures.

General Protocol for N-formylation of L-proline:

  • Reaction Setup: Dissolve L-proline in formic acid.

  • Acylation: Add acetic anhydride dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/ether mixture.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Biological Activity and Signaling Pathways

N-formyl-L-proline has emerged as a significant molecule in cancer research due to its inhibitory effect on proline metabolism.

Inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1)

N-formyl-L-proline is a validated inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key enzyme in the proline biosynthesis pathway.[8] PYCR1 catalyzes the final step in proline synthesis, the reduction of pyrroline-5-carboxylate (P5C) to proline. In many cancers, PYCR1 is overexpressed and plays a crucial role in supporting tumor growth, proliferation, and survival, particularly under hypoxic conditions.[8] By inhibiting PYCR1, N-formyl-L-proline disrupts proline metabolism in cancer cells, leading to reduced proliferation and impaired tumor spheroid growth.

Downstream Signaling of PYCR1 Inhibition

The inhibition of PYCR1 by N-formyl-L-proline has significant downstream effects on multiple signaling pathways that are critical for cancer cell survival and proliferation. The upregulation of PYCR1 in cancer has been linked to the activation of several key oncogenic pathways:

  • PI3K/AKT/mTOR Pathway: PYCR1 has been shown to activate the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[9][10] Inhibition of PYCR1 can, therefore, lead to the downregulation of this pathway.

  • MAPK/ERK Pathway: The MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival, is also influenced by PYCR1 activity.[5][11]

  • JAK-STAT3 Pathway: PYCR1 has been implicated in the activation of the JAK-STAT3 pathway, which plays a critical role in tumor progression and metastasis.[12]

The mechanism by which PYCR1 influences these pathways is complex and can involve direct protein-protein interactions and metabolic reprogramming. For instance, PYCR1 can regulate the expression of Insulin Receptor Substrate 1 (IRS1) through histone lactylation, which in turn activates the PI3K/AKT and MAPK/ERK pathways.[11]

PYCR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Activates PI3K PI3K Receptor->PI3K Activates RAS RAS Receptor->RAS Activates JAK JAK Receptor->JAK Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription (Proliferation, Survival, Metastasis) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription IRS1 IRS1 IRS1->PI3K IRS1->RAS PYCR1 PYCR1 PYCR1->IRS1 Upregulates via Histone Lactylation Proline_Biosynthesis Proline Biosynthesis P5C P5C Proline Proline P5C->Proline Reduction N_formyl_L_proline N-formyl-L-proline N_formyl_L_proline->PYCR1 Inhibits

PYCR1 Signaling Pathway and its Inhibition
Role in Chemotaxis

N-formyl peptides, including N-formyl-L-proline, are known to be potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages. This chemotactic activity is mediated through a class of G protein-coupled receptors (GPCRs) known as N-formyl peptide receptors (FPRs).[13][14] The binding of N-formyl peptides to FPRs on the surface of immune cells triggers a signaling cascade that leads to directed cell migration towards the source of the chemoattractant, which is often a site of bacterial infection or tissue damage.

The signaling pathway initiated by FPR activation involves:

  • G-protein Activation: Ligand binding to FPRs leads to the activation of heterotrimeric G-proteins.

  • Downstream Effectors: The activated G-protein subunits modulate the activity of various downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

  • Second Messengers: This leads to the generation of second messengers such as inositol trisphosphate (IP₃), diacylglycerol (DAG), and phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).

  • Cellular Response: These signaling events ultimately result in cytoskeletal rearrangements, leading to cell polarization and directed migration (chemotaxis).

Chemotaxis_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response N_formyl_peptide N-formyl-L-proline (or other N-formyl peptides) FPR N-formyl Peptide Receptor (FPR) N_formyl_peptide->FPR Binds G_protein G-protein (Gi) FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG PIP3 PIP₃ PI3K->PIP3 Calcium Ca²⁺ Release IP3_DAG->Calcium PKC Protein Kinase C (PKC) IP3_DAG->PKC RAC_CDC42 Rac/Cdc42 PIP3->RAC_CDC42 Activates Actin_Polymerization Actin Polymerization Calcium->Actin_Polymerization PKC->Actin_Polymerization RAC_CDC42->Actin_Polymerization Chemotaxis Chemotaxis (Directed Cell Migration) Actin_Polymerization->Chemotaxis

N-formyl Peptide Chemotaxis Signaling Pathway

Conclusion

N-formyl-L-proline is a multifaceted molecule with significant implications for both basic research and therapeutic development. Its role as an inhibitor of PYCR1 highlights the potential of targeting proline metabolism in cancer therapy. Furthermore, its activity as a chemoattractant underscores its relevance in immunology and inflammatory processes. This technical guide provides a foundational understanding of N-formyl-L-proline, serving as a valuable resource for researchers and professionals in the fields of chemistry, biology, and medicine. Further investigation into its precise mechanisms of action and the development of more detailed experimental protocols will undoubtedly expand its utility in scientific discovery.

References

1-Formyl-L-proline: A Non-Proteinogenic Amino Acid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-L-proline is a synthetically derived, non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of oncology and drug discovery. As a structural analog of L-proline, it acts as a competitive inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in the proline biosynthesis pathway. Upregulation of PYCR1 has been implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its synthesis, biochemical properties, and its role as a PYCR1 inhibitor. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this compound in a research setting.

Introduction

Non-proteinogenic amino acids, which are not incorporated into proteins during translation, represent a vast and largely untapped resource for biomedical research and drug development.[1] These unique molecules can serve as probes to elucidate biological pathways, as building blocks for novel peptides, or as therapeutic agents themselves. This compound, a derivative of the proteinogenic amino acid L-proline, has emerged as a noteworthy example due to its specific inhibitory action on a key metabolic enzyme implicated in cancer.

This guide will delve into the technical details of this compound, providing researchers with the necessary information to synthesize, characterize, and utilize this compound in their studies.

Physicochemical and Biochemical Properties

This compound is characterized by the addition of a formyl group to the nitrogen atom of the L-proline ring. This modification is crucial for its biological activity.

PropertyValueReference
Molecular Formula C₆H₉NO₃[2]
Molecular Weight 143.14 g/mol [2]
IUPAC Name (2S)-1-formylpyrrolidine-2-carboxylic acid
Biological Target Pyrroline-5-carboxylate reductase 1 (PYCR1)[3][4]
Inhibition Constant (Ki) 100 µM (competitive with P5C)[3][4]
IC50 490 µM[3]

Mechanism of Action: Inhibition of Proline Biosynthesis

This compound exerts its biological effects through the competitive inhibition of PYCR1. This enzyme catalyzes the final step in the proline biosynthesis pathway, the reduction of pyrroline-5-carboxylate (P5C) to L-proline. In many cancer cells, this pathway is upregulated to meet the high demand for proline, which is essential for protein synthesis, redox balance, and cell proliferation.[3][4][5] By blocking PYCR1, this compound disrupts proline metabolism, leading to a decrease in cancer cell proliferation and survival, particularly under hypoxic conditions.[3][4][5]

Proline Biosynthesis Pathway

Proline_Biosynthesis Glutamate Glutamate P5CS P5CS (ALDH18A1) Glutamate->P5CS ATP, NADPH -> ADP, NADP+ P5C Pyrroline-5-Carboxylate (P5C) P5CS->P5C PYCR1 PYCR1 P5C->PYCR1 NAD(P)H -> NAD(P)+ Proline L-Proline PYCR1->Proline Inhibitor This compound Inhibitor->PYCR1 Inhibition Synthesis_Workflow Start Start Reactants Combine L-proline, Formic Acid, and Toluene in Flask Start->Reactants Reflux Heat to Reflux with Dean-Stark Trap Reactants->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Evaporate Cool and Evaporate Toluene Monitor->Evaporate Reaction Complete Purify Purification (Optional) (e.g., Column Chromatography) Evaporate->Purify Product This compound Evaporate->Product If Purity is Sufficient Purify->Product If Needed End End Product->End Inhibition_Assay_Workflow Start Start Prepare Prepare Reagents: PYCR1, Inhibitor, NADH, P5C, Buffer Start->Prepare Dispense Dispense Buffer, Inhibitor, and NADH into 96-well Plate Prepare->Dispense Initiate Initiate Reaction with P5C Dispense->Initiate Measure Measure Absorbance at 340 nm over Time Initiate->Measure Calculate Calculate Initial Reaction Rates Measure->Calculate Analyze Plot Rates vs. Inhibitor Concentration to Determine IC50 Calculate->Analyze End End Analyze->End Proliferation_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat Cells with Varying Concentrations of Inhibitor Seed->Treat Incubate Incubate for Desired Time Period Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate to Allow Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate Cell Viability and GI50 Measure->Analyze End End Analyze->End

References

The In Vitro Biological Activity of 1-Formyl-L-proline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Formyl-L-proline, also known as N-formyl-L-proline (NFLP), is a synthetic, non-proteinogenic amino acid analogue that has garnered significant interest within the scientific community for its specific biological activity. This technical guide provides an in-depth overview of the in vitro biological functions of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized to elucidate its effects. The primary focus of this document is on the role of this compound as a targeted inhibitor of proline metabolism, a pathway increasingly recognized for its critical role in cancer biology.

Core Mechanism of Action: Inhibition of PYCR1

The principal biological activity of this compound identified in vitro is its role as a competitive inhibitor of Pyrroline-5-carboxylate reductase 1 (PYCR1).[1][2][3] PYCR1 is a critical enzyme in the proline biosynthesis pathway, catalyzing the final step where Δ1-pyrroline-5-carboxylate (P5C) is reduced to L-proline.[1][3] This pathway is often upregulated in various cancer types, where it supports tumor growth, proliferation, and survival, particularly under hypoxic conditions.[4][5]

By acting as a competitive inhibitor with respect to the P5C substrate, this compound binds to the active site of PYCR1, thereby blocking the production of proline.[1][2] Crystallographic studies have revealed that the binding of this compound to the PYCR1 active site induces conformational changes, including the translation of an α-helix, which facilitates additional hydrogen bonding with the enzyme.[1][3] This targeted inhibition of PYCR1 disrupts the proline biosynthesis pathway, leading to a reduction in intracellular proline levels.

Quantitative Analysis of In Vitro Activity

The inhibitory potency of this compound against human PYCR1 has been quantified through enzymatic assays. The following table summarizes the key quantitative data reported in the literature.

ParameterValueCell Line/SystemReference
Competitive Inhibition Constant (Ki) 100 µMRecombinant Human PYCR1[1][2]
Half-maximal Inhibitory Concentration (IC50) 490 µMRecombinant Human PYCR1[2]

Experimental Protocols

PYCR1 Inhibition Assay (Kinetic Analysis)

A detailed experimental protocol for determining the inhibitory activity of this compound against PYCR1 can be outlined as follows, based on methodologies described in the literature.[6]

Objective: To determine the kinetic parameters of PYCR1 inhibition by this compound.

Materials:

  • Recombinant human PYCR1 enzyme

  • This compound (NFLP)

  • D,L-Pyrroline-5-carboxylate (P5C) substrate

  • β-Nicotinamide adenine dinucleotide (NADH) cofactor

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5) containing 1 mM EDTA

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Prepare a series of dilutions of this compound to be tested.

  • In a 96-well plate, set up reaction mixtures containing the assay buffer, a fixed concentration of NADH (e.g., 175 µM), and varying concentrations of the P5C substrate (e.g., 0-2000 µM).

  • Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

  • Initiate the enzymatic reaction by adding a fixed concentration of the recombinant PYCR1 enzyme to each well.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • Calculate the initial reaction velocity (µM of NAD+ formed per second) from the linear portion of the absorbance curve.

  • Plot the initial velocity as a function of the P5C substrate concentration for each inhibitor concentration.

  • Fit the data globally to a competitive inhibition model using appropriate software to determine the Ki value. For IC50 determination, the assay is performed with a fixed concentration of P5C and varying concentrations of the inhibitor.

Signaling Pathways and Cellular Effects

The inhibition of PYCR1 by this compound has significant downstream effects on cellular signaling and function, particularly in cancer cells that are dependent on proline biosynthesis.

Proline Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the proline biosynthesis pathway from glutamate and the point of inhibition by this compound.

Proline_Biosynthesis_Inhibition Glutamate Glutamate P5CS P5CS Glutamate->P5CS P5C Δ¹-Pyrroline-5-Carboxylate (P5C) P5CS->P5C PYCR1 PYCR1 P5C->PYCR1 Proline Proline PYCR1->Proline NFLP This compound (NFLP) NFLP->Inhibition

Inhibition of PYCR1 by this compound in the proline biosynthesis pathway.
Experimental Workflow for Assessing Cellular Effects

The cellular consequences of PYCR1 inhibition by this compound can be investigated using an experimental workflow that assesses cell proliferation and metabolic changes.

Cellular_Effects_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays In Vitro Assays cluster_endpoints Endpoints CancerCells Cancer Cell Line (e.g., MCF10A H-RASV12) Treatment Treat with this compound (e.g., 5 mM) CancerCells->Treatment Spheroid Spheroid Growth Assay Treatment->Spheroid Metabolomics Metabolomic Analysis (LC-MS) Treatment->Metabolomics Proliferation Impaired Spheroid Growth Spheroid->Proliferation ProlineLevels Reduced de novo Proline Biosynthesis Metabolomics->ProlineLevels

Workflow for evaluating the in vitro effects of this compound on cancer cells.

The in vitro effects of this compound have been demonstrated to phenocopy the genetic knockdown of PYCR1.[3] In breast cancer cell lines (MCF10A H-RASV12), treatment with this compound resulted in the inhibition of de novo proline biosynthesis and a significant impairment of spheroidal growth.[3][7] This highlights the dependence of these cancer cells on the proline biosynthesis pathway for proliferation and survival, and underscores the potential of this compound as a chemical probe to study this dependency.

Conclusion

This compound is a valuable research tool for investigating the role of proline metabolism in health and disease. Its specific and well-characterized inhibitory activity against PYCR1 provides a means to probe the functional consequences of disrupting proline biosynthesis in vitro. The quantitative data and experimental protocols outlined in this guide serve as a comprehensive resource for researchers and drug development professionals interested in targeting this metabolic pathway. Further studies are warranted to explore the full therapeutic potential of PYCR1 inhibitors based on the this compound scaffold.

References

The Role of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) in Tumor Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a critical mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline.[1] As one of three PYCR isoforms in humans, PYCR1 is integral to cellular metabolism, not only for protein synthesis but also for maintaining redox homeostasis and responding to cellular stress.[2][3] Emerging evidence has strongly implicated PYCR1 in the pathogenesis of various malignancies. It is one of the most consistently overexpressed metabolic enzymes across numerous cancer types, and its elevated expression frequently correlates with advanced tumor stages, therapy resistance, and poor patient prognosis.[4][5][6] This guide provides an in-depth examination of the multifaceted role of PYCR1 in tumor progression, detailing its impact on cancer cell metabolism, key signaling pathways, and its potential as a therapeutic target.

PYCR1 and Proline Metabolism in Cancer

Cancer cells exhibit profound metabolic reprogramming to sustain their high proliferation rates and survive under stressful conditions within the tumor microenvironment.[7] Proline metabolism, driven by PYCR1, is a key component of this reprogramming.[5] PYCR1 converts glutamate-derived P5C into proline. This process is not merely for amino acid production; it plays a pivotal role in regenerating NAD+ from NADH, which is crucial for maintaining the intracellular redox balance (NADH/NAD+ ratio) and supporting other metabolic pathways like the TCA cycle and pentose phosphate pathway, especially under hypoxic conditions.[2][8][9] The proline produced can be used for collagen synthesis, contributing to the extracellular matrix (ECM) remodeling that facilitates tumor invasion and metastasis.[2][10]

// Nodes Glutamate [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; GSA [label="Glutamate-γ-semialdehyde\n(GSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; P5C [label="Pyrroline-5-carboxylate\n(P5C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proline [label="Proline", fillcolor="#FBBC05", fontcolor="#202124"]; TCA [label="TCA Cycle", fillcolor="#F1F3F4", fontcolor="#202124"]; ECM [label="ECM Synthesis\n(e.g., Collagen)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for co-factor labeling nadph_in [shape=plaintext, label="NADPH"]; nadp_out [shape=plaintext, label="NADP+"]; nadh_in [shape=plaintext, label="NADH"]; nad_out [shape=plaintext, label="NAD+"];

// Edges Glutamate -> GSA [label="ALDH18A1", color="#34A853"]; GSA -> P5C [label="Spontaneous\ncyclization", style=dashed, color="#5F6368"]; P5C -> Proline [label="PYCR1", color="#EA4335", penwidth=2]; Proline -> ECM [color="#4285F4"]; nad_out -> TCA [label="Supports", style=dashed, color="#5F6368"];

// Co-factor edges nadph_in -> Glutamate:e [arrowhead=none, style=dashed, color="#5F6368"]; Glutamate:e -> nadp_out [style=dashed, color="#5F6368"];

nadh_in -> P5C:e [arrowhead=none, style=dashed, color="#5F6368"]; P5C:e -> nad_out [style=dashed, color="#5F6368"];

// Rank alignment {rank=same; Glutamate; nadph_in; nadp_out} {rank=same; P5C; nadh_in; nad_out} }

Caption: Proline biosynthesis pathway highlighting the central role of PYCR1.

Core Functions of PYCR1 in Tumorigenesis

PYCR1 promotes cancer progression through several key mechanisms, including enhancing cell proliferation, inhibiting apoptosis, and promoting metastasis.

Proliferation and Cell Cycle Progression

Upregulation of PYCR1 is consistently linked to increased cancer cell proliferation.[5] Mechanistically, PYCR1 has been shown to upregulate key cell cycle proteins such as Cyclin D1 and cyclin-dependent kinases (CDK1, CDK4), which accelerates the transition from the G1 to the S phase of the cell cycle.[2][11] Knockdown of PYCR1 impairs cancer cell proliferation and leads to G1 phase arrest.[5][11] In hypoxic conditions, PYCR1 activity is crucial for maintaining TCA cycle activity, thereby permitting the continued synthesis of anabolic precursors required for proliferation.[8]

Inhibition of Apoptosis and Autophagy

A critical role of PYCR1 in tumorigenesis is its ability to suppress programmed cell death.[2] It inhibits apoptosis by modulating the expression of the Bcl-2 family of proteins, leading to decreased levels of pro-apoptotic proteins like Bax and Caspase-3 and increased levels of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[5][11] Silencing PYCR1 expression results in an increased percentage of apoptotic cells.[5][12][13] Furthermore, PYCR1 has been shown to restrain autophagy in liver and colorectal cancer cells, another mechanism by which it supports cancer cell survival.[9][14]

Invasion, Metastasis, and Epithelial-Mesenchymal Transition (EMT)

PYCR1 expression is significantly associated with cancer invasion and metastasis.[5][15] It promotes these processes by activating signaling pathways that induce EMT, a cellular program that gives cancer cells migratory and invasive properties. For example, PYCR1 knockdown has been shown to upregulate the epithelial marker E-cadherin while downregulating the mesenchymal marker Snail, effectively suppressing tumor invasion.[2][16]

Quantitative Data on PYCR1 Expression and Clinical Significance

A meta-analysis of 728 patients across several cancer types (including lung, stomach, pancreatic, hepatocellular, and renal cell carcinoma) quantified the association between PYCR1 expression and clinical parameters. The results underscore its role as a prognostic marker.[5][15]

Clinical ParameterComparison GroupOdds Ratio (OR)95% Confidence Interval (CI)SignificanceSource
Clinical Stage Stage III-IV vs. Stage I-II1.671.03–2.71Significant[5][15]
Lymph Node Metastasis Metastasis vs. Non-Metastasis1.571.06–2.33Significant[5][15]
Distant Metastasis Metastasis vs. Non-Metastasis3.461.64–7.29Significant[5][15]
Tumor Size Larger vs. Smaller1.500.89–2.53Not Significant[15]
Differentiation Poor vs. Well0.820.54–1.24Not Significant[15]

These data demonstrate that high PYCR1 expression is strongly correlated with more advanced and metastatic disease, highlighting its clinical relevance and potential as a biomarker for poor prognosis.[5][6]

PYCR1-Related Signaling Pathways

PYCR1 function is intricately linked with several major oncogenic signaling pathways. It can act as both an upstream regulator and a downstream effector in these networks.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PYCR1 has been shown to activate this pathway in multiple cancers, including bladder, gastric, and renal cell carcinoma.[2] PYCR1 upregulation leads to increased phosphorylation of PI3K and AKT, which in turn can activate downstream effectors like mTOR and the Wnt/β-catenin signaling axis, driving tumor growth and invasion.[2][16] Conversely, inhibition of PI3K can reduce PYCR1 expression, suggesting a potential feedback loop.[17]

// Nodes PYCR1 [label="PYCR1", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Wnt [label="Wnt/β-catenin", fillcolor="#F1F3F4", fontcolor="#202124"]; Prolif [label="Proliferation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Invasion [label="Invasion", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiApoptosis [label="Anti-Apoptosis", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PYCR1 -> EGFR [label="Interacts with", dir=both, color="#4285F4"]; EGFR -> PI3K [color="#4285F4"]; PI3K -> AKT [label="Activates", color="#4285F4"]; AKT -> mTOR [color="#4285F4"]; AKT -> Wnt [color="#4285F4"];

{PYCR1, AKT} -> Prolif [color="#4285F4"]; {PYCR1, Wnt} -> Invasion [color="#4285F4"]; PYCR1 -> AntiApoptosis [color="#4285F4"]; }

Caption: PYCR1 activates the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.

JAK/STAT3 Pathway

In lung cancer, PYCR1 has been shown to activate the JAK/STAT3 signaling pathway.[2][18] This leads to the phosphorylation of STAT3, a transcription factor that, once activated, moves to the nucleus to regulate the expression of genes involved in proliferation, migration, and invasion.[2][5] This pathway highlights a direct link between PYCR1's metabolic function and the transcriptional regulation of oncogenic programs.

// Nodes PYCR1 [label="PYCR1", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT3 [label="p-STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; GeneExp [label="Gene Expression\n(Proliferation, Invasion)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PYCR1 -> JAK [label="Activates", color="#4285F4"]; JAK -> STAT3 [label="Phosphorylates", color="#4285F4"]; STAT3 -> pSTAT3 [style=invis]; pSTAT3 -> Nucleus [label="Translocates to", color="#4285F4"]; Nucleus -> GeneExp [color="#4285F4"]; }

Caption: PYCR1-mediated activation of the JAK/STAT3 signaling pathway in lung cancer.

Experimental Protocols for Investigating PYCR1

Studying the function of PYCR1 in cancer involves a range of molecular and cellular biology techniques. Below are generalized protocols for key experiments.

PYCR1 Knockdown using siRNA

This method is used to transiently reduce the expression of PYCR1 to study its functional consequences.

  • Cell Culture: Plate cancer cells (e.g., HCT116, HepG2, A549) in 6-well plates and grow to 50-70% confluency in appropriate media.

  • Transfection: Prepare a transfection mix containing a PYCR1-specific small interfering RNA (siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free media, according to the manufacturer's instructions. A non-targeting scrambled siRNA is used as a negative control.

  • Incubation: Add the transfection complex to the cells and incubate for 24-72 hours.

  • Validation: Harvest cells to validate knockdown efficiency via qRT-PCR (to measure mRNA levels) and Western blotting (to measure protein levels).

  • Functional Assays: Use the PYCR1-depleted cells for downstream functional assays (proliferation, apoptosis, etc.).[5]

Cell Proliferation Assay (e.g., CCK-8 or MTT)

These colorimetric assays measure cell viability and proliferation rate.

  • Cell Seeding: Seed cells with PYCR1 knockdown (and control cells) into a 96-well plate at a density of 2,000-5,000 cells/well.

  • Incubation: Culture the cells for 24, 48, 72, and 96 hours.

  • Reagent Addition: At each time point, add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic cells.

  • Cell Preparation: Harvest cells (e.g., 48 hours post-transfection) and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5][12]

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells.

  • Chamber Preparation: Use Transwell chambers with an 8 µm pore size membrane, pre-coated with Matrigel to simulate the basement membrane.

  • Cell Seeding: Seed PYCR1-knockdown and control cells into the upper chamber in serum-free media. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow cells to invade through the Matrigel and membrane.

  • Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the stained cells under a microscope.[16][19]

// Edges from validation to assays Validation -> Prolif [label="Assess", color="#EA4335"]; Validation -> Apoptosis [label="Assess", color="#EA4335"]; Validation -> Invasion [label="Assess", color="#EA4335"];

// Invisible node for overall label label = "Experimental Workflow: Investigating PYCR1 Function"; labelloc = "t"; fontsize = 16; }

Caption: A typical experimental workflow to assess the functional impact of PYCR1 knockdown.

Therapeutic Implications and Conclusion

The consistent upregulation of PYCR1 in a wide array of cancers and its crucial role in promoting proliferation, survival, and metastasis make it an attractive therapeutic target.[4][10][20] The development of small-molecule inhibitors targeting PYCR1's enzymatic activity has shown promise in preclinical studies.[4] For instance, the inhibitor N-formyl L-proline (NFLP) has been shown to impair spheroidal growth in breast cancer models.[21] Targeting PYCR1 could represent a novel strategy to disrupt cancer cell metabolism, resensitize tumors to conventional therapies, and inhibit metastatic progression.

References

Preliminary Studies on 1-Formyl-L-proline Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxic studies of 1-Formyl-L-proline. The document consolidates available quantitative data, details experimental methodologies for key assays, and visualizes the underlying molecular pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of oncology, drug discovery, and cancer cell metabolism.

Introduction

This compound, also known as N-formyl-L-proline (NFLP), has emerged as a molecule of interest in cancer research due to its targeted inhibitory action on proline metabolism, a pathway increasingly recognized for its critical role in tumorigenesis.[1] Many cancer cells exhibit an upregulation of proline biosynthesis to support their rapid proliferation, survival, and stress responses.[2][3] The enzyme Pyrroline-5-carboxylate reductase 1 (PYCR1) is a key component of this pathway, catalyzing the final step in proline synthesis.[4] Elevated levels of PYCR1 are observed in a variety of cancers and are often correlated with poor patient outcomes.[5][6] this compound acts as a competitive inhibitor of PYCR1, thereby disrupting proline metabolism and exhibiting anti-cancer properties.[7][8] This guide summarizes the foundational studies that have characterized the cytotoxic effects of this compound.

Quantitative Data on this compound Activity

The cytotoxic and inhibitory effects of this compound have been quantified through enzymatic and cell-based assays. The following tables summarize the key quantitative findings from these preliminary studies.

ParameterValueCell Line / ConditionsReference
Competitive Inhibition Constant (Ki) 100 µMHuman PYCR1 enzyme[4][7][8]
Half Maximal Inhibitory Concentration (IC50) 490 µMHuman PYCR1 enzyme with 50 µM NADH and 200 µM L-P5C[9]
Cellular Effect Impaired spheroidal growthMCF10A H-RASV12 breast cancer cells[7][8]

Experimental Protocols

This section details the methodologies employed in the key experiments to determine the inhibitory and cytotoxic properties of this compound.

PYCR1 Inhibition Kinetics Assay

This assay determines the competitive inhibition constant (Ki) of this compound against the PYCR1 enzyme.

  • Reagents and Buffer:

    • Assay Buffer: 50 mM Tris (pH 7.5), 1 mM EDTA disodium salt.[10]

    • Enzyme: Purified human PYCR1.

    • Substrates: D,L-Pyrroline-5-carboxylate (P5C) and NADH.[10]

    • Inhibitor: this compound.

  • Procedure:

    • The reaction is initiated by combining PYCR1, a fixed concentration of NADH (175 µM), and varying concentrations of D,L-P5C (0-2000 µM) in the assay buffer.[10] The concentration of the active substrate, L-P5C, is considered to be half of the total D,L-P5C concentration.[10]

    • The initial velocity of the reaction is measured by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+.

    • To determine the inhibition constant, the assay is repeated with the addition of this compound at various concentrations.

    • The data are globally fitted to a competitive inhibition model to calculate the Ki value.[10]

Spheroid Growth Assay

This assay assesses the impact of this compound on the three-dimensional growth of cancer cells, which mimics certain aspects of in vivo tumor growth.

  • Cell Line:

    • MCF10A H-RASV12 breast cancer cells.[7][8]

  • Procedure:

    • Single cells are seeded in ultra-low attachment plates to promote the formation of spheroids.

    • Once spheroids are formed, they are treated with varying concentrations of this compound. A vehicle-treated group serves as the control.

    • The growth of the spheroids is monitored over several days by capturing images and measuring their diameter or volume.

    • The results are analyzed to determine the effect of this compound on spheroid growth, with impaired growth indicating cytotoxic or cytostatic activity.[7][8]

Signaling Pathways and Experimental Workflows

The cytotoxic effects of this compound are a direct consequence of its inhibition of PYCR1, which in turn disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. The effect of this compound has been shown to phenocopy the knockdown of the PYCR1 gene.[7][8]

Mechanism of Action of this compound

NFLP This compound (NFLP) PYCR1 PYCR1 NFLP->PYCR1 Inhibits Proline Proline PYCR1->Proline Catalyzes P5C Pyrroline-5-Carboxylate (P5C) P5C->PYCR1 Substrate

Caption: Mechanism of this compound (NFLP) as a competitive inhibitor of PYCR1.

Downstream Effects of PYCR1 Inhibition

Inhibition of PYCR1 by this compound disrupts proline biosynthesis, leading to a cascade of events that culminate in apoptosis and reduced cell proliferation. Knockdown studies of PYCR1, which are phenocopied by NFLP treatment, have elucidated the involvement of key signaling pathways such as the AKT and MAPK/ERK/STAT3 pathways.[11][12] The disruption of proline metabolism also leads to an imbalance in the pro- and anti-apoptotic proteins of the Bcl-2 family.[5]

cluster_inhibition PYCR1 Inhibition cluster_pathways Signaling Pathways cluster_apoptosis Apoptosis Regulation PYCR1_Inhibition PYCR1 Inhibition (by this compound) AKT_pathway AKT Pathway PYCR1_Inhibition->AKT_pathway Inhibits MAPK_pathway MAPK/ERK/STAT3 Pathway PYCR1_Inhibition->MAPK_pathway Inhibits Bcl2 Bcl-2 PYCR1_Inhibition->Bcl2 Downregulates Bax_Caspase3 Bax / Caspase-3 PYCR1_Inhibition->Bax_Caspase3 Upregulates Proliferation Cell Proliferation AKT_pathway->Proliferation Promotes MAPK_pathway->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax_Caspase3->Apoptosis Induces

Caption: Downstream signaling effects resulting from PYCR1 inhibition.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound in a cancer cell line.

start Start cell_culture Culture Cancer Cell Line start->cell_culture seeding Seed Cells in Multi-well Plates cell_culture->seeding treatment Treat with This compound (and controls) seeding->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_analysis Analyze Data (Calculate IC50) assay->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for in vitro cytotoxicity testing.

References

1-Formyl-L-proline: A Technical Guide to its Application as a Chemical Probe in Cancer Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-Formyl-L-proline (1-FP) as a chemical probe for investigating the role of proline metabolism in cancer biology. 1-FP is a proline analog that acts as a competitive inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in the proline biosynthesis pathway. Elevated proline metabolism has been identified as a critical component of metabolic reprogramming in various cancers, contributing to tumor growth, survival, and metastasis. This document details the chemical properties, synthesis, and biological activity of 1-FP, with a focus on its utility in elucidating the function of PYCR1 in cancer. Detailed experimental protocols for the synthesis of 1-FP, PYCR1 enzyme inhibition assays, and cell-based spheroid growth assays are provided to facilitate its practical application in research settings.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cancer cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Among the altered metabolic pathways, the dysregulation of amino acid metabolism has emerged as a crucial area of investigation. Proline, a non-essential amino acid, plays a significant role in cancer cell proliferation, redox balance, and as a component of collagen.[1][2] The biosynthesis of proline is often upregulated in cancer, and the enzyme pyrroline-5-carboxylate reductase 1 (PYCR1) has been identified as a potential therapeutic target.[1][3]

This compound (1-FP), also known as N-formyl-L-proline, is a valuable chemical probe for studying the role of PYCR1 in cancer. As a proline analog, it competitively inhibits PYCR1, thereby blocking the final step of proline biosynthesis.[3][4] This inhibition allows researchers to investigate the downstream consequences of impaired proline production in cancer cells, providing insights into the functional importance of this metabolic pathway. This guide serves as a comprehensive resource for utilizing 1-FP as a research tool in cancer biology.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-proline with a molecular formula of C₆H₉NO₃ and a molecular weight of 143.14 g/mol .[5] Its structure features a formyl group attached to the nitrogen atom of the proline ring.

PropertyValueReference
Molecular FormulaC₆H₉NO₃[5]
Molecular Weight143.14 g/mol [5]
IUPAC Name(2S)-1-formylpyrrolidine-2-carboxylic acid[5]
SynonymsN-formyl-L-proline, (S)-1-Formylpyrrolidine-2-carboxylic acid[5]
AppearanceWhite to off-white powder[5]
SolubilitySoluble in water and alcohols

Biological Activity and Data Presentation

1-FP's primary biological activity stems from its inhibition of PYCR1. By mimicking the substrate, pyrroline-5-carboxylate (P5C), 1-FP binds to the active site of PYCR1, preventing the synthesis of proline.[3][5]

Quantitative Data on PYCR1 Inhibition

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound and other proline analogs against PYCR1.

InhibitorTargetAssay TypeKiIC50Cell Line/SystemReference
This compound (NFLP) PYCR1 Enzyme Kinetics 100 µM 490 µM Purified Human PYCR1 [3][4]
L-thiazolidine-4-carboxylate (L-T4C)PYCR1Enzyme Kinetics600 µM-Purified Human PYCR1[4]
L-thiazolidine-2-carboxylate (L-T2C)PYCR1Enzyme Kinetics400 µM-Purified Human PYCR1[4]
cyclopentanecarboxylate (CPC)PYCR1Enzyme Kinetics1 mM-Purified Human PYCR1[3]
L-tetrahydro-2-furoic acid (THFA)PYCR1Enzyme Kinetics2 mM-Purified Human PYCR1[4]
L-proline (product)PYCR1Enzyme Kinetics1.7 mM-Purified Human PYCR1[3]
Cell-Based Activity

In a study using a 3D spheroid model of breast cancer (MCF10A hRASV12), treatment with 5 mM 1-FP for 5 days resulted in a 50% reduction in spheroid growth, as measured by total protein content. This was accompanied by a significant increase in intracellular proline levels, suggesting a compensatory response to the inhibition of its de novo synthesis.[6]

Signaling Pathways and Experimental Workflows

Proline Biosynthesis Pathway

The following diagram illustrates the proline biosynthesis pathway, highlighting the role of PYCR1 and its inhibition by this compound.

Proline_Biosynthesis Glutamate Glutamate P5CS P5C Synthase (P5CS/ALDH18A1) Glutamate->P5CS P5C Pyrroline-5-Carboxylate (P5C) P5CS->P5C PYCR1 PYCR1 P5C->PYCR1 Proline Proline PYCR1->Proline FP This compound FP->PYCR1 Inhibition Chemical_Probe_Validation cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Target Engagement & Specificity Synthesis Synthesis & Purification EnzymeAssay Enzyme Inhibition Assay (e.g., PYCR1) Synthesis->EnzymeAssay CellViability Cell Viability/Proliferation Assay EnzymeAssay->CellViability SpheroidAssay 3D Spheroid Growth Assay EnzymeAssay->SpheroidAssay TargetKnockdown Comparison with Target Knockdown (e.g., PYCR1 siRNA) CellViability->TargetKnockdown MetabolicAssay Metabolic Flux Analysis SpheroidAssay->MetabolicAssay SpheroidAssay->TargetKnockdown OffTarget Off-Target Profiling TargetKnockdown->OffTarget

References

Early-Stage Research on N-formyl-L-proline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of early-stage research into N-formyl-L-proline (NFLP) derivatives. This class of molecules is gaining significant attention for its therapeutic potential, primarily centered on two distinct biological targets: Pyrroline-5-Carboxylate Reductase 1 (PYCR1) for oncology applications and Formyl Peptide Receptors (FPRs) for modulating inflammatory and immune responses. This document outlines the synthesis, biological activities, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Synthesis of N-formyl-L-proline Derivatives

The synthesis of N-formyl-L-proline and its derivatives can be achieved through several established methods. A general and straightforward approach involves the N-formylation of L-proline or its corresponding esters and amides.

General Protocol for N-formylation of L-proline Esters

A convenient method for the N-formylation of amino acid esters utilizes dimethylformamide (DMF) as both the solvent and the formylating agent, often in the presence of an activating agent.

Experimental Protocol: Synthesis of N-formyl-L-proline Methyl Ester

  • Reaction Setup: To a solution of L-proline methyl ester hydrochloride (1 equivalent) in DMF, add imidazole (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-formyl-L-proline methyl ester.

A patent describes a method for preparing N-formyl alpha-methyl-L-proline methyl ester by treating 4-methyl-2-trichloromethyloxazolidinone with sodium methoxide[1].

Synthesis of N-formyl-L-proline Amides

The synthesis of N-formyl-L-proline amides can be accomplished by coupling N-formyl-L-proline with a desired amine using standard peptide coupling reagents.

Experimental Protocol: General Synthesis of N-formyl-L-proline Amides

  • Activation of Carboxylic Acid: Dissolve N-formyl-L-proline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or DMF. Add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at 0°C for 30 minutes.

  • Coupling Reaction: Add the desired amine (1 equivalent) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with acidic, basic, and neutral aqueous solutions. Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

Biological Activity and Therapeutic Potential

Inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1)

Mechanism of Action and Therapeutic Rationale:

PYCR1 is a key enzyme in the proline biosynthesis pathway, catalyzing the final step of converting pyrroline-5-carboxylate (P5C) to proline.[2] In several types of cancer, including breast, lung, and liver cancer, PYCR1 is overexpressed and contributes to tumor growth, proliferation, and survival.[2][3][4] By providing a supply of proline, PYCR1 supports the high metabolic demands of cancer cells for protein synthesis and redox balance. Inhibition of PYCR1 is therefore a promising strategy for cancer therapy.

N-formyl-L-proline (NFLP) has been identified as a competitive inhibitor of human PYCR1.[2] X-ray crystallography studies have shown that NFLP binds to the active site of PYCR1, with the formyl group forming additional hydrogen bonds with the enzyme, leading to a significant increase in affinity compared to L-proline.[2]

Downstream Signaling Pathways:

The inhibition of PYCR1 can impact several downstream signaling pathways implicated in cancer progression. PYCR1 has been shown to activate the PI3K/AKT/mTOR, JAK-STAT3, and MAPK/ERK/STAT3 signaling pathways, all of which are crucial for cell proliferation, survival, and metastasis.[3][5][6] By inhibiting PYCR1, NFLP and its derivatives can potentially downregulate these oncogenic signaling cascades.

PYCR1_Signaling_Pathway Glutamate Glutamate P5C P5C Glutamate->P5C Biosynthesis PYCR1 PYCR1 P5C->PYCR1 Proline Proline PYCR1->Proline Reduction PI3K_AKT PI3K/AKT/mTOR Pathway PYCR1->PI3K_AKT Activation JAK_STAT3 JAK-STAT3 Pathway PYCR1->JAK_STAT3 Activation MAPK_ERK MAPK/ERK/STAT3 Pathway PYCR1->MAPK_ERK Activation NFLP N-formyl-L-proline (Inhibitor) NFLP->PYCR1 Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Metastasis Metastasis PI3K_AKT->Metastasis JAK_STAT3->Proliferation JAK_STAT3->Metastasis MAPK_ERK->Proliferation MAPK_ERK->Metastasis FPR1_Signaling_Pathway NFLP_derivative N-formyl-L-proline Derivative (Agonist) FPR1 FPR1 NFLP_derivative->FPR1 Binding G_protein Gαβγ FPR1->G_protein Activation G_alpha G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma MAPK MAPK (ERK1/2, p38) G_alpha->MAPK Activation PLC PLCβ G_beta_gamma->PLC PI3K PI3Kγ G_beta_gamma->PI3K Ca_release Ca²⁺ Release PLC->Ca_release PKC PKC PLC->PKC via DAG Akt Akt PI3K->Akt Chemotaxis Chemotaxis Ca_release->Chemotaxis ROS ROS Production PKC->ROS Akt->Chemotaxis MAPK->Chemotaxis PYCR1_Inhibition_Workflow Prepare_Reagents Prepare Reagents: - PYCR1 enzyme - NADH - P5C - NFLP derivative Assay_Setup Set up reaction in 96-well plate: - Buffer - Fixed NADH - Varying P5C - Varying inhibitor concentrations Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate reaction by adding PYCR1 Assay_Setup->Initiate_Reaction Measure_Absorbance Measure decrease in absorbance at 340 nm (NADH oxidation) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate initial velocities and fit to competitive inhibition model to determine Ki Measure_Absorbance->Data_Analysis Chemotaxis_Workflow Isolate_Neutrophils Isolate human neutrophils from peripheral blood Prepare_Chambers Prepare Transwell chambers: - Lower chamber: Chemoattractant (NFLP derivative) - Upper chamber: Neutrophil suspension Isolate_Neutrophils->Prepare_Chambers Incubation Incubate at 37°C to allow cell migration Prepare_Chambers->Incubation Stain_and_Count Fix, stain, and count migrated cells on the lower surface of the membrane Incubation->Stain_and_Count Calculate_Index Calculate Chemotactic Index Stain_and_Count->Calculate_Index Calcium_Mobilization_Workflow Load_Cells Load isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) Establish_Baseline Establish a baseline fluorescence reading in a fluorometer or flow cytometer Load_Cells->Establish_Baseline Add_Agonist Add the N-formyl-L-proline derivative (agonist) Establish_Baseline->Add_Agonist Measure_Fluorescence Record the change in fluorescence intensity over time Add_Agonist->Measure_Fluorescence Calculate_Response Quantify the peak fluorescence to determine the magnitude of calcium mobilization Measure_Fluorescence->Calculate_Response

References

Methodological & Application

Application Note and Protocol: Synthesis and Purification of 1-Formyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the synthesis and purification of 1-Formyl-L-proline, a crucial intermediate in the synthesis of various pharmaceuticals and a chemical probe for studying proline metabolism.[1] The described method involves the formylation of L-proline using formic acid and acetic anhydride, followed by purification via flash chromatography. This protocol is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step guide to achieving high-purity this compound.

Introduction

This compound, also known as N-formyl-L-proline, is a non-proteinogenic amino acid derivative with the molecular formula C₆H₉NO₃.[1][2] Its unique structure, featuring a formyl group attached to the nitrogen of the proline ring, makes it a valuable building block in organic synthesis, particularly in the development of peptidomimetics and other complex molecules.[1] Notably, this compound has been identified as an inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme involved in proline biosynthesis, highlighting its potential as a target for cancer therapy.[1] This application note details a reliable method for its synthesis and subsequent purification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₆H₉NO₃[1][2][3][4]
Molecular Weight143.14 g/mol [1][2][3]
IUPAC Name(2S)-1-formylpyrrolidine-2-carboxylic acid[2]
Melting Point93-94 °C[5]
AppearanceWhite to off-white solid[5]
CAS Number13200-83-4[3][4][6]

Table 1: Physicochemical Properties of this compound

Synthesis and Purification Workflow

The overall experimental workflow for the synthesis and purification of this compound is illustrated in the diagram below. This process begins with the formylation of L-proline, followed by a workup procedure, and concludes with purification by flash chromatography and final characterization.

Synthesis_Purification_Workflow Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start L-proline dissolution Dissolve in Formic Acid start->dissolution cooling Cool to 0°C dissolution->cooling addition Add Acetic Anhydride cooling->addition reaction React at Room Temperature addition->reaction concentration Concentrate Reaction Mixture reaction->concentration Work-up chromatography Flash Chromatography concentration->chromatography isolation Isolate Pure Fractions chromatography->isolation characterization Characterization (NMR, MS) isolation->characterization product This compound characterization->product

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
L-proline≥99%Sigma-Aldrich
Formic acid≥98%Sigma-Aldrich
Acetic anhydride≥99%Sigma-Aldrich
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Silica gel60 Å, 230-400 meshSigma-Aldrich

Table 2: Materials and Reagents

Synthesis of this compound

This protocol is adapted from established formylation procedures.[1]

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-proline (11.5 g, 100 mmol) in formic acid (50 mL). Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition of Acetic Anhydride: While maintaining the temperature at 0-5 °C, slowly add acetic anhydride (15 mL, 150 mmol) dropwise to the stirred solution over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for 12-16 hours (overnight).

  • Work-up: Remove the excess formic acid and acetic acid by rotary evaporation under reduced pressure. The resulting residue is the crude this compound, which can be carried forward to the purification step.

Purification by Flash Chromatography
  • Preparation of the Column: Prepare a flash chromatography column with silica gel using a slurry packing method with a hexane/ethyl acetate mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The exact gradient may need to be optimized, but a starting point is a gradient from 20% to 80% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield this compound as a white to off-white solid.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

AnalysisExpected Result
¹H NMR Spectra consistent with the structure of this compound.
¹³C NMR Spectra consistent with the structure of this compound.
Mass Spec (ESI-MS) m/z: 144.06 [M+H]⁺, 166.04 [M+Na]⁺
Purity (by HPLC) ≥97%

Table 3: Analytical Characterization of this compound

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the synthesis and purification of high-purity this compound. This compound serves as a valuable intermediate for further synthetic applications and as a tool for biochemical research. Adherence to the detailed steps will enable researchers to obtain the desired product with good yield and purity.

References

PYCR1 Inhibition Assay Using 1-Formyl-L-proline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroline-5-carboxylate reductase 1 (PYCR1) is a critical enzyme in the final step of proline biosynthesis, catalyzing the NAD(P)H-dependent reduction of Δ¹-pyrroline-5-carboxylate (P5C) to L-proline.[1][2] Elevated expression of PYCR1 has been observed in a variety of cancers, including liver, lung, breast, and bladder cancer, where it is linked to tumor aggressiveness and poor patient outcomes.[1][3] PYCR1's role extends beyond proline synthesis; it is a key player in metabolic reprogramming, redox homeostasis, and the maintenance of the tumor microenvironment, particularly under hypoxic conditions.[4][5][6] The enzyme supports cancer cell proliferation and survival by regenerating NAD+ required for the tricarboxylic acid (TCA) cycle.[7] Consequently, PYCR1 has emerged as a promising therapeutic target for cancer treatment.[8][9]

N-formyl-L-proline (NFLP), a proline analog, has been identified as a competitive inhibitor of PYCR1.[7][9][10][11] It has been shown to inhibit de novo proline biosynthesis and impair the spheroidal growth of breast cancer cells, demonstrating its potential as a chemical probe to investigate the function of PYCR1 and as a lead compound for drug development.[7][9][11] This document provides detailed application notes and protocols for performing a PYCR1 inhibition assay using 1-Formyl-L-proline.

Signaling Pathways Involving PYCR1

PYCR1 is implicated in several signaling pathways that are crucial for cancer progression. Its activity can influence cell proliferation, survival, and metastasis through these networks.

PYCR1_Signaling_Pathways cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR Proliferation Cell Proliferation & Survival mTOR mTOR mTOR->Proliferation cMyc cMyc cMyc->Proliferation Bcl2 Bcl2 Bcl2->Proliferation PI3K PI3K MAPK MAPK JAK2 JAK2

Caption: PYCR1 integrates with key oncogenic signaling pathways.

PYCR1 Inhibition Assay: Experimental Workflow

The following diagram outlines the general workflow for determining the inhibitory activity of this compound against PYCR1.

PYCR1_Inhibition_Workflow prep 1. Reagent Preparation (PYCR1, NFLP, P5C, NADH, Buffer) assay 2. Assay Setup (Incubate PYCR1 with NFLP) prep->assay initiate 3. Reaction Initiation (Add P5C and NADH) assay->initiate measure 4. Kinetic Measurement (Monitor NADH oxidation at 340 nm) initiate->measure analysis 5. Data Analysis (Calculate IC50 / Ki) measure->analysis

Caption: Workflow for the PYCR1 enzymatic inhibition assay.

Experimental Protocols

Reagents and Materials
  • Enzyme: Recombinant human PYCR1

  • Inhibitor: this compound (NFLP)

  • Substrate: DL-Δ¹-pyrroline-5-carboxylate (DL-P5C)

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

  • Instrumentation: UV-Vis spectrophotometer capable of reading 340 nm

Protocol for PYCR1 Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of recombinant human PYCR1 in assay buffer.

    • Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of DL-P5C in assay buffer. Note that L-P5C is the active substrate, so its concentration is half that of the prepared DL-P5C solution.[11]

    • Prepare a stock solution of NADH in assay buffer.

  • Assay Setup:

    • In a 96-well UV-transparent plate or individual cuvettes, add the following to each well/cuvette:

      • Assay Buffer

      • PYCR1 enzyme solution (to a final concentration of ~0.6 µM)

      • Varying concentrations of this compound or vehicle control.

    • Incubate the enzyme and inhibitor mixture for 5-10 minutes at room temperature.

  • Reaction Initiation:

    • To initiate the enzymatic reaction, add the substrate (P5C) and cofactor (NADH) to the wells/cuvettes. A typical final concentration for NADH is 175 µM, and for L-P5C, it can be varied (e.g., 0-1000 µM) for kinetic studies.[11][12]

  • Kinetic Measurement:

    • Immediately after adding the substrate and cofactor, start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. The rate of the reaction is proportional to the rate of decrease in absorbance.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the initial velocity as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the inhibitor and the substrate (P5C). The data can then be fitted to different enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive) using appropriate software. This compound has been shown to be a competitive inhibitor with respect to P5C.[9][10][11]

Quantitative Data Summary

The following table summarizes the known inhibition data for this compound against PYCR1.

InhibitorTargetInhibition Constant (Ki)Mode of InhibitionReference
This compound (NFLP)PYCR1100 µMCompetitive with P5C[7][9][11]
This compound (NFLP)PYCR1IC50 of 490 µM (at 50 µM NADH and 200 µM L-P5C)-[7]

Note: The IC50 value is dependent on the substrate concentration, while the Ki is a true measure of the inhibitor's affinity for the enzyme.

Conclusion

The PYCR1 inhibition assay using this compound is a robust method for studying the enzymatic activity of PYCR1 and for screening potential inhibitors. The detailed protocol and supporting information provided here will aid researchers in academia and industry in their efforts to develop novel therapeutics targeting proline metabolism in cancer. The validation of this compound as a chemical probe for PYCR1 provides a valuable tool for dissecting the roles of this enzyme in cancer biology.[9][11]

References

Application Notes and Protocols for 1-Formyl-L-proline in 3D Spheroid Growth Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid models are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell culture. This document provides detailed application notes and protocols for the use of 1-Formyl-L-proline (NFLP), a competitive inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), in 3D spheroid growth assays. NFLP has been shown to impair the growth of cancer cell spheroids by targeting proline metabolism, a pathway often upregulated in cancer to support proliferation and survival.[1][2] These protocols are designed to guide researchers in assessing the anti-proliferative effects of NFLP on 3D tumor models.

Mechanism of Action

This compound targets and inhibits Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key enzyme in the proline biosynthesis pathway.[1][2] PYCR1 catalyzes the final step in proline production, converting pyrroline-5-carboxylate (P5C) to proline. In many cancer types, the expression and activity of PYCR1 are elevated, contributing to increased proline availability which is crucial for protein synthesis, redox balance, and overall tumor growth.[3] By inhibiting PYCR1, NFLP disrupts proline metabolism, leading to a reduction in cancer cell proliferation and spheroid growth.

The signaling pathways influenced by PYCR1 activity are critical for cancer progression. PYCR1 has been shown to promote cancer cell proliferation and survival through the activation of pathways such as the JAK-STAT3 and PI3K/AKT/mTOR signaling cascades. Therefore, inhibition of PYCR1 by NFLP is expected to modulate these downstream pathways, leading to an anti-tumor effect.

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound on 3D spheroid growth.

Cell LineCompound ConcentrationTreatment DurationEffect on Spheroid GrowthReference
MCF10A hRAS V125 mM5 days50% reduction in spheroid protein content[4]

Note: Further dose-response studies are recommended to determine the IC50 of this compound in specific 3D spheroid models. The reported IC50 for NFLP inhibition of purified PYCR1 enzyme is 490 µM.[3]

Experimental Protocols

Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique

This protocol describes the generation of uniform spheroids from the MCF10A hRAS V12 cell line, which has been used in studies with this compound.

Materials:

  • MCF10A hRAS V12 cells

  • Complete growth medium (DMEM/F12 supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin)

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

Procedure:

  • Culture MCF10A hRAS V12 cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells once with sterile PBS.

  • Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge the cells at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

  • Perform a cell count to determine the cell concentration and viability.

  • Dilute the cell suspension to a final concentration of 2 x 10^4 cells/mL in complete growth medium.

  • Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate (2000 cells/well).

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Monitor spheroid formation daily using an inverted microscope. Compact spheroids should form within 48-72 hours.

Protocol 2: this compound Treatment and Spheroid Growth Assessment

This protocol outlines the treatment of pre-formed spheroids with this compound and subsequent analysis of spheroid growth.

Materials:

  • Pre-formed MCF10A hRAS V12 spheroids in a 96-well ULA plate

  • This compound (NFLP) stock solution (e.g., 100 mM in sterile water or PBS)

  • Complete growth medium

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • Spheroid viability/protein quantification assay kit (e.g., CellTiter-Glo® 3D, BCA Protein Assay Kit)

Procedure:

  • Compound Preparation: Prepare serial dilutions of NFLP in complete growth medium from the stock solution to achieve the desired final concentrations (e.g., a range from 10 µM to 10 mM is a good starting point for a dose-response curve, including a 5 mM concentration). Prepare a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Treatment: After 72 hours of spheroid formation, carefully remove 50 µL of the medium from each well and replace it with 50 µL of the prepared NFLP dilutions or vehicle control. This results in a final volume of 100 µL per well.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for the desired treatment duration (e.g., 5 days, with media and compound renewal every 2-3 days if necessary).

  • Spheroid Growth Monitoring (Imaging):

    • At regular intervals (e.g., every 24 or 48 hours), capture brightfield images of the spheroids in each well using an inverted microscope.

    • Use image analysis software to measure the diameter of each spheroid. Calculate the spheroid volume using the formula V = (4/3)πr³.

    • Plot the change in spheroid volume over time for each treatment condition.

  • Endpoint Analysis (Protein Quantification):

    • At the end of the treatment period (e.g., day 5), collect the spheroids from each well.

    • Wash the spheroids with PBS.

    • Lyse the spheroids according to the protocol of your chosen protein quantification assay (e.g., BCA assay).

    • Measure the total protein content for each well.

    • Normalize the results to the vehicle control to determine the percentage of growth inhibition.

Visualizations

Signaling Pathway of PYCR1 Inhibition by this compound

PYCR1_Inhibition_Pathway cluster_proline_synthesis Proline Biosynthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects Glutamate Glutamate P5C Pyrroline-5-Carboxylate (P5C) Glutamate->P5C P5CS Proline Proline P5C->Proline PYCR1 JAK_STAT3 JAK-STAT3 Pathway Proline->JAK_STAT3 Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Proline->PI3K_AKT_mTOR Activates NFLP This compound (NFLP) PYCR1 PYCR1 NFLP->PYCR1 Cell_Proliferation Cell Proliferation & Spheroid Growth JAK_STAT3->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Caption: Inhibition of PYCR1 by this compound disrupts proline synthesis and downstream signaling.

Experimental Workflow for 3D Spheroid Growth Assay

Spheroid_Assay_Workflow start Start cell_culture 1. Culture MCF10A hRAS V12 Cells start->cell_culture spheroid_formation 2. Seed Cells in ULA Plate (2000 cells/well) cell_culture->spheroid_formation incubation_formation 3. Incubate for 72h (Spheroid Formation) spheroid_formation->incubation_formation treatment 4. Treat with this compound (Various Concentrations) incubation_formation->treatment incubation_treatment 5. Incubate for 5 Days treatment->incubation_treatment monitoring 6. Monitor Spheroid Growth (Imaging every 24-48h) incubation_treatment->monitoring endpoint 7. Endpoint Analysis (Protein Quantification) monitoring->endpoint data_analysis 8. Data Analysis (Growth Curves, % Inhibition) endpoint->data_analysis end End data_analysis->end

Caption: Workflow for assessing the effect of this compound on 3D spheroid growth.

References

Application Notes and Protocols for Evaluating 1-Formyl-L-proline Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Formyl-L-proline is a molecule of interest in cell biology and drug development, recognized for its role as a potential agonist for Formyl Peptide Receptors (FPRs), particularly FPR1.[1][2] FPRs are G-protein coupled receptors (GPCRs) predominantly expressed on immune cells like neutrophils and monocytes, where they play a crucial role in mediating inflammatory responses.[1][2] Upon activation, FPR1 initiates a cascade of intracellular signaling events, leading to chemotaxis, calcium mobilization, and the release of pro-inflammatory cytokines.[1][3] Evaluating the efficacy of this compound requires a suite of cell-based assays designed to quantify these key cellular responses. These application notes provide detailed protocols for researchers to assess the potency and functional effects of this compound on its target cells.

Application Note 1: Calcium Mobilization Assay

Principle

This assay measures the ability of this compound to activate FPR1, a Gq-coupled GPCR.[4] Activation of Gq proteins stimulates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[4] This transient increase in intracellular Ca2+ concentration is a hallmark of GPCR activation and can be detected using calcium-sensitive fluorescent dyes, such as Fluo-4 AM. The fluorescence intensity is directly proportional to the intracellular calcium concentration, allowing for the quantification of receptor activation in response to the agonist.[4][5]

FPR1 Signaling Pathway Leading to Calcium Mobilization

FPR1_Calcium_Pathway cluster_cytoplasm Cytoplasm FPR1 FPR1 Gq Gq (αβγ) FPR1->Gq Ligand 1-Formyl- L-proline Ligand->FPR1 PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_Cyto Ca²⁺ (Increased) ER->Ca_Cyto Releases Ca_ER

Caption: FPR1 activation by this compound initiates Gq signaling, leading to intracellular Ca²⁺ release.

Experimental Protocol

Materials:

  • HL-60 cells (differentiated into neutrophil-like cells) or HEK293 cells stably expressing FPR1.

  • This compound (test compound).

  • fMLF (N-Formylmethionyl-leucyl-phenylalanine) as a positive control.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation).[6]

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency. For HL-60 cells, induce differentiation with DMSO for 5-7 days prior to the assay.

    • Harvest cells and wash with HBSS.

    • Resuspend cells to a density of 1 x 10^6 cells/mL in HBSS.

  • Dye Loading:

    • Prepare a loading buffer by mixing Fluo-4 AM and Pluronic F-127 in HBSS to final concentrations of 2 µM and 0.02% respectively.

    • Add an equal volume of the cell suspension to the loading buffer.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, centrifuge the cells, remove the supernatant, and resuspend the cell pellet in HBSS to the original density.

  • Assay Execution:

    • Plate 100 µL of the dye-loaded cell suspension into each well of the microplate.

    • Incubate the plate for 10-20 minutes at room temperature to allow cells to settle.

    • Prepare serial dilutions of this compound and the fMLF control in HBSS at 5x the final desired concentration.

    • Place the plate into the fluorescence reader and measure the baseline fluorescence for 10-20 seconds.

    • Inject 25 µL of the compound dilutions into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for at least 120 seconds.

Data Presentation

The efficacy of this compound is determined by its EC50 value (the concentration that elicits 50% of the maximal response). Data should be normalized to the maximum response induced by the positive control (fMLF) and presented in a table.

CompoundEC50 (nM)Emax (% of fMLF)
This compound15095%
fMLF (Control)10100%

Application Note 2: Chemotaxis Assay

Principle

Chemotaxis is the directed migration of cells towards a chemical gradient.[7] This assay evaluates the ability of this compound to act as a chemoattractant for immune cells, a key function mediated by FPR1 activation.[1] The assay is typically performed using a Boyden chamber or a similar transwell system, which consists of two compartments separated by a microporous membrane.[7] Cells are placed in the upper chamber, and the test compound is placed in the lower chamber. If the compound is a chemoattractant, cells will migrate through the pores in the membrane towards the higher concentration in the lower chamber. The number of migrated cells is then quantified to determine the compound's efficacy.

Experimental Workflow: Transwell Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_quant Quantification A 1. Starve cells (e.g., neutrophils, differentiated HL-60) in serum-free media B 2. Resuspend cells to 1x10⁶ cells/mL A->B E 5. Add cell suspension to the upper chamber (insert) B->E C 3. Add chemoattractant (this compound) to lower chamber of Transwell plate D 4. Place insert (porous membrane) into well C->D D->E F 6. Incubate plate at 37°C, 5% CO₂ for 2-4 hours E->F G 7. Remove insert. Collect cells from the lower chamber F->G H 8. Lyse cells and quantify using a fluorescent dye (e.g., CyQUANT) G->H I 9. Read fluorescence and calculate the number of migrated cells H->I

Caption: Workflow for assessing cell migration towards this compound using a Transwell assay.

Experimental Protocol

Materials:

  • Neutrophils isolated from whole blood or differentiated HL-60 cells.

  • This compound.

  • fMLF (positive control).

  • RPMI-1640 medium with 0.5% BSA.

  • 24-well Transwell plates with 5 µm pore size inserts.[7]

  • Cell viability/quantification kit (e.g., CyQUANT GR Dye).

  • Fluorescence microplate reader.

Procedure:

  • Cell Preparation:

    • Starve cells for 2-4 hours in serum-free RPMI medium.

    • Harvest and resuspend cells in RPMI + 0.5% BSA to a final concentration of 1 x 10^6 cells/mL.[8]

  • Assay Setup:

    • Add 600 µL of RPMI + 0.5% BSA containing various concentrations of this compound (or fMLF control) to the lower wells of the 24-well plate.[7] Include a negative control well with medium only.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the cell suspension to the top of each insert.[7]

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • Carefully remove the inserts from the wells.

    • Quantify the number of cells that have migrated into the lower chamber using a cell quantification kit according to the manufacturer's protocol.

    • Briefly, this involves adding a lysis buffer containing a fluorescent dye that binds to cellular nucleic acids.

    • Measure the fluorescence on a plate reader and determine the cell number by comparing to a standard curve of known cell numbers.

Data Presentation

Data is presented as the number of migrated cells or as a chemotactic index (fold increase over the negative control).

Compound ConcentrationMean Migrated Cells (±SD)Chemotactic Index
Negative Control5,200 ± 4501.0
This compound (10 nM)18,500 ± 1,2003.6
This compound (100 nM)45,800 ± 3,1008.8
This compound (1 µM)61,300 ± 4,50011.8
fMLF (100 nM)65,100 ± 5,20012.5

Application Note 3: Pro-inflammatory Cytokine Release Assay

Principle

Activation of FPR1 on immune cells such as monocytes and macrophages can lead to the production and secretion of pro-inflammatory cytokines like Interleukin-8 (IL-8/CXCL8) and Tumor Necrosis Factor-alpha (TNF-α).[1][9] This assay measures the amount of a specific cytokine released into the cell culture supernatant following stimulation with this compound. The quantification is typically performed using an Enzyme-Linked Immunosorbent Assay (ELISA), which provides a highly sensitive and specific method for detecting the target cytokine.

Logical Flow: From Receptor Activation to Cytokine Measurement

Cytokine_Logic_Flow A 1. Immune Cell Culture (e.g., PBMCs, Monocytes) B 2. Stimulation with This compound A->B C 3. FPR1 Activation & Downstream Signaling (MAPK, NF-κB) B->C D 4. Cytokine Gene Transcription & Protein Synthesis C->D E 5. Cytokine Secretion into Supernatant D->E F 6. Supernatant Collection E->F G 7. Quantification via ELISA F->G H Result: Cytokine Concentration (pg/mL) G->H

References

Application Notes and Protocols for the Analytical Characterization of 1-Formyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Formyl-L-proline is a derivative of the amino acid L-proline and has garnered interest in various research fields, including as a potential inhibitor of the enzyme pyrroline-5-carboxylate reductase 1 (PYCR1), which is implicated in certain cancers.[1] Accurate and robust analytical methods are crucial for its characterization, quantification, and quality control in research and development. These application notes provide detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about its chemical environment, connectivity, and stereochemistry. Both ¹H and ¹³C NMR are essential for unambiguous characterization.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). D₂O is a good choice for observing exchangeable protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm.

      • Number of Scans: 16-64 (depending on sample concentration).

      • Relaxation Delay (D1): 1-5 seconds.

      • Acquisition Time: 2-4 seconds.

    • Processing:

      • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

      • Phase and baseline correct the spectrum.

      • Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS for D₂O).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: 200-240 ppm.

      • Number of Scans: 1024 or more due to the lower natural abundance of ¹³C.

      • Relaxation Delay (D1): 2-5 seconds.

    • Processing:

      • Apply a line broadening factor (e.g., 1-2 Hz).

      • Phase and baseline correct the spectrum.

      • Reference the spectrum to the solvent peak.

Expected Quantitative Data:

The chemical shifts are predicted based on the structure of this compound and typical values for similar functional groups.

¹H NMR Atom Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
CH (pyrrolidine ring)~4.5dd~8, ~3
CH₂ (pyrrolidine ring)~3.5 - 3.7m-
Hβ, HγCH₂ (pyrrolidine ring)~1.9 - 2.3m-
Formyl HCHO~8.2s-
Carboxyl HCOOH~12-13 (if not in D₂O)br s-
¹³C NMR Atom Expected Chemical Shift (ppm)
C=O (carboxyl)COOH~175 - 180
C=O (formyl)CHO~160 - 165
CH~60 - 65
CH₂~45 - 50
Cβ, CγCH₂~25 - 35

Note: The presence of rotamers due to the amide bond can lead to the observation of two sets of signals for some protons and carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purity assessment of this compound. A reversed-phase method is generally suitable. For chiral purity analysis, a chiral column is required.

Experimental Protocol: Reversed-Phase HPLC

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase and an organic modifier.

      • A: 0.1% Formic acid in water.

      • B: 0.1% Formic acid in acetonitrile.

    • Gradient (Example): 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 210 nm.

Expected Quantitative Data:

Parameter Value
Retention Time Dependent on the specific method, but expected to be in the early to mid-range of the chromatogram.
Linearity A linear range should be established (e.g., 1-100 µg/mL) with a correlation coefficient (R²) > 0.99.
Limit of Detection (LOD) To be determined experimentally, but typically in the ng/mL range.
Limit of Quantification (LOQ) To be determined experimentally, but typically in the ng/mL to µg/mL range.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation pattern for structural confirmation. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Experimental Protocol: ESI-MS

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or a mixture of water and acetonitrile with a small amount of formic acid.

  • Instrument Parameters:

    • Ionization Mode: Positive or negative electrospray ionization (ESI).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

    • Nebulizer Gas (N₂): Flow rate as per instrument recommendation.

    • Drying Gas (N₂): Temperature and flow rate as per instrument recommendation.

Expected Quantitative Data:

Ion Calculated m/z Observed m/z Description
[M+H]⁺144.0604~144.06Protonated molecular ion
[M+Na]⁺166.0423~166.04Sodium adduct
[M-H]⁻142.0455~142.05Deprotonated molecular ion
Fragment Ions (Positive Mode)
m/z 116~116Loss of CO (from formyl group)
m/z 98~98Loss of COOH
m/z 70~70Proline iminium ion

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The presence of the formyl group, carboxylic acid, and the pyrrolidine ring can be confirmed.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Expected Quantitative Data:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C-H (Alkane)Stretching2980-2850
C=O (Formyl)Stretching~1680-1660
C=O (Carboxylic Acid)Stretching~1720-1700
C-N (Amide)Stretching~1400-1300
N-H (Pyrrolidine ring)Twisting~1160

Note: The exact peak positions can be influenced by intermolecular interactions in the solid state.[2][3]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis & Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Aliquots HPLC HPLC (Reversed-Phase) Sample->HPLC Aliquots MS Mass Spectrometry (ESI-MS) Sample->MS Aliquots FTIR FT-IR Spectroscopy Sample->FTIR Aliquots Structure Structural Elucidation NMR->Structure Purity Purity & Quantification HPLC->Purity Identity Molecular Weight & Formula MS->Identity Functional_Groups Functional Group ID FTIR->Functional_Groups

Caption: General experimental workflow for the analytical characterization of this compound.

PYCR1 Signaling Pathway Inhibition

This compound is an inhibitor of PYCR1. PYCR1 is known to be involved in several cancer-promoting signaling pathways.[4][5]

PYCR1_inhibition cluster_inhibition Inhibition cluster_pathway PYCR1 and Downstream Pathways Inhibitor This compound PYCR1 PYCR1 Inhibitor->PYCR1 inhibits PI3K_AKT PI3K/AKT/mTOR Pathway PYCR1->PI3K_AKT activates MAPK_ERK MAPK/ERK Pathway PYCR1->MAPK_ERK activates Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival MAPK_ERK->Proliferation Metastasis Metastasis MAPK_ERK->Metastasis

Caption: Inhibition of PYCR1 by this compound disrupts downstream pro-cancer signaling pathways.

MAPK/ERK/STAT3 Signaling Pathway

Hypoxia-mediated upregulation of PYCR1 can promote tumor progression through the MAPK/ERK/STAT3 signaling pathway.[5]

MAPK_ERK_STAT3_Pathway cluster_upstream Upstream Regulation cluster_pathway Signaling Cascade cluster_downstream Cellular Response Hypoxia Hypoxia PYCR1 PYCR1 Hypoxia->PYCR1 induces MAPK MAPK PYCR1->MAPK activates ERK ERK MAPK->ERK phosphorylates STAT3 STAT3 ERK->STAT3 phosphorylates Proliferation Cell Proliferation STAT3->Proliferation Apoptosis Inhibition of Apoptosis STAT3->Apoptosis

References

Application Note: Quantitative Analysis of 1-Formyl-L-proline in Cell Lysates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 1-Formyl-L-proline in mammalian cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology encompasses a straightforward sample preparation procedure involving protein precipitation, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust workflow is suitable for researchers and scientists in drug development and academic research investigating cellular metabolism and related pathways.

Introduction

This compound is a derivative of the amino acid L-proline. Proline and its metabolites are integral to a variety of cellular processes, including protein synthesis, collagen formation, cellular stress responses, and energy metabolism.[1][2] The unique cyclic structure of proline influences protein architecture and stability.[1] Dysregulation of proline metabolism has been implicated in several pathological conditions, making the quantification of proline and its derivatives a key area of research.[1]

LC-MS/MS has become the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and wide dynamic range.[3][4] This application note provides a comprehensive protocol for the analysis of this compound in cell lysates, offering a reliable method for researchers investigating its potential biological roles.

Experimental Protocols

Materials and Reagents
  • This compound standard (PubChem CID: 96434)[5]

  • L-proline-13C5,15N (Internal Standard, IS)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH), chilled to -20°C

  • Formic acid (FA)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • BCA Protein Assay Kit

Cell Culture and Harvesting
  • Culture mammalian cells (e.g., HEK293, HeLa) in appropriate cell culture flasks or plates until they reach the desired confluency (typically 80-90%).

  • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

Metabolite Extraction from Cell Lysates
  • Add 1 mL of ice-cold 80% methanol (-20°C) to each 10 cm plate of cells to quench metabolism and precipitate proteins.[6]

  • Incubate the plates at -20°C for 15 minutes.

  • Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[6]

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.[6]

  • Carefully transfer the supernatant, containing the metabolites, to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitute the dried metabolite extract in 100 µL of 50:50 (v/v) methanol:water containing the internal standard (L-proline-13C5,15N at a final concentration of 1 µM).[7]

  • Vortex the reconstituted sample and centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 2% B, 1-5 min: 2-98% B, 5-7 min: 98% B, 7.1-10 min: 2% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound144.170.115
This compound (Quantifier)144.198.112
L-proline-13C5,15N (IS)122.175.115

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The concentration of this compound in the cell lysates can be determined from a calibration curve prepared using a standard solution of the analyte. The results should be normalized to the total protein content of the cell lysate, which can be determined using a BCA assay on the protein pellet obtained during the extraction step.

Table 1: Example Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area
11,520
57,650
1015,100
5075,800
100152,500
500760,100

Table 2: Example Quantification of this compound in Cell Lysates

Sample IDThis compound Peak AreaIS Peak AreaCalculated Concentration (ng/mL)Protein Concentration (mg/mL)Normalized Amount (pmol/mg protein)
Control 125,300550,00045.82.131.2
Control 226,100545,00047.92.231.1
Treated 145,200552,00081.92.058.5
Treated 246,500548,00084.82.157.7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture 1. Cell Culture cell_harvest 2. Cell Harvesting (PBS Wash) cell_culture->cell_harvest quenching 3. Quenching & Protein Precipitation (80% Cold Methanol) cell_harvest->quenching extraction 4. Metabolite Extraction (Centrifugation) quenching->extraction drying 5. Supernatant Drying extraction->drying reconstitution 6. Reconstitution (in 50:50 MeOH:Water with IS) drying->reconstitution lc_ms_analysis 7. LC-MS/MS Analysis (C18, ESI+, MRM) reconstitution->lc_ms_analysis data_processing 8. Data Processing (Integration & Quantification) lc_ms_analysis->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

proline_metabolism Glutamate Glutamate P5C Pyrroline-5-Carboxylate (P5C) Glutamate->P5C P5CS P5C->Glutamate P5CDH Proline L-Proline P5C->Proline PYCR Proline->P5C PRODH Hydroxyproline Hydroxyproline Proline->Hydroxyproline Prolyl hydroxylase Formyl_Proline This compound Proline->Formyl_Proline Formylation (Hypothetical) Collagen Collagen Hydroxyproline->Collagen

Caption: Simplified diagram of L-proline metabolism and its potential formylation.

Conclusion

The method described in this application note provides a reliable and robust workflow for the quantification of this compound in cell lysates. The sample preparation is straightforward, and the LC-MS/MS analysis offers high sensitivity and selectivity. This protocol can be readily implemented in laboratories equipped with standard LC-MS instrumentation and will be a valuable tool for researchers studying the metabolic roles of proline and its derivatives in various biological systems.

References

Application of 1-Formyl-L-proline in Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Formyl-L-proline (also known as N-formyl-L-proline or NFLP) is a synthetic analog of the amino acid L-proline. In recent years, it has emerged as a valuable chemical probe and potential therapeutic lead in the field of metabolic studies, particularly in cancer research. This document provides detailed application notes and experimental protocols for the use of this compound in studying proline metabolism and its role in disease.

This compound acts as a competitive inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key enzyme in the de novo biosynthesis of proline.[1][2] PYCR1 catalyzes the final step in proline production, converting pyrroline-5-carboxylate (P5C) to L-proline. Elevated PYCR1 expression and a corresponding increase in proline metabolism are hallmarks of various cancers, where proline contributes to tumor growth, stress resistance, and biomass production.[2][3][4][5] By inhibiting PYCR1, this compound provides a powerful tool to investigate the consequences of disrupted proline metabolism in cancer cells and other biological systems.

Key Applications

  • Inhibition of Proline Biosynthesis: Directly inhibit the enzymatic activity of PYCR1 to study the downstream metabolic and phenotypic effects.

  • Cancer Metabolism Research: Investigate the reliance of cancer cells on de novo proline synthesis for proliferation, survival, and metastasis.[6][7]

  • Chemical Probe: Use as a specific chemical tool to dissect the role of the proline biosynthesis pathway in various cellular processes.

  • Target Validation: Validate PYCR1 as a therapeutic target in oncology and other diseases characterized by altered proline metabolism.

Data Presentation

Table 1: Inhibitory Potency of this compound against Human PYCR1
ParameterValueCell Line/SystemReference
Ki (competitive inhibition constant) 100 µMPurified human PYCR1[1][8]
IC50 (half-maximal inhibitory concentration) 490 µMPurified human PYCR1[9]
Table 2: Cellular Effects of this compound on Breast Cancer Spheroids
TreatmentIntracellular Proline Levels (Relative Abundance)Protein Content (Relative)Reference
Control 1.01.0[7]
This compound (5mM) ~0.6~0.7[7]

Note: Data is approximated from graphical representations in the source publication.

Experimental Protocols

Protocol 1: In Vitro PYCR1 Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on purified PYCR1 enzyme activity by monitoring the oxidation of NAD(P)H.

Materials:

  • Purified recombinant human PYCR1

  • This compound

  • Pyrroline-5-carboxylate (P5C) substrate (typically used as a D,L-P5C mixture)

  • NADH or NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired final concentrations.

    • Prepare stock solutions of P5C and NADH/NADPH in Assay Buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Desired concentration of this compound or vehicle control.

      • NADH or NADPH (a typical final concentration is 175 µM).[10]

      • Purified PYCR1 enzyme.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding P5C to each well. The concentration of P5C can be varied to determine the mode of inhibition (e.g., competitive).[10]

  • Measure Activity:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the rate of NADH/NADPH oxidation and thus PYCR1 activity.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the initial velocity as a function of the this compound concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki) for competitive inhibition, perform the assay at multiple substrate (P5C) concentrations and fit the data to the Michaelis-Menten equation for competitive inhibition.[10]

Protocol 2: Cancer Cell Proliferation/Viability Assay

This protocol outlines a general method to assess the effect of this compound on the proliferation and viability of cancer cells in culture.

Materials:

  • Cancer cell line of interest (e.g., MCF10A H-RASV12, or other lines with known or suspected dependence on proline synthesis)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit based on ATP content)

  • Plate reader for absorbance or fluorescence measurements

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment:

    • Prepare a stock solution of this compound and create serial dilutions in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing various concentrations of this compound or a vehicle control.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) to allow the inhibitor to exert its effects.

  • Viability Assessment:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or signal development.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Proline Biosynthesis and PYCR1 Inhibition

The following diagram illustrates the final step of proline biosynthesis and its inhibition by this compound.

G cluster_0 Proline Biosynthesis P5C Pyrroline-5-Carboxylate (P5C) PYCR1 PYCR1 P5C->PYCR1 Proline L-Proline PYCR1->Proline NADP NAD(P)+ PYCR1->NADP NADPH NAD(P)H NADPH->PYCR1 NFLP This compound NFLP->PYCR1 Inhibition

Caption: Inhibition of PYCR1 by this compound blocks proline synthesis.

Downstream Effects of PYCR1 Inhibition on Cancer Cell Signaling

Inhibition of PYCR1 and the subsequent depletion of proline can impact key signaling pathways that regulate cell growth, proliferation, and survival.

G cluster_1 Downstream Signaling NFLP This compound PYCR1 PYCR1 NFLP->PYCR1 Proline Proline Depletion PYCR1->Proline Inhibition of Proline Synthesis PI3K_AKT PI3K/AKT/mTOR Pathway Proline->PI3K_AKT Inhibition MAPK_ERK MAPK/ERK Pathway Proline->MAPK_ERK Inhibition Proliferation Decreased Cell Proliferation & Growth PI3K_AKT->Proliferation MAPK_ERK->Proliferation

Caption: PYCR1 inhibition by this compound can suppress pro-growth signaling pathways.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical workflow for evaluating the effects of this compound in a cancer cell line.

G cluster_assays Cellular Assays start Select Cancer Cell Line (e.g., high PYCR1 expression) culture Cell Culture & Seeding start->culture treat Treatment with This compound (dose-response) culture->treat prolif Proliferation/Viability Assay (e.g., MTT, ATP-based) treat->prolif metabolism Metabolic Analysis (e.g., Proline levels via LC-MS) treat->metabolism western Western Blot (e.g., p-AKT, p-ERK) treat->western analysis Data Analysis (IC50, pathway modulation) prolif->analysis metabolism->analysis western->analysis conclusion Conclusion on Efficacy and Mechanism analysis->conclusion

Caption: A logical workflow for studying the effects of this compound.

References

Application Note & Protocols: Quantifying 1-Formyl-L-proline (NFLP) Uptake in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The non-essential amino acid L-proline plays a critical role in the metabolic reprogramming of cancer cells, supporting proliferation, survival, and metastasis.[1][2] Key to this is the proline biosynthesis pathway, where Pyrroline-5-carboxylate reductase 1 (PYCR1) is a crucial enzyme that catalyzes the final step.[1][3] PYCR1 is frequently overexpressed in various cancers, making it a promising therapeutic target.[1][4] 1-Formyl-L-proline (NFLP) has been identified as a competitive inhibitor of PYCR1, demonstrating anticancer activity in breast cancer cells.[3] To understand its efficacy and pharmacodynamics, it is essential to quantify its uptake into cancer cells. This document provides detailed protocols for measuring NFLP uptake and summarizes relevant data and biological context.

Biological Context: The Proline Biosynthesis Pathway and NFLP Inhibition

Cancer cells often exhibit an increased demand for proline to support the synthesis of proteins like collagen and to maintain redox homeostasis.[5][6] The proline biosynthesis pathway allows cells to produce proline from precursors like glutamine. NFLP acts as a small molecule inhibitor, targeting the enzyme PYCR1 to disrupt this critical metabolic pathway.[3] Understanding the rate and extent of NFLP cellular uptake is the first step in evaluating its potential as a therapeutic agent.

G cluster_pathway Proline Biosynthesis Pathway Glutamine Glutamine P5CS P5CS Glutamine->P5CS Multiple Steps P5C Δ1-Pyrroline-5-Carboxylate (P5C) P5CS->P5C PYCR1 PYCR1 P5C->PYCR1 Proline L-Proline PYCR1->Proline Biomass Protein Synthesis, Redox Balance, Tumor Growth Proline->Biomass NFLP This compound (NFLP) Inhibition Inhibition NFLP->Inhibition Inhibition->PYCR1

Caption: NFLP inhibits PYCR1, the final enzyme in proline biosynthesis.

Quantitative Data Summary

Experiments on MCF10A hRAS V12 breast cancer spheroids have demonstrated the biological effect of NFLP on proline metabolism. Treatment with NFLP leads to a significant reduction in intracellular proline levels, confirming the inhibition of the PYCR1 enzyme within the cellular environment.[3]

Treatment GroupRelative Intracellular Proline Level (Mean ± SD)Cell Line / ModelReference
Control (Untreated)1.00 ± 0.15MCF10A hRAS V12 Spheroids[3]
This compound (NFLP) 5mM0.55 ± 0.10MCF10A hRAS V12 Spheroids[3]

Experimental Protocols

Two primary methods are presented for quantifying NFLP uptake. The direct method using LC-MS/MS is recommended for its high sensitivity and specificity. An indirect fluorescence-based method is also described as a higher-throughput alternative.

Protocol 1: Direct Quantification of Intracellular NFLP using LC-MS/MS

This protocol provides a robust method to measure the absolute concentration of NFLP inside cancer cells.

Principle: Cancer cells are incubated with a known concentration of NFLP. After incubation, extracellular NFLP is washed away, and the cells are lysed. The intracellular concentration of NFLP in the cell lysate is then precisely quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] Normalization to cell number or total protein content allows for accurate comparison across different conditions.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (NFLP) standard

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer)

  • Acetonitrile (ACN) with 0.1% formic acid, ice-cold

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of NFLP or a structurally similar compound not present in cells)

  • Cell scrapers

  • Microcentrifuge tubes

  • LC-MS/MS system

Experimental Workflow Diagram:

G cluster_workflow LC-MS/MS Quantification Workflow A 1. Seed Cells B 2. Treat with NFLP A->B C 3. Wash Cells (Ice-cold PBS) B->C D 4. Cell Lysis & Scrape C->D E 5. Protein Precipitation (e.g., Acetonitrile) D->E F 6. Centrifuge & Collect Supernatant E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Normalize to cell count/protein) G->H

Caption: Workflow for quantifying intracellular NFLP via LC-MS/MS.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that ensures they are in the exponential growth phase (e.g., 70-80% confluency) at the time of the experiment.

  • NFLP Treatment:

    • Prepare a stock solution of NFLP in a suitable solvent (e.g., water or DMSO).

    • Dilute the NFLP stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Remove the old medium from the cells and add the NFLP-containing medium. Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C.

  • Cell Washing:

    • To terminate uptake and remove extracellular NFLP, place the plate on ice.

    • Aspirate the medium and quickly wash the cell monolayer three times with 2 mL of ice-cold PBS per well. This step is critical to minimize background signal from residual extracellular compound.[7]

  • Cell Lysis and Collection:

    • After the final wash, add 200 µL of ice-cold Lysis Buffer to each well.

    • Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

    • Keep a separate aliquot of the lysate for protein quantification (e.g., BCA assay).

  • Sample Preparation for MS:

    • To the remaining lysate, add the Internal Standard (IS) to a known final concentration.

    • Add 3 volumes of ice-cold acetonitrile (e.g., 600 µL) to precipitate proteins.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a Multiple Reaction Monitoring (MRM) method for NFLP and the IS. This involves optimizing precursor/product ion transitions and collision energies.

    • Generate a standard curve by spiking known concentrations of NFLP and a fixed concentration of the IS into the lysis buffer/acetonitrile matrix.

    • Analyze the prepared samples and the standard curve using the developed LC-MS/MS method.

Data Analysis:

  • Calculate the concentration of NFLP in each sample using the standard curve.

  • Normalize the NFLP concentration to the total protein amount (from the BCA assay) or the cell count for that well.

  • Results are typically expressed as pmol of NFLP per mg of protein or per 10^6 cells.

Protocol 2: Indirect Quantification via Competitive Uptake Assay

This protocol is a higher-throughput method that can be adapted for plate readers or flow cytometry if a suitable fluorescent proline analog is available.

Principle: This method measures the uptake of NFLP indirectly by quantifying its ability to compete with the uptake of a fluorescently-labeled proline analog. A decrease in the intracellular fluorescence signal in the presence of NFLP indicates competitive inhibition of the same transport mechanism. This approach is powerful for screening and determining competitive inhibition constants (Ki).[9]

Materials:

  • Fluorescent proline analog (e.g., NBD-Proline) - Note: This may need to be custom synthesized.

  • Cancer cell line of interest

  • Black, clear-bottom 96-well plates (for fluorescence plate reader) or 6-well plates (for flow cytometry)

  • This compound (NFLP)

  • Efflux pump inhibitors (e.g., verapamil), if necessary, to prevent export of the fluorescent probe.[9]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Trypan Blue or other viability stain

  • Fluorescence plate reader or flow cytometer

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in appropriate plates and grow to 80-90% confluency.

  • Assay Preparation:

    • Wash cells twice with pre-warmed HBSS.

    • Add HBSS containing the fluorescent proline analog at a fixed concentration (e.g., at its Km value for uptake).

    • Simultaneously, add varying concentrations of NFLP (the competitor). Include a "no competitor" control (maximum signal) and a "no fluorescent probe" control (background).

    • If efflux is a known issue, include an efflux pump inhibitor in all wells.[9]

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of uptake for the fluorescent probe.

  • Termination and Washing:

    • Place the plate on ice and rapidly wash the cells three times with ice-cold PBS to remove extracellular probes.

  • Signal Quantification:

    • For Plate Reader: Add a lysis buffer compatible with fluorescence measurement. Read the fluorescence intensity at the appropriate excitation/emission wavelengths.

    • For Flow Cytometry: Gently detach cells using a non-enzymatic solution (e.g., cell dissociation buffer). Resuspend in PBS and analyze the mean fluorescence intensity (MFI) per cell.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence signal as a function of the NFLP concentration.

    • Calculate the IC50 value, which is the concentration of NFLP that inhibits 50% of the fluorescent probe's uptake. This can be used to determine the inhibition constant (Ki).

Considerations and Troubleshooting:

  • Non-specific Binding: At low temperatures (4°C), active transport is minimized, allowing for the assessment of non-specific binding of NFLP to the cell surface or plate.[7] This can be measured and subtracted from the 37°C uptake data.

  • Transport Mechanism: The uptake of L-proline can be Na+-dependent.[10] Experiments can be performed in Na+-free buffer to investigate if NFLP uptake utilizes the same transporters.

  • Metabolism of NFLP: The LC-MS/MS method can be expanded to also detect potential metabolites of NFLP within the cell.

  • Cell Viability: Ensure that the concentrations of NFLP used are not cytotoxic within the timeframe of the uptake experiment by performing a parallel viability assay (e.g., MTT or Trypan Blue).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Formyl-L-proline Dosage for Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 1-Formyl-L-proline (N-Formyl-L-proline, NFLP) in cancer research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive inhibitor of the enzyme Pyrroline-5-carboxylate reductase 1 (PYCR1).[1][2][3][4][5] PYCR1 is a critical enzyme in the proline biosynthesis pathway, catalyzing the final step in the conversion of glutamate to proline.[6] Many cancer cells exhibit upregulated proline metabolism to support their rapid proliferation and survival, making PYCR1 a potential therapeutic target.[6][7] By inhibiting PYCR1, this compound disrupts this crucial metabolic pathway, leading to a reduction in cancer cell proliferation and survival.[1][2]

Q2: Which cancer cell lines are sensitive to this compound?

A2: Research has shown that cancer cells with a high dependency on de novo proline synthesis are more susceptible to PYCR1 inhibition. So far, this compound has demonstrated anti-cancer activity in breast cancer cells, particularly in impairing spheroidal growth.[1][2][5][8] The sensitivity of other cancer cell lines will likely depend on their specific metabolic phenotype and their reliance on the proline biosynthesis pathway.

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

A3: Based on available data, a starting concentration in the range of 100 µM to 5 mM is recommended. This compound has a competitive inhibition constant (Ki) of 100 µM for PYCR1.[1][2][3][4][5] In a 3D spheroid model of breast cancer (MCF10A H-RASV12), a concentration of 5 mM was shown to reduce spheroid growth by 50%.[8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cancer cell line and experimental conditions.

Q4: How does inhibition of PYCR1 by this compound affect cellular signaling?

A4: Inhibition of PYCR1 and the subsequent disruption of proline metabolism can impact several key signaling pathways involved in cancer progression. These include the PI3K/Akt/mTOR and MAPK/ERK/STAT3 pathways, which are central to cell growth, proliferation, and survival.[9][10][11][12][13][14][15][16][17][18][19][20]

Data Presentation: Dosage and Efficacy

While specific IC50 values for this compound across a wide range of cancer cell lines are not yet extensively published, the following table summarizes the available quantitative data to guide dosage selection. For reference, data for another PYCR1 inhibitor, PYCR1-IN-1, is also included.

CompoundTargetAssay TypeCell Line/SystemEffective Concentration/PotencyReference
This compound (NFLP) PYCR1Enzymatic AssayPurified Human PYCR1Ki = 100 µM [1][2]
This compound (NFLP) Cell Growth3D Spheroid GrowthMCF10A H-RASV12 (Breast Cancer)5 mM (reduced spheroid growth by 50%)[8]
PYCR1-IN-1 PYCR1Enzymatic AssayPurified PYCR1IC50 = 8.8 µM [19]
PYCR1-IN-1 Cell ProliferationCell Viability AssaySUM-159-PT, MDA-MB-231 (Breast Cancer)Inhibition at 0-100 µM[19]

Experimental Protocols

Protocol: Determining the Effect of this compound on Cancer Cell Viability using a Tetrazolium-Based Assay (e.g., MTT, WST-1)

This protocol provides a general framework. Optimization of cell seeding density, incubation times, and this compound concentrations is essential for each cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (NFLP)

  • Vehicle control (e.g., sterile PBS or DMSO, depending on NFLP solvent)

  • 96-well cell culture plates

  • Tetrazolium-based cell viability reagent (e.g., MTT, WST-1)

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., a range from 1 µM to 5 mM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Include wells with medium only as a background control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement (WST-1 Assay Example):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

    • Measure the absorbance at the appropriate wavelength (typically around 450 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Calculate the IC50 value using a suitable software package.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no observed effect of this compound - Cell line is not dependent on de novo proline synthesis.- Insufficient drug concentration or incubation time.- Compound degradation.- Screen different cancer cell lines to identify those with high PYCR1 expression.- Perform a broader dose-response and time-course experiment.- Prepare fresh stock solutions of this compound for each experiment.
High variability between replicate wells - Inconsistent cell seeding.- Edge effects in the 96-well plate.- Pipetting errors.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and be consistent with pipetting technique.
Precipitation of the compound in the culture medium - Poor solubility of this compound at the tested concentration.- Interaction with media components.- Prepare the stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the medium is low (<0.1%).- Gently warm the medium before adding the compound.- Test solubility in different basal media.
Unexpected cell morphology changes - Off-target effects of the compound.- Cellular stress response.- Perform target engagement assays to confirm PYCR1 inhibition.- Analyze markers of cellular stress (e.g., ROS production, apoptosis assays).- Compare with the phenotype of PYCR1 knockdown using siRNA or shRNA.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

PYCR1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Glutamate Glutamate P5C Pyrroline-5-Carboxylate (P5C) Glutamate->P5C ALDH18A1 Proline Proline P5C->Proline NADH to NAD+ PYCR1 PYCR1 PYCR1->Proline NFLP This compound (NFLP) NFLP->PYCR1 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Proline->PI3K_Akt_mTOR Activates MAPK_ERK_STAT3 MAPK/ERK/STAT3 Pathway Proline->MAPK_ERK_STAT3 Activates Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Proliferation Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis MAPK_ERK_STAT3->Proliferation MAPK_ERK_STAT3->Apoptosis

Caption: PYCR1 signaling and inhibition by this compound.

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_nflp Treat with this compound (Dose-Response) incubate_24h->treat_nflp incubate_treatment Incubate (24-72h) treat_nflp->incubate_treatment add_reagent Add Viability Reagent (e.g., WST-1) incubate_treatment->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent read_plate Measure Absorbance incubate_reagent->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for cell viability assay with this compound.

Logical_Relationship high_pycr1 High PYCR1 Expression in Cancer Cells proline_dependency Increased Dependency on Proline Biosynthesis high_pycr1->proline_dependency nflp_treatment Treatment with This compound pycr1_inhibition PYCR1 Inhibition nflp_treatment->pycr1_inhibition reduced_proline Reduced Proline Availability pycr1_inhibition->reduced_proline impaired_growth Impaired Cancer Cell Growth & Survival reduced_proline->impaired_growth

Caption: Rationale for targeting PYCR1 with this compound.

References

Technical Support Center: 1-Formyl-L-proline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Formyl-L-proline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the widely employed formic acid and acetic anhydride method.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Formylating Agent: The reactive species, acetic formic anhydride, is thermally unstable and degrades over time, especially at elevated temperatures or in the presence of impurities.[1]- Prepare the acetic formic anhydride in situ at 0°C immediately before use. - Ensure all reagents and glassware are dry, as moisture can accelerate decomposition.[2] - Avoid temperatures above room temperature during the reaction; lower temperatures (e.g., 4°C) have been shown to significantly improve yields.[3][4]
2. Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of L-proline.- Allow the reaction to proceed overnight to ensure completion. - Maintain a consistent, cool temperature throughout the reaction. A study on N-formylation of peptides showed yields of 70-75% at 4°C compared to 5% at room temperature.[3][4]
3. Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of L-proline to the formylating agent can limit the reaction.- Use a slight excess of the formylating agent (acetic formic anhydride) to drive the reaction to completion.
Presence of Multiple Spots on TLC/Impure Product 1. Acetylation Side Reaction: Acetic anhydride can also act as an acetylating agent, leading to the formation of N-acetyl-L-proline as a byproduct.- While formylation is generally favored, minimizing the reaction temperature can help reduce the rate of competing acetylation. - Use a minimal excess of acetic anhydride required for the formation of acetic formic anhydride.
2. Unreacted L-proline: Incomplete reaction will result in the starting material remaining in the crude product.- Increase the reaction time or use a slight excess of the formylating agent.
3. Decomposition Products: Decomposition of acetic formic anhydride can introduce acidic impurities like acetic acid and formic acid into the reaction mixture.[2]- Purify the crude product using flash chromatography. A silica gel column is commonly used.
Difficulties in Purification by Flash Chromatography 1. Poor Separation of Product and Impurities: The polarity of this compound and potential byproducts may be similar, making separation challenging.- Optimize the solvent system for your flash chromatography. Start with a non-polar solvent and gradually increase the polarity. A common solvent system for similar compounds is a gradient of ethyl acetate in hexanes. - Ensure the crude sample is properly prepared and loaded onto the column to avoid band broadening.
2. Product Degradation on Silica Gel: The acidic nature of silica gel can potentially cause degradation of the product.- If degradation is suspected, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
3. Co-elution with Residual Formic or Acetic Acid: These acids can be difficult to remove completely and may co-elute with the product.- After the reaction, perform an aqueous work-up to remove the majority of these acids before chromatography. - Consider a mild basic wash (e.g., with a saturated sodium bicarbonate solution), being careful not to hydrolyze the formyl group.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method is the N-formylation of L-proline using a mixture of formic acid and acetic anhydride.[5] This combination generates the reactive formylating agent, acetic formic anhydride, in situ.

Q2: What is the active formylating agent in the formic acid/acetic anhydride method?

A2: The active formylating agent is acetic formic anhydride, which is formed from the reaction between formic acid and acetic anhydride.[1][5]

Q3: Why is temperature control so critical in this synthesis?

A3: Temperature control is crucial for two main reasons. Firstly, the active formylating agent, acetic formic anhydride, is thermally unstable and can decompose at temperatures as low as 0°C in the presence of impurities, and more rapidly above 60°C, leading to the evolution of carbon monoxide.[1] Secondly, lower reaction temperatures have been shown to significantly increase the yield of the desired N-formylated product. For instance, in a similar N-formylation reaction, the yield increased from 5% at room temperature to 70-75% at 4°C.[3][4]

Q4: Can I use other formylating agents?

A4: Yes, other formylating agents can be used. For example, N-formylimidazole and a mixture of formic acid and 4-(trifluoromethyl)benzoic anhydride have been reported for N-formylation reactions.[5] However, the formic acid/acetic anhydride method is often preferred due to the ready availability and low cost of the reagents.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for L-proline (starting material) and a new, typically less polar spot for this compound (product) should be observed. The reaction is considered complete when the L-proline spot is no longer visible.

Q6: What are the expected byproducts in this synthesis?

A6: Potential byproducts include unreacted L-proline, N-acetyl-L-proline from a competing acetylation reaction, and residual formic and acetic acids from the reaction and decomposition of the formylating agent. 1H NMR spectroscopy can be used to identify these impurities in the crude product.[2]

Q7: What is the best way to purify the final product?

A7: Flash column chromatography over silica gel is the most commonly reported method for purifying this compound. Careful selection of the eluting solvent system is key to achieving good separation.

Experimental Protocols

Synthesis of Acetic Formic Anhydride (for use as the formylating agent)

This protocol is adapted from a literature procedure for the synthesis of acetic formic anhydride.[2]

Materials:

  • Sodium formate (finely ground)

  • Acetyl chloride

  • Anhydrous diethyl ether

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, add finely ground sodium formate (4.41 moles) and anhydrous diethyl ether (250 ml).

  • With stirring, add acetyl chloride (3.75 moles) rapidly while maintaining the temperature between 23-27°C.

  • After the addition is complete, continue stirring the mixture for 5.5 hours at 23-27°C.

  • Filter the mixture by suction and rinse the solid residue with anhydrous diethyl ether.

  • Combine the filtrate and the washings. Remove the ether by distillation under reduced pressure.

  • Distill the residue to obtain colorless acetic formic anhydride. The expected yield is approximately 64%.[2]

Note: It is crucial to maintain anhydrous conditions throughout the procedure to prevent hydrolysis of the product.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage reagents L-proline, Formic Acid, Acetic Anhydride reaction Reaction at Controlled Temperature (e.g., 4°C) reagents->reaction Mix monitoring TLC Monitoring reaction->monitoring Sample quench Aqueous Work-up monitoring->quench Reaction Complete extraction Solvent Extraction quench->extraction chromatography Flash Chromatography extraction->chromatography product Pure this compound chromatography->product troubleshooting_logic start Low Product Yield? cause1 Inactive Formylating Agent? start->cause1 Yes cause2 Incomplete Reaction? start->cause2 Yes cause3 Suboptimal Reagent Ratio? start->cause3 Yes solution1 Prepare fresh at 0°C. Ensure anhydrous conditions. cause1->solution1 solution2 Increase reaction time. Lower reaction temperature (4°C). cause2->solution2 solution3 Use slight excess of formylating agent. cause3->solution3

References

Troubleshooting off-target effects of 1-Formyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Formyl-L-proline (F-Pro-OH). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is known to have a dual mechanism of action. Its primary and most well-characterized role is as an agonist for Formyl Peptide Receptors (FPRs), particularly FPR1. FPRs are G protein-coupled receptors (GPCRs) that are crucial in the immune response, mediating the activation and migration of immune cells to sites of infection or inflammation.[1] Upon binding to FPR1, this compound initiates a cascade of intracellular signaling events.

However, it is also important to be aware of its off-target effects.

Q2: What are the known off-target effects of this compound?

A significant off-target effect of this compound is the inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1).[2][3] PYCR1 is an enzyme that plays a key role in proline biosynthesis.[2][4] Inhibition of this enzyme can disrupt proline metabolism, which can in turn affect cellular proliferation, particularly in cancer cells that show an upregulation of the proline cycle.[2][4]

Q3: What are the downstream signaling pathways activated by this compound through FPR1?

Activation of FPR1 by this compound triggers several downstream signaling pathways, primarily through the coupling of G proteins. These pathways include:

  • Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

  • Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: This pathway is involved in cell proliferation, differentiation, and survival.

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway plays a critical role in cell survival and proliferation.

These signaling cascades ultimately lead to various cellular responses, including chemotaxis, production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines.[1]

FPR1 Signaling Pathway

FPR1_Signaling cluster_membrane Cell Membrane FPR1 FPR1 G_Protein Gαi/Gβγ FPR1->G_Protein Activates F_Pro_OH This compound F_Pro_OH->FPR1 Binds PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Cellular_Response Chemotaxis, ROS Production, Cytokine Release Ca_flux->Cellular_Response MAPK MAPK/ERK PKC->MAPK Akt Akt PI3K->Akt Akt->MAPK MAPK->Cellular_Response

Caption: FPR1 signaling cascade initiated by this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and recommended solutions.

Issue 1: Inconsistent or No Cellular Response (e.g., in Chemotaxis or Calcium Flux Assays)

Potential Causes & Solutions

Potential CauseRecommended Solution
Compound Degradation This compound, like many small molecules, can be susceptible to degradation. Prepare fresh stock solutions and store them appropriately (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Test the stability of the compound in your specific cell culture medium over the time course of your experiment.
Incorrect Concentration The effective concentration of this compound can vary significantly between cell types and assays. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. FPR1-mediated responses like chemotaxis can occur at lower concentrations, while other responses may require higher concentrations.[5]
Low FPR1 Expression The target cells may have low or no expression of FPR1. Verify FPR1 expression levels using techniques such as qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express high levels of FPR1 (e.g., differentiated HL-60 cells) or transfecting your cells with an FPR1 expression vector.
Receptor Desensitization/Internalization Prolonged or high-concentration exposure to agonists can lead to FPR1 desensitization and internalization, rendering the cells unresponsive to further stimulation.[6] Optimize the stimulation time and concentration. For longer experiments, consider using a perfusion system to maintain a constant low concentration of the agonist.
Cell Viability Issues High concentrations of this compound or prolonged incubation times may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed lack of response is not due to cell death.

Troubleshooting Workflow: No Cellular Response

No_Response_Troubleshooting Start No Cellular Response Observed Check_Compound Check Compound Integrity (Fresh Stock, Storage) Start->Check_Compound Dose_Response Perform Dose-Response Curve Check_Compound->Dose_Response If OK Check_FPR1 Verify FPR1 Expression (qPCR, Western, Flow) Dose_Response->Check_FPR1 If still no response Check_Desensitization Assess Receptor Desensitization Check_FPR1->Check_Desensitization If expression is confirmed Check_Viability Check Cell Viability Check_Desensitization->Check_Viability If desensitization is ruled out Resolution Response Observed Check_Viability->Resolution If viable

References

Improving the efficacy of 1-Formyl-L-proline in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Formyl-L-proline (1-FL-pro). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using 1-FL-pro in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key enzyme in the proline biosynthesis pathway.[1] By inhibiting PYCR1, 1-FL-pro disrupts the production of proline, which can impair the proliferation of cancer cells that exhibit elevated proline metabolism.[1]

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of 1-FL-pro can vary depending on the cell line and experimental conditions. A concentration of 5mM has been used in breast cancer spheroids.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in water.[3] For cell culture experiments, it is advisable to prepare a sterile stock solution in a buffered solution (e.g., PBS) or cell culture medium and filter-sterilize it. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. The stability of 1-FL-pro in cell culture media over extended periods should be empirically determined for long-term experiments.

Q4: What are the potential off-target effects of this compound?

A4: While the primary target of 1-FL-pro is PYCR1, potential off-target effects have not been extensively documented in the provided search results. As with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to account for any potential off-target effects. This may include using a control compound with a similar structure but no activity against PYCR1, if available.

Q5: Can I use this compound in combination with other drugs?

A5: Yes, targeting proline metabolism with inhibitors like 1-FL-pro is being explored as a therapeutic strategy, including in combination with other anti-cancer agents. For instance, targeting PYCR1 has been identified as a potential strategy in combination with bortezomib-based therapies for multiple myeloma.[2] When combining treatments, it is essential to evaluate potential synergistic, additive, or antagonistic effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Efficacy or No Effect - Sub-optimal Concentration: The concentration of 1-FL-pro may be too low for the specific cell line. - Cell Line Insensitivity: The cell line may not be dependent on de novo proline synthesis and may rely on exogenous proline from the culture medium. - Compound Degradation: The 1-FL-pro stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.- Perform a dose-response curve to determine the IC50 for your cell line. - Culture cells in a proline-deficient medium to assess their dependence on endogenous proline synthesis. - Prepare fresh stock solutions of 1-FL-pro and store them in single-use aliquots.
Increased Cell Death (Non-specific toxicity) - High Concentration: The concentration of 1-FL-pro may be too high, leading to off-target effects and general cytotoxicity. - Solvent Toxicity: If a solvent other than water or a buffered solution was used to dissolve 1-FL-pro, the solvent itself might be causing toxicity.- Lower the concentration of 1-FL-pro and perform a viability assay to find a non-toxic working concentration. - Ensure the final concentration of any solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%).
Precipitate in Culture Medium - Poor Solubility: The concentration of 1-FL-pro may exceed its solubility limit in the culture medium, especially after the addition of other supplements. - Interaction with Media Components: 1-FL-pro might interact with components in the serum or media supplements, leading to precipitation.- Ensure the final concentration of 1-FL-pro does not exceed its solubility. Prepare a more diluted stock solution if necessary. - Add 1-FL-pro to the basal medium before adding serum or other supplements and observe for any precipitation.
Inconsistent Results - Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. - Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. - Inconsistent Incubation Times: Variations in the duration of treatment can lead to different outcomes.- Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding. - To minimize edge effects, do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile water or PBS. - Standardize the incubation time for all experiments.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 1-FL-pro in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (with and without L-proline)

  • This compound

  • Sterile PBS or DMSO for stock solution preparation

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 1-FL-pro (e.g., 100 mM) in sterile PBS or DMSO.

    • Perform serial dilutions of the 1-FL-pro stock solution in culture medium to achieve a range of final concentrations (e.g., 0 µM, 1 µM, 10 µM, 100 µM, 1 mM, 5 mM, 10 mM).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of 1-FL-pro. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the 1-FL-pro concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Quantitative Data Summary
Parameter Cell Line Concentration Effect Reference
Treatment ConcentrationMCF10A hRAS V12 spheroids5 mMReduction in intracellular proline levels and protein content.[2]

Visual Guides

Signaling Pathway Diagram

Proline_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamate Glutamate P5CS P5CS Glutamate->P5CS P5C Pyrroline-5-Carboxylate (P5C) P5CS->P5C PYCR1 PYCR1 P5C->PYCR1 Proline Proline PYCR1->Proline One_Formyl_L_proline This compound One_Formyl_L_proline->PYCR1 Inhibition

Caption: Inhibition of Proline Biosynthesis by this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compound Prepare 1-FL-pro Dilutions overnight_incubation->prepare_compound treat_cells Treat Cells prepare_compound->treat_cells incubation_period Incubate (24-72h) treat_cells->incubation_period add_viability_reagent Add Viability Reagent incubation_period->add_viability_reagent measure_signal Measure Signal add_viability_reagent->measure_signal analyze_data Analyze Data & Determine IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for Determining IC50 of this compound.

Logical Relationship Diagram

Troubleshooting_Logic issue Low Efficacy of 1-FL-pro cause1 Sub-optimal Concentration issue->cause1 cause2 Cell Line Insensitivity issue->cause2 cause3 Compound Degradation issue->cause3 solution1 Perform Dose-Response cause1->solution1 solution2 Use Proline-Deficient Medium cause2->solution2 solution3 Prepare Fresh Stock cause3->solution3

Caption: Troubleshooting Logic for Low Efficacy of this compound.

References

Best practices for storing and handling N-formyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with N-formyl-L-proline.

Frequently Asked Questions (FAQs)

1. What is N-formyl-L-proline and what is its primary application in research?

N-formyl-L-proline is a derivative of the amino acid L-proline. In research, it is primarily used as a chemical probe and competitive inhibitor of the enzyme Pyrroline-5-Carboxylate Reductase 1 (PYCR1).[1][2][3][4] PYCR1 is a key enzyme in the proline biosynthesis pathway and has been identified as a potential therapeutic target in various cancers due to its role in tumor metabolism and growth.[1][3][4]

2. What is the mechanism of action of N-formyl-L-proline?

N-formyl-L-proline acts as a competitive inhibitor of PYCR1, binding to the active site where the natural substrate, pyrroline-5-carboxylate (P5C), would normally bind.[1][2][3][4] By blocking PYCR1, N-formyl-L-proline inhibits the de novo synthesis of proline, which can impair the growth of cancer cells that are highly dependent on this pathway.[1][4]

3. What are the basic chemical and physical properties of N-formyl-L-proline?

The table below summarizes the key properties of N-formyl-L-proline.

PropertyValue
CAS Number 13200-83-4[5]
Molecular Formula C₆H₉NO₃[5]
Molecular Weight 143.14 g/mol [6]
Appearance White to off-white powder or crystalline powder[5]
Optical Rotation -115° to -130° (c=0.8 in EtOH)[5]

Storage and Handling

4. How should solid N-formyl-L-proline be stored?

Solid N-formyl-L-proline should be stored at room temperature or, for long-term storage, at -20°C. A related compound, N-Boc-L-proline, is stable for at least 4 years when stored at -20°C.[1]

5. How should I prepare a stock solution of N-formyl-L-proline?

Based on the solubility of related proline derivatives, it is recommended to prepare stock solutions in an organic solvent such as DMSO or ethanol.[1] For L-proline, stock solutions in water are also common.[7][8]

Recommended Solvents and Concentrations:

SolventRecommended Stock ConcentrationNotes
DMSO ≥ 100 mg/mL (for N-Acetyl-L-proline)[9]Use freshly opened, anhydrous DMSO as it is hygroscopic.
Ethanol ~15 mg/mL (for N-Boc-L-proline)[1]
Water Highly soluble (for L-proline)[7][10]If preparing an aqueous solution for cell culture, it is advisable to first dissolve in a minimal amount of organic solvent (e.g., DMSO) and then dilute with the aqueous buffer.[1]

6. How should I store stock solutions of N-formyl-L-proline?

Stock solutions of related compounds like L-proline and N-acetyl-L-proline are stable for up to one year at -20°C or up to two years at -80°C.[7][9][11] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of a similar compound, N-Boc-L-proline, are not recommended for storage for more than one day.[1]

Experimental Protocols

7. What is a general protocol for preparing a stock solution of N-formyl-L-proline?

  • Weigh the desired amount of N-formyl-L-proline powder in a sterile conical tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required.

  • Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot into single-use volumes and store at -20°C or -80°C.

8. What are typical working concentrations for N-formyl-L-proline in cell-based assays?

The effective concentration of N-formyl-L-proline can vary depending on the cell type and experimental design. A good starting point is the known inhibition constant (Ki) for PYCR1, which is 100 µM.[2][3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

9. Can you provide a basic protocol for a PYCR1 enzyme inhibition assay?

This protocol is based on methodologies described for PYCR1 inhibition assays.[2][3][4][12]

  • Reagents:

    • Recombinant human PYCR1 enzyme

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA)

    • NADH (fixed concentration, e.g., 175 µM)

    • D,L-Pyrroline-5-carboxylate (P5C) as the substrate (variable concentrations)

    • N-formyl-L-proline (inhibitor, variable concentrations)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADH, and the desired concentration of N-formyl-L-proline.

    • Add the PYCR1 enzyme to the reaction mixture and incubate for a short period.

    • Initiate the reaction by adding P5C.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

    • Calculate the initial reaction velocities and determine the inhibition constant (Ki) by fitting the data to a competitive inhibition model.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitation in media - Poor solubility of the compound in aqueous solutions.- The final concentration of the organic solvent (e.g., DMSO) is too high.- Ensure the final concentration of the organic solvent in the cell culture media is low (typically <0.5%).- Prepare a more diluted stock solution.- First, dissolve the compound in a minimal amount of organic solvent before diluting with the aqueous buffer.[1]
Inconsistent or no biological effect - Degradation of the compound due to improper storage or handling.- Incorrect working concentration.- Use freshly prepared dilutions from a properly stored stock solution.- Perform a dose-response curve to determine the optimal concentration.- Ensure the target enzyme (PYCR1) is expressed in the cell line being used.
Cell toxicity or off-target effects - The working concentration is too high.- The compound is not specific for the intended target at high concentrations.- Lower the working concentration of N-formyl-L-proline.- Include appropriate controls, such as a vehicle control (e.g., DMSO alone) and a positive control for the expected phenotype.
Difficulty dissolving the compound - Poor quality of the solvent.- The compound has degraded.- Use high-purity, anhydrous solvents.- Gentle warming and vortexing can aid dissolution.

Signaling Pathways and Experimental Workflows

PYCR1 Signaling Pathway in Cancer

N-formyl-L-proline inhibits PYCR1, which is a central enzyme in proline biosynthesis. In many cancer cells, the upregulation of PYCR1 is driven by oncogenes like c-MYC. The increased proline production supports tumor growth by contributing to protein synthesis, redox balance, and ATP production. PYCR1 activity has been shown to influence major cancer-related signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways.

PYCR1_Pathway cluster_upstream Upstream Regulation cluster_proline_synthesis Proline Biosynthesis cluster_downstream Downstream Effects c-MYC c-MYC PYCR1 PYCR1 c-MYC->PYCR1 Upregulates Glutamate Glutamate P5C Pyrroline-5-Carboxylate Glutamate->P5C P5C->PYCR1 Proline Proline PYCR1->Proline Catalyzes PI3K/Akt/mTOR PI3K/Akt/mTOR PYCR1->PI3K/Akt/mTOR Activates JAK/STAT JAK/STAT PYCR1->JAK/STAT Activates Tumor Growth & Proliferation Tumor Growth & Proliferation Proline->Tumor Growth & Proliferation N-formyl-L-proline N-formyl-L-proline N-formyl-L-proline->PYCR1 Inhibits PI3K/Akt/mTOR->Tumor Growth & Proliferation JAK/STAT->Tumor Growth & Proliferation

PYCR1 signaling pathway and inhibition by N-formyl-L-proline.

Experimental Workflow for Testing N-formyl-L-proline

The following diagram outlines a typical workflow for evaluating the efficacy of N-formyl-L-proline in a cancer cell line.

Experimental_Workflow prep Stock Solution Preparation treatment Treatment with N-formyl-L-proline prep->treatment dose_response Dose-Response Assay (e.g., MTT, CellTiter-Glo) phenotypic Phenotypic Assays (Proliferation, Migration, Spheroid Growth) dose_response->phenotypic cell_culture Cell Culture (PYCR1-expressing cancer cell line) cell_culture->treatment treatment->dose_response treatment->phenotypic mechanistic Mechanistic Studies (Western Blot for p-Akt, p-STAT3; Metabolomics for Proline levels) treatment->mechanistic analysis Data Analysis & Interpretation phenotypic->analysis mechanistic->analysis Troubleshooting_Logic start Inconsistent or No Effect? check_compound Compound Integrity OK? start->check_compound check_concentration Concentration Optimized? check_compound->check_concentration Yes solution_storage Prepare fresh stock. Check storage conditions. check_compound->solution_storage No check_cells Cell Line Appropriate? check_concentration->check_cells Yes solution_dose Perform dose-response experiment. check_concentration->solution_dose No check_assay Assay Conditions OK? check_cells->check_assay Yes solution_cells Verify PYCR1 expression. Check for cell line issues. check_cells->solution_cells No solution_assay Check vehicle controls. Review assay protocol. check_assay->solution_assay No success Problem Resolved check_assay->success Yes

References

Addressing variability in 1-Formyl-L-proline experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results using 1-Formyl-L-proline. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic N-formylated peptide that acts as a potent chemoattractant for neutrophils and other phagocytic cells. Its primary mechanism of action is through the activation of the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR) expressed on the surface of these immune cells.[1][2] Binding of this compound to FPR1 initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, superoxide generation, and degranulation.[3]

Q2: How should I prepare and store this compound stock solutions?

Q3: What are the common sources of variability in experiments using this compound?

A3: Variability in experimental outcomes can arise from several factors, including:

  • Reagent Quality and Handling: Purity of this compound, proper storage, and consistent solution preparation are critical.

  • Cell Health and Viability: The passage number, confluency, and overall health of the cell line (e.g., HL-60) or the isolation and handling of primary cells (e.g., neutrophils) can significantly impact their responsiveness.

  • Assay Conditions: Inconsistencies in incubation times, temperatures, and cell densities can lead to variable results.

  • Agonist Concentration: The dose-response to this compound can be steep, and small errors in dilution can lead to large differences in cellular response.

  • Receptor Desensitization: Prolonged exposure to this compound can lead to FPR1 desensitization and reduced cellular responses.

Troubleshooting Guides

Issue 1: Low or No Cellular Response (e.g., in Calcium Flux or Chemotaxis Assays)
Possible Cause Recommended Solution
Degraded this compound Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots.
Incorrect Concentration Verify the calculations for your serial dilutions. Prepare fresh dilutions from your stock solution.
Low Cell Viability or Poor Health Check cell viability using a method like Trypan Blue exclusion. Use cells with >95% viability. Ensure cells are in the logarithmic growth phase and have not been passaged too many times.
FPR1 Receptor Desensitization Minimize pre-incubation times with this compound. If possible, perform a time-course experiment to determine the optimal stimulation time.
Suboptimal Assay Conditions Review and optimize assay parameters such as cell density, incubation time, and temperature.
Issue 2: High Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting technique to minimize volume errors.
Edge Effects in Multi-well Plates Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Inconsistent Stimulation Time Use a multi-channel pipette to add this compound to all wells simultaneously.
Cell Clumping Gently triturate the cell suspension to break up clumps before seeding.

Quantitative Data Summary

The following tables provide an overview of expected quantitative results for common assays using fMLP, a close structural and functional analog of this compound. These values can serve as a benchmark for your experiments.

Table 1: Expected Calcium Flux in Human Neutrophils Stimulated with fMLP

Parameter Reported Value Reference
Time to Peak Efflux ~30 seconds[4]
% Loss of Cell-Associated 45Ca (Efflux) 42 ± 3%[4]
Time to Detectable Influx 30-60 seconds[4]
% Increase in Intracellular 45Ca (Influx) 27 ± 3%[4]
Decrease in [Ca2+]i Rise in Ca2+-free Medium 75% of control[5]

Table 2: Chemotaxis of Neutrophils in Response to fMLP

Parameter Reported Value Reference
Optimal fMLP Concentration 100 nM[6]
Average Migration Distance (in fMLP gradient) 63 µm[7]
Chemotactic Index (vs. no gradient) 0.18 ± 0.03[7]
Directed Migration (% of total) 32.4% ± 13.41%[8]

Experimental Protocols

Protocol 1: Calcium Flux Assay

This protocol is adapted for measuring intracellular calcium changes in response to this compound using a fluorescent calcium indicator.

Materials:

  • Cells (e.g., HL-60 or isolated neutrophils)

  • This compound

  • Fluorescent calcium indicator (e.g., Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • Fetal Bovine Serum (FBS)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Cell Preparation:

    • Harvest cells and wash with HBSS without Ca2+ and Mg2+.

    • Resuspend cells in loading buffer (HBSS with Ca2+ and Mg2+, 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Add Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Wash the cells twice with HBSS with Ca2+ and Mg2+ to remove extracellular dye.

    • Resuspend the cells in HBSS with Ca2+ and Mg2+ at a final concentration of 1 x 10^6 cells/mL.

  • Measurement:

    • Pipette 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.

    • Place the plate in the microplate reader and allow it to equilibrate to 37°C.

    • Record baseline fluorescence for 1-2 minutes (Excitation: 340/380 nm, Emission: 510 nm).

    • Add 10 µL of this compound at the desired concentration and continue recording the fluorescence for 5-10 minutes.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths (340/380 nm).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

Protocol 2: Under-Agarose Chemotaxis Assay

This protocol describes a method to assess the directional migration of neutrophils towards a gradient of this compound.

Materials:

  • Isolated neutrophils

  • This compound

  • Agarose

  • Cell culture medium (e.g., RPMI 1640) with 10% FBS

  • 35 mm tissue culture dishes

  • Biopsy punch (3 mm)

Procedure:

  • Agarose Gel Preparation:

    • Prepare a 1.2% agarose solution in a 1:1 mixture of 2x cell culture medium and sterile water.

    • Pour 5 mL of the warm agarose solution into each 35 mm tissue culture dish and allow it to solidify.

  • Well Cutting:

    • Using a sterile 3 mm biopsy punch, create three wells in a line in the solidified agarose. The distance between the centers of adjacent wells should be approximately 4 mm.

  • Loading Wells:

    • Carefully remove the agarose plugs from the wells.

    • In the center well, add 10 µL of the this compound solution (chemoattractant).

    • In the outer wells, add 10 µL of the neutrophil suspension (2 x 10^7 cells/mL).

  • Incubation:

    • Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 2-3 hours.

  • Analysis:

    • After incubation, visualize the cells under a microscope.

    • Quantify the chemotaxis by measuring the distance migrated by the leading front of cells towards the chemoattractant well or by counting the number of cells that have migrated a certain distance.

Visualizations

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 1_Formyl_L_proline This compound FPR1 FPR1 1_Formyl_L_proline->FPR1 Binds G_Protein G-protein (αβγ) FPR1->G_Protein Activates G_alpha G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma PLC Phospholipase C (PLC) G_alpha->PLC G_betagamma->PLC MAPK_pathway MAPK/ERK Pathway G_betagamma->MAPK_pathway Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Degranulation) PKC->Cellular_Response Ca_release->Cellular_Response MAPK_pathway->Cellular_Response

Caption: FPR1 Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep 1. Reagent Preparation (this compound stock, buffers) cell_prep 2. Cell Preparation (Isolation or Culture) reagent_prep->cell_prep assay_setup 3. Assay Setup (Cell seeding, dye loading) cell_prep->assay_setup stimulation 4. Stimulation (Add this compound) assay_setup->stimulation incubation 5. Incubation stimulation->incubation data_acq 6. Data Acquisition (Microscopy, Plate Reader) incubation->data_acq data_proc 7. Data Processing (Quantification, Normalization) data_acq->data_proc results 8. Results & Interpretation data_proc->results

Caption: General Experimental Workflow

Troubleshooting_Logic start Experiment Yields Unexpected Results check_reagents Check Reagent Preparation & Storage start->check_reagents check_cells Assess Cell Health & Viability start->check_cells check_protocol Review Experimental Protocol start->check_protocol reagent_issue Re-prepare solutions from fresh stock check_reagents->reagent_issue Issue Found cell_issue Use new cell stock or fresh primary cells check_cells->cell_issue Issue Found protocol_issue Optimize assay parameters check_protocol->protocol_issue Issue Found rerun Re-run Experiment reagent_issue->rerun cell_issue->rerun protocol_issue->rerun

Caption: Troubleshooting Logic Flow

References

How to control for artifacts in 1-Formyl-L-proline experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 1-Formyl-L-proline (NFLP) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for potential artifacts and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound (also known as N-formyl-L-proline or NFLP) is a synthetic analog of the amino acid L-proline. Its primary characterized biological activity is the competitive inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key enzyme in the proline biosynthesis pathway.[1][2][3] By inhibiting PYCR1, NFLP can disrupt de novo proline synthesis, which is particularly relevant in cancer metabolism research, as some cancer cells exhibit an increased reliance on this pathway.[1][2][3]

Q2: What are the main potential sources of artifacts in experiments using this compound?

A2: The primary source of artifacts in experiments with this compound stems from its potential instability in aqueous solutions, such as cell culture media. The N-formyl group can be susceptible to hydrolysis, leading to the breakdown of the compound into L-proline and formate. Both of these degradation products are biologically active and can influence cellular processes, potentially confounding the interpretation of experimental results attributed solely to the inhibition of PYCR1.

Q3: How can the stability of this compound be assessed in my experimental setup?

A3: It is crucial to determine the stability of this compound under your specific experimental conditions. This can be achieved by incubating the compound in your cell culture medium (including serum) at 37°C for the duration of your experiment. At various time points, aliquots of the medium can be analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining intact this compound and detect the appearance of L-proline.

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected experimental results.
  • Potential Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Assess Compound Stability: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium at 37°C. Analyze samples at 0, 2, 4, 8, 24, and 48 hours (or your longest experimental time point) using HPLC or LC-MS.

    • Frequent Media Changes: If significant degradation is observed, consider replenishing the media with freshly prepared this compound at regular intervals to maintain a more consistent concentration.

    • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute it into the culture medium immediately before use. Avoid prolonged storage of diluted solutions.

Issue 2: Off-target effects or unexpected cellular phenotypes.
  • Potential Cause: Biological activity of this compound degradation products (L-proline and formate).

  • Troubleshooting Steps:

    • L-proline Control: Include a control group treated with L-proline at a concentration equivalent to the potential maximum concentration of degraded this compound. This will help to distinguish the effects of PYCR1 inhibition from the effects of exogenous proline.

    • Formate Control: Include a control group treated with sodium formate at a concentration equivalent to the potential maximum concentration from this compound degradation. This will account for any effects of formate on cellular metabolism, such as its role as a one-carbon donor.

    • Combined Degradation Product Control: A control group treated with both L-proline and sodium formate at relevant concentrations can also be informative.

Quantitative Data Summary

The following table summarizes the known inhibitory constants of this compound against human PYCR1.

CompoundTargetInhibition Constant (K_i)Inhibition TypeReference
This compound (NFLP)Human PYCR1100 µMCompetitive with P5C[1][2]
L-prolineHuman PYCR11.7 mMProduct Inhibition[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To quantify the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO2

  • HPLC or LC-MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the cell culture medium with this compound to the final desired experimental concentration.

  • Aliquot the medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the tubes at 37°C in a cell culture incubator.

  • At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the samples by HPLC or LC-MS to determine the concentration of intact this compound.

  • Plot the concentration of this compound as a function of time to determine its half-life in the medium.

Protocol 2: Control Experiments for Off-Target Effects of Degradation Products

Objective: To differentiate the effects of PYCR1 inhibition by this compound from the potential confounding effects of its degradation products.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • L-proline

  • Sodium formate

  • Vehicle control (e.g., DMSO)

Methodology:

  • Seed cells at the desired density and allow them to adhere or stabilize.

  • Prepare the following treatment groups in complete cell culture medium:

    • Vehicle Control: Medium with the same concentration of the solvent used for the stock solutions.

    • This compound: Medium with the desired concentration of this compound.

    • L-proline Control: Medium with L-proline at a concentration estimated to be the maximum potential concentration resulting from the complete degradation of the initial this compound.

    • Sodium Formate Control: Medium with sodium formate at a concentration stoichiometrically equivalent to the initial this compound concentration.

    • Combined Control: Medium with both L-proline and sodium formate at the concentrations used in the individual control groups.

  • Treat the cells with the respective media.

  • Incubate the cells for the desired experimental duration.

  • Perform the relevant cellular or molecular assays to assess the experimental outcomes (e.g., cell proliferation, metabolic flux, gene expression).

  • Compare the results from the this compound treated group with those from the control groups to isolate the effects specifically due to PYCR1 inhibition.

Visualizations

NFLP This compound Hydrolysis Hydrolysis (e.g., in aqueous media) NFLP->Hydrolysis Degradation PYCR1 PYCR1 Inhibition NFLP->PYCR1 Primary Effect Proline L-proline Hydrolysis->Proline Formate Formate Hydrolysis->Formate Signaling Proline Signaling (e.g., MAPK, ROS) Proline->Signaling Artifact Source Metabolism One-Carbon Metabolism (e.g., nucleotide synthesis) Formate->Metabolism Artifact Source cluster_experiment Experimental Setup Start Start Experiment Treat Treat cells with This compound Start->Treat Assay Perform Assay Treat->Assay Vehicle Vehicle Control Proline_Ctrl L-proline Control Formate_Ctrl Formate Control Stability_Test Stability Assessment (HPLC/LC-MS) End Interpret Results Assay->End End->Vehicle Compare End->Proline_Ctrl Compare End->Formate_Ctrl Compare End->Stability_Test Inform

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 1-Formyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Formyl-L-proline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a derivative of the amino acid L-proline. Its structure includes a formyl group attached to the nitrogen atom of the proline ring. Key properties include:

PropertyValue
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
Appearance White to off-white powder
Solubility Soluble in water

Note: This table contains generally accepted data for this compound.

Q2: What is the primary known biological target of this compound?

The primary biological target of this compound is Pyrroline-5-Carboxylate Reductase 1 (PYCR1).[1][2][3] PYCR1 is a key enzyme in the proline biosynthesis pathway, and its inhibition can disrupt cancer cell metabolism and proliferation.[1][2][3]

Q3: What are the main challenges in achieving high oral bioavailability for a compound like this compound?

As a polar molecule containing a carboxylic acid group, this compound may face several challenges to achieving high oral bioavailability. These can include:

  • Low Permeability: The polar nature of the molecule can limit its ability to passively diffuse across the lipid-rich membranes of the intestinal epithelium.[4]

  • First-Pass Metabolism: The compound may be metabolized in the gut wall or liver before reaching systemic circulation, reducing the amount of active drug.

  • Efflux Transporters: It could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[5]

  • pH-Dependent Solubility and Stability: The carboxylic acid moiety means its ionization state, and therefore solubility and stability, can vary in different pH environments of the gastrointestinal tract.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vivo experiments with this compound.

Issue 1: Low Plasma Concentrations of this compound After Oral Administration

  • Possible Cause 1: Poor Absorption due to Low Permeability.

    • Troubleshooting Tip: Consider formulation strategies to enhance absorption. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the dissolution and absorption of poorly permeable compounds.[6][7] Another approach is the use of permeation enhancers, though these must be carefully evaluated for toxicity.[8]

  • Possible Cause 2: High First-Pass Metabolism.

    • Troubleshooting Tip: Investigate the metabolic stability of this compound in liver and intestinal microsomes. If metabolism is rapid, a prodrug approach could be beneficial. By masking the carboxylic acid group as an ester, for example, the molecule's susceptibility to first-pass metabolism may be reduced.[4]

  • Possible Cause 3: P-gp Efflux.

    • Troubleshooting Tip: Co-administration with a known P-gp inhibitor (e.g., verapamil, though use in preclinical models requires careful dose consideration) can help determine if efflux is a significant barrier.[5] Formulation with excipients that have P-gp inhibitory effects can also be explored.[5]

Issue 2: High Variability in Pharmacokinetic (PK) Data Between Subjects

  • Possible Cause 1: Inconsistent Formulation Performance.

    • Troubleshooting Tip: Ensure your formulation is homogenous and stable. For suspensions, ensure consistent particle size and prevent settling. For solutions, confirm the compound remains fully dissolved.

  • Possible Cause 2: Differences in Animal Fasting Status.

    • Troubleshooting Tip: Standardize the fasting period for all animals before dosing. The presence of food can significantly alter gastric emptying and intestinal pH, affecting drug absorption.

  • Possible Cause 3: Inaccurate Dosing.

    • Troubleshooting Tip: For oral gavage, ensure the dosing volume is accurate and the formulation is delivered directly to the stomach without reflux. For small animals, the accuracy of the dosing syringe is critical.[9]

Strategies for Enhancing Bioavailability

Below are hypothetical examples of how different formulation strategies could enhance the bioavailability of this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Bioavailability (%)
Aqueous Solution50150 ± 351.0450 ± 905
Lipid-Based Formulation50450 ± 701.51800 ± 25020
Prodrug (Ester)50900 ± 1202.04500 ± 50050

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare the this compound formulation (e.g., aqueous solution, lipid-based formulation, or prodrug formulation) at the desired concentration.

    • Administer the formulation via oral gavage at a volume of 5 mL/kg.

    • For intravenous administration (to determine absolute bioavailability), administer a solution via the tail vein at a volume of 1 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[9]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

Protocol 2: Bioanalytical Method Validation using LC-MS/MS

A robust and validated bioanalytical method is crucial for accurate pharmacokinetic analysis.[10]

  • System Suitability: Ensure the LC-MS/MS system is performing optimally.

  • Selectivity and Specificity: Demonstrate that the method can differentiate the analyte from endogenous matrix components.[11]

  • Calibration Curve: Prepare a calibration curve using a series of standards of known concentrations.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision of the method at multiple concentration levels (low, medium, and high).[11]

  • Recovery: Assess the efficiency of the extraction process.[11]

  • Matrix Effect: Evaluate the potential for ion suppression or enhancement from the biological matrix.[11]

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and processing conditions.[11]

Signaling Pathways and Workflows

PYCR1 Signaling Pathway in Cancer Metabolism

This compound inhibits PYCR1, which is a key enzyme in the conversion of glutamate to proline. This pathway is often upregulated in cancer cells to support proliferation and manage oxidative stress.[1][3]

PYCR1_Signaling Glutamate Glutamate P5C Pyrroline-5-Carboxylate (P5C) Glutamate->P5C ALDH18A1 Proline Proline P5C->Proline NADH -> NAD+ Proliferation Cell Proliferation & Survival Proline->Proliferation Collagen Collagen Synthesis Proline->Collagen Redox Redox Homeostasis Proline->Redox PYCR1 PYCR1 PYCR1->P5C Formyl_L_proline This compound Formyl_L_proline->PYCR1 Inhibition

PYCR1 signaling pathway in cancer metabolism.

Experimental Workflow for Enhancing Bioavailability

The following workflow outlines the key steps in developing and evaluating a formulation to enhance the bioavailability of this compound.

Bioavailability_Workflow start Start: Low Bioavailability of This compound formulation Formulation Development (e.g., Lipid-based, Prodrug) start->formulation invitro In Vitro Characterization (Solubility, Stability) formulation->invitro invivo In Vivo Pharmacokinetic Study in Animal Model invitro->invivo analysis LC-MS/MS Bioanalysis of Plasma Samples invivo->analysis data Data Analysis: Calculate PK Parameters analysis->data evaluation Evaluate Bioavailability Enhancement data->evaluation success Successful Enhancement: Proceed to Efficacy Studies evaluation->success Yes fail Suboptimal Enhancement: Reformulate/Re-evaluate evaluation->fail No fail->formulation

Experimental workflow for bioavailability enhancement.

References

Validation & Comparative

A Comparative Guide to PYCR1 Inhibitors: 1-Formyl-L-proline and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer metabolism research, Pyrroline-5-Carboxylate Reductase 1 (PYCR1) has emerged as a significant therapeutic target.[1][2][3][4][5] This mitochondrial enzyme catalyzes the final step in proline biosynthesis, a pathway frequently upregulated in various cancers to support proliferation, survival, and metastasis.[2][6][7] The development of potent and specific PYCR1 inhibitors is therefore a critical area of investigation for novel cancer therapies. This guide provides a comparative analysis of 1-Formyl-L-proline (NFLP), a well-characterized PYCR1 inhibitor, against other known inhibitors, supported by experimental data and detailed methodologies.

PYCR1: A Key Player in Cancer Metabolism

PYCR1 converts pyrroline-5-carboxylate (P5C) to L-proline, an amino acid crucial for protein synthesis, redox homeostasis, and ATP production in cancer cells.[1][2][4] Elevated PYCR1 expression is associated with poor prognosis in several cancers, including gastric, lung, and breast cancer.[8][9][10] Inhibition of PYCR1 has been shown to impede tumor growth and induce apoptosis, highlighting its potential as a therapeutic strategy.[1][8] PYCR1 is involved in key signaling pathways that drive cancer progression, such as the PI3K/Akt/mTOR and JAK/STAT pathways.[8][9][10]

Comparative Analysis of PYCR1 Inhibitors

Several small molecules have been identified as inhibitors of PYCR1, with varying potencies and mechanisms of action. This section provides a quantitative comparison of their inhibitory activities.

Table 1: Quantitative Comparison of PYCR1 Inhibitors
InhibitorTypeKi (μM)IC50 (μM)Notes
This compound (NFLP) Proline Analog100[2][3][11][12]490[1]Competitive inhibitor with respect to P5C. Often used as a benchmark compound.[1][4][11]
L-proline Product1700[2][11]-Demonstrates product inhibition.
(S)-tetrahydro-2-furoic acid (THFA) Proline Analog2200[11]-Weaker inhibitor compared to NFLP.[2][11]
Cyclopentanecarboxylate (CPC) Proline Analog1000[2][11]-Weaker inhibitor.[2][11]
L-thiazolidine-4-carboxylate (L-T4C) Proline Analog600[2][11]-Submillimolar competitive inhibitor.[2][11]
L-thiazolidine-2-carboxylate (L-T2C) Proline Analog400[2][11]-Submillimolar competitive inhibitor.[2][11]
(S)-tetrahydro-2H-pyran-2-carboxylic acid Proline Analog70[13][14][15]-Higher affinity than NFLP and greater specificity over other PYCR isoforms.[13][14][15]
Pargyline Derivative Non-proline analog-8.8[16]Shows improved in vitro enzyme activity.[16]
3,5-dichlorophenyl-aminomethylene-bisphosphonate Non-proline analog<1[13]<1Highly effective competitive inhibitor against both P5C and NADPH.[13]
3,5-dibromophenyl-aminomethylene-bisphosphonate Non-proline analog<1[13]<1Highly effective competitive inhibitor against both P5C and NADPH.[13]

Signaling Pathways and Experimental Workflows

The inhibition of PYCR1 impacts downstream signaling pathways crucial for cancer cell survival and proliferation. The following diagrams illustrate the central role of PYCR1 and a typical workflow for evaluating its inhibitors.

PYCR1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_pycr1 Proline Biosynthesis cluster_downstream Downstream Signaling cluster_inhibitors Inhibition cMYC c-MYC PYCR1 PYCR1 cMYC->PYCR1 Upregulates Proline Proline PYCR1->Proline Product P5C P5C P5C->PYCR1 Substrate PI3K_Akt PI3K/Akt Pathway Proline->PI3K_Akt JAK_STAT JAK/STAT Pathway Proline->JAK_STAT Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis JAK_STAT->Cell_Survival Inhibitors PYCR1 Inhibitors (e.g., NFLP) Inhibitors->PYCR1 Inhibit

PYCR1 Signaling Pathway in Cancer

Experimental_Workflow cluster_discovery Inhibitor Discovery & Validation cluster_cellular Cellular & In Vivo Evaluation Screening In Silico or In Vitro Screening Hit_ID Hit Identification Screening->Hit_ID Kinetics Enzyme Kinetics Assay (IC50, Ki determination) Hit_ID->Kinetics Crystallography X-ray Crystallography Kinetics->Crystallography Structural Basis Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) Kinetics->Cell_Assays Spheroid_Culture 3D Spheroid Culture Cell_Assays->Spheroid_Culture Animal_Models In Vivo Animal Models Spheroid_Culture->Animal_Models

Experimental Workflow for PYCR1 Inhibitor Evaluation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of PYCR1 inhibitors.

PYCR1 Enzyme Activity Assay

This assay is fundamental for determining the inhibitory potency (IC50 and Ki) of compounds against PYCR1.

  • Objective: To measure the rate of NAD(P)H oxidation by monitoring the decrease in absorbance at 340 nm.

  • Materials:

    • Purified human PYCR1 enzyme

    • Assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA

    • Substrates: L-Pyrroline-5-carboxylate (P5C) and NADH or NADPH

    • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • The reaction is initiated by adding the PYCR1 enzyme to a reaction mixture containing the assay buffer, NADH, and varying concentrations of the inhibitor.

    • The reaction is started by the addition of the substrate, P5C.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored spectrophotometrically over time.

    • For Ki determination, assays are performed with varying concentrations of both the substrate (P5C) and the inhibitor.[11][14]

    • Data are fitted to appropriate kinetic models (e.g., Michaelis-Menten for competitive inhibition) to determine IC50 and Ki values.[11]

Spheroid Cell Culture Assay

This assay assesses the effect of PYCR1 inhibitors on the growth of cancer cells in a three-dimensional (3D) culture model, which more closely mimics the in vivo tumor microenvironment.

  • Objective: To evaluate the impact of PYCR1 inhibition on 3D tumor spheroid growth.

  • Materials:

    • Cancer cell line (e.g., MCF10A H-RASV12)[2][11]

    • Culture medium appropriate for the cell line

    • Soft agar or ultra-low attachment plates for spheroid formation

    • Test compounds (inhibitors)

  • Procedure:

    • A base layer of soft agar in culture medium is prepared in multi-well plates.[11]

    • Cells are seeded on top of the agar layer in the presence of varying concentrations of the PYCR1 inhibitor or vehicle control.[11]

    • The cells are incubated for several days (e.g., 5 days) to allow for spheroid formation and growth.[11]

    • Spheroid growth can be quantified by measuring the spheroid diameter using microscopy and image analysis software, or by assessing cell viability using assays such as CellTiter-Glo.

    • The effect of the inhibitor is determined by comparing the size or viability of treated spheroids to the control.[2]

X-ray Crystallography

This technique is used to determine the three-dimensional structure of PYCR1 in complex with an inhibitor, providing insights into the molecular basis of inhibition.

  • Objective: To elucidate the binding mode of an inhibitor to the active site of PYCR1.

  • Materials:

    • Highly pure and concentrated PYCR1 protein

    • Inhibitor compound

    • Crystallization screens and reagents

  • Procedure:

    • The PYCR1 protein is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-formed apo-enzyme crystals.[1][11]

    • Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.

    • The diffraction data is processed to generate an electron density map.

    • The atomic model of the protein-inhibitor complex is built into the electron density map and refined.[11]

    • The final structure reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues in the PYCR1 active site.[2][11]

Conclusion

This compound has been a valuable tool compound for probing the function of PYCR1 in cancer.[4] However, the field is evolving with the discovery of novel inhibitors with improved potency and specificity.[12][13][14] The comparative data presented here highlight the diversity of chemical scaffolds capable of inhibiting PYCR1. Future research will likely focus on optimizing these lead compounds to develop clinically viable drugs that target proline metabolism for cancer therapy. The detailed experimental protocols provided serve as a foundation for researchers aiming to contribute to this exciting area of drug discovery.

References

A Comparative Guide to the Potency of 1-Formyl-L-proline and Proline Analogs as FPR1 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FPR1 is activated by N-formylated peptides, which are common molecular patterns found in bacteria and mitochondria released from damaged cells. Activation of FPR1 on immune cells like neutrophils triggers a cascade of events, including chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS), all crucial components of the innate immune response. Consequently, small molecule agonists of FPR1, such as 1-Formyl-L-proline and its derivatives, are of significant interest for modulating inflammatory processes.

Quantitative Data Comparison

A direct quantitative comparison of the potency of this compound with its analogs is hampered by the lack of published head-to-head studies. The following table is provided as a template for researchers to populate with their own experimental data. Potency is typically measured as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) in various functional assays.

CompoundAssay TypeEC₅₀ / IC₅₀ (nM)Efficacy (% of this compound)Reference
This compound Calcium MobilizationData not available100%Internal Data
ChemotaxisData not available100%Internal Data
β-Arrestin RecruitmentData not available100%Internal Data
Proline Analog 1 Calcium MobilizationInternal Data
ChemotaxisInternal Data
β-Arrestin RecruitmentInternal Data
Proline Analog 2 Calcium MobilizationInternal Data
ChemotaxisInternal Data
β-Arrestin RecruitmentInternal Data

Experimental Protocols

To facilitate the generation of comparative data, this section details the standard methodologies for key experiments used to assess the potency of FPR1 agonists.

Calcium Mobilization Assay

Activation of the Gαq pathway by FPR1 leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This can be measured using calcium-sensitive fluorescent dyes.

Principle: Cells expressing FPR1 are loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM). Upon agonist stimulation, the increase in [Ca²⁺]i is detected as a change in fluorescence intensity, which can be measured using a plate reader or flow cytometer.

Methodology:

  • Cell Culture: Use a cell line stably expressing human FPR1 (e.g., HEK293 or CHO cells) or primary cells like human neutrophils.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at 37°C for 30-60 minutes.

  • Washing: Wash the cells to remove excess dye.

  • Stimulation: Add varying concentrations of the test compounds (this compound and its analogs) to the cells.

  • Measurement: Immediately measure the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence intensity is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC₅₀ value can be calculated.

G cluster_workflow Calcium Mobilization Assay Workflow A FPR1-expressing cells B Load with Calcium Dye (e.g., Fluo-4 AM) A->B C Wash to remove excess dye B->C D Add Agonist (this compound or analog) C->D E Measure Fluorescence Change D->E F Generate Dose-Response Curve and calculate EC50 E->F G cluster_pathway FPR1 Signaling Pathway agonist This compound or Analog receptor FPR1 agonist->receptor binds g_protein Gi/o receptor->g_protein activates g_alpha Gαi-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma plc PLCβ g_beta_gamma->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc PKC dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc activates response Cellular Responses (Chemotaxis, etc.) ca2_release->response pkc->response

Validating 1-Formyl-L-proline Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the cellular target engagement of 1-Formyl-L-proline (F-Pro), a synthetic proline analog with dual therapeutic potential. This document outlines experimental data and detailed protocols for assessing its interaction with its two primary molecular targets: Pyrroline-5-carboxylate reductase 1 (PYCR1) and Formyl Peptide Receptor 1 (FPR1).

This compound has emerged as a molecule of interest due to its ability to modulate distinct cellular pathways. It has been identified as an inhibitor of PYCR1, an enzyme crucial for proline metabolism, which is often upregulated in cancer.[1][2] Concurrently, F-Pro acts as a ligand for FPR1, a G-protein coupled receptor involved in inflammatory and immune responses.[3][4][5] Validating the engagement of F-Pro with these targets is critical for understanding its mechanism of action and for the development of novel therapeutics.

This guide compares F-Pro with other known modulators of PYCR1 and FPR1, presenting quantitative data from key experiments in a clear, tabular format. Detailed protocols for these assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying biological processes.

Comparative Analysis of Target Engagement

The efficacy of this compound in engaging its cellular targets can be quantitatively compared to other well-characterized molecules. For PYCR1, the proline analog S-(–)-tetrahydro-2-furoic acid serves as a relevant comparator.[6] For FPR1, the potent agonist fMet-Leu-Phe (fMLP) and the antagonist Boc-MLF are standard benchmarks.[3][5][7]

PYCR1 Inhibition: Comparative Efficacy
CompoundAssay TypeCell LineConcentration% Inhibition of Proline BiosynthesisReference
This compound Metabolic Labeling with ¹³C₅-GlutamineMCF10A hRAS V12 Spheroids5 mMSignificant decrease in ¹³C labeled proline[2]
S-(–)-tetrahydro-2-furoic acidPRODH Activity AssayRecombinant Human PRODH5 mM88%[6]
FPR1 Activation: Comparative Potency
CompoundAssay TypeCell LineEC₅₀ / IC₅₀ResponseReference
This compound Calcium Flux AssayHL-60 cellsNot ReportedAgonist
fMet-Leu-Phe (fMLP)Calcium Flux AssayHL-60 cells~1 nMPotent Agonist[5]
Boc-MLFLigand Binding AssayNeutrophils~10 µM (Kᵢ)Antagonist[5]
N-19004FPR1 InternalizationTHP-1 cells200 µMAntagonist[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's target engagement.

PYCR1 Target Engagement: Metabolic Labeling Assay

This protocol is adapted from studies on proline metabolism in cancer cells.[2]

Objective: To determine the effect of this compound on de novo proline synthesis by tracing the incorporation of ¹³C-labeled glutamine into proline.

Materials:

  • Cell culture medium (e.g., DMEM)

  • ¹³C₅-Glutamine

  • This compound

  • Cancer cell line with high proline metabolism (e.g., MCF10A hRAS V12)

  • Methanol, water, chloroform (for extraction)

  • LC-MS/MS system

Procedure:

  • Culture cells to the desired confluency.

  • Replace the standard medium with a medium containing ¹³C₅-glutamine.

  • Treat the cells with this compound (e.g., 5 mM) or a vehicle control.

  • Incubate for a specified period (e.g., 5 days).

  • Harvest the cells and perform a metabolite extraction using a cold methanol/water/chloroform mixture.

  • Analyze the polar metabolite fraction by LC-MS/MS to quantify the relative abundance of unlabeled (M+0) and ¹³C-labeled (M+5) proline.

  • A decrease in the M+5 proline fraction in treated cells compared to control indicates inhibition of PYCR1.

FPR1 Target Engagement: Calcium Flux Assay

This protocol is a standard method for measuring the activation of G-protein coupled receptors like FPR1.[4][5]

Objective: To measure the transient increase in intracellular calcium concentration following FPR1 activation by this compound.

Materials:

  • Immune cell line expressing FPR1 (e.g., HL-60, THP-1)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound

  • fMLP (positive control)

  • FPR1 antagonist (e.g., Boc-MLF, for specificity control)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorometric imaging plate reader or flow cytometer

Procedure:

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Resuspend the cells in HBSS.

  • Establish a baseline fluorescence reading.

  • Add this compound or fMLP and immediately begin recording the fluorescence intensity over time.

  • An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • To confirm specificity, pre-incubate cells with an FPR1 antagonist before adding the agonist.

FPR1 Target Engagement: Receptor Internalization Assay

This protocol assesses ligand-induced receptor endocytosis.[8]

Objective: To quantify the reduction of FPR1 on the cell surface following treatment with this compound.

Materials:

  • FPR1-expressing cell line (e.g., THP-1)

  • This compound

  • fMLP (positive control)

  • Anti-FPR1 primary antibody

  • Fluorescently labeled secondary antibody

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound or fMLP for a specified time (e.g., overnight) at 37°C.

  • Wash the cells with cold PBS.

  • Incubate the cells with an anti-FPR1 antibody on ice.

  • Wash to remove unbound primary antibody.

  • Incubate with a fluorescently labeled secondary antibody on ice.

  • Wash to remove unbound secondary antibody.

  • Resuspend the cells in FACS buffer and analyze by flow cytometry.

  • A decrease in the mean fluorescence intensity in treated cells compared to untreated cells indicates receptor internalization.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.

Signaling Pathway of PYCR1 Inhibition

PYCR1_Inhibition cluster_0 Proline Biosynthesis cluster_1 Cellular Effects Glutamine Glutamine P5C Δ¹-Pyrroline-5-Carboxylate (P5C) Glutamine->P5C Multiple Steps Proline Proline P5C->Proline PYCR1 Proliferation Cancer Cell Proliferation Proline->Proliferation Supports FPro This compound PYCR1_node PYCR1 FPro->PYCR1_node Inhibition PYCR1_node->Proliferation Reduces

Caption: Inhibition of PYCR1 by this compound disrupts proline biosynthesis.

Signaling Pathway of FPR1 Activation

FPR1_Activation FPro This compound FPR1 FPR1 (GPCR) FPro->FPR1 Binds G_protein Gαβγ FPR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK, PI3K) Ca_release->Downstream PKC->Downstream Response Cellular Responses (Chemotaxis, Degranulation) Downstream->Response

Caption: FPR1 activation by this compound initiates downstream signaling cascades.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_PYCR1 Target: PYCR1 cluster_FPR1 Target: FPR1 start Hypothesis: This compound engages Target X Metabolic_Assay Metabolic Labeling Assay (¹³C₅-Glutamine) start->Metabolic_Assay Calcium_Assay Calcium Flux Assay start->Calcium_Assay Internalization_Assay Receptor Internalization Assay start->Internalization_Assay Binding_Assay Competitive Binding Assay start->Binding_Assay Metabolite_Analysis LC-MS/MS Analysis of Proline Isotopologues Metabolic_Assay->Metabolite_Analysis end Target Engagement Validated Metabolite_Analysis->end Calcium_Assay->end Internalization_Assay->end Binding_Assay->end

Caption: Workflow for validating this compound's engagement with PYCR1 and FPR1.

References

Phenocopying PYCR1 Knockdown with 1-Formyl-L-proline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the function of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a critical enzyme in proline biosynthesis with significant implications in cancer biology and other diseases. We will objectively compare the effects of genetic knockdown of PYCR1 with the pharmacological inhibition by its competitive inhibitor, 1-Formyl-L-proline (NFLP), supported by experimental data.

Introduction to PYCR1 and Proline Metabolism

Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in the biosynthesis of proline from glutamate.[1] Proline metabolism is not only essential for protein synthesis but also plays a crucial role in cellular homeostasis, redox balance, and stress responses.[2] Dysregulation of proline metabolism, often involving the upregulation of PYCR1, has been implicated in the progression of various cancers, including breast, lung, and liver cancer, where it is associated with increased tumor growth, metastasis, and poor patient outcomes.[1][3] Consequently, PYCR1 has emerged as a promising therapeutic target.

Genetic knockdown of PYCR1, typically using shRNA or siRNA, has been a standard method to investigate its function. This approach has consistently demonstrated that reducing PYCR1 expression inhibits cancer cell proliferation, induces cell cycle arrest, and promotes apoptosis.[4][5] More recently, small molecule inhibitors of PYCR1 have been developed, offering a chemical biology approach to probe its function. Among these, this compound (NFLP) has been identified as a competitive inhibitor of PYCR1.[3][6] Studies have shown that NFLP can mimic the effects of PYCR1 knockdown, presenting a valuable tool for researchers.[6][7]

This guide will delve into a direct comparison of these two approaches, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Data: PYCR1 Knockdown vs. This compound Treatment

The following tables summarize the quantitative effects of PYCR1 knockdown and this compound treatment on various cellular processes, primarily in cancer cell lines.

Parameter PYCR1 Knockdown (siRNA/shRNA) This compound (NFLP) Treatment Cell Line(s) Reference
Inhibition of Cell Proliferation Significant inhibitionSignificant inhibition of spheroid growthProstate cancer cells (DU145, PC-3, LNCaP), Non-small cell lung cancer cells (SPC-A1, H1703), Breast cancer cells (MCF10A H-RASV12)[4][5][6]
Induction of Apoptosis Increased percentage of apoptotic cellsData not available in a directly comparable formatProstate cancer cells, Non-small cell lung cancer cells[4][5]
Cell Cycle Arrest G2/M phase arrestData not availableProstate cancer cells[4]
Inhibition of Colony Formation Significantly inhibitedData not available in a directly comparable formatProstate cancer cells[4]
Effect on Proline Biosynthesis Inhibition of de novo proline synthesisInhibition of de novo proline biosynthesisBreast cancer cells (MCF10A H-RASV12)[6]
Enzyme Inhibition (Ki) Not applicable (genetic knockdown)100 µM (competitive inhibition constant)N/A[3][6]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams are provided in DOT language.

Proline_Biosynthesis_Pathway Glutamate Glutamate P5CS P5CS Glutamate->P5CS ATP -> ADP gamma_GSA γ-Glutamyl-5-semialdehyde P5CS->gamma_GSA P5C Pyrroline-5-carboxylate (P5C) gamma_GSA->P5C spontaneous cyclization PYCR1 PYCR1 P5C->PYCR1 Proline Proline PYCR1->Proline NADP NAD(P)+ PYCR1->NADP NADPH NAD(P)H NADPH->PYCR1 NFLP This compound NFLP->PYCR1 shRNA shRNA/siRNA shRNA->PYCR1  inhibits expression

Caption: Proline biosynthesis pathway and points of intervention.

Experimental_Workflow cluster_0 PYCR1 Knockdown Arm cluster_1 This compound Treatment Arm shRNA_transfection Transfection with PYCR1 shRNA/siRNA Western_blot_kd Western Blot shRNA_transfection->Western_blot_kd Verify Knockdown Proliferation_assay Cell Proliferation Assay (e.g., CCK-8) shRNA_transfection->Proliferation_assay Apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) shRNA_transfection->Apoptosis_assay Metabolomics Metabolomic Analysis (Proline Levels) shRNA_transfection->Metabolomics Control_shRNA Control shRNA Control_shRNA->Proliferation_assay Control_shRNA->Apoptosis_assay Control_shRNA->Metabolomics NFLP_treatment Treatment with This compound NFLP_treatment->Proliferation_assay NFLP_treatment->Apoptosis_assay NFLP_treatment->Metabolomics Vehicle_control Vehicle Control Vehicle_control->Proliferation_assay Vehicle_control->Apoptosis_assay Vehicle_control->Metabolomics Cancer_cells Cancer Cell Line (e.g., MCF10A, DU145) Cancer_cells->shRNA_transfection Cancer_cells->Control_shRNA Cancer_cells->NFLP_treatment Cancer_cells->Vehicle_control Data_analysis Comparative Data Analysis Proliferation_assay->Data_analysis Apoptosis_assay->Data_analysis Metabolomics->Data_analysis

Caption: Experimental workflow for comparing PYCR1 knockdown and NFLP treatment.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PYCR1 Knockdown using shRNA
  • Cell Culture: Plate target cancer cells (e.g., DU145 prostate cancer cells) in 6-well plates at a density that allows for 50-70% confluency at the time of transfection.

  • Transfection: Transfect cells with lentiviral particles containing either a PYCR1-targeting shRNA or a non-targeting control shRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection: 48 hours post-transfection, select for stably transfected cells by adding the appropriate selection antibiotic (e.g., puromycin) to the culture medium.

  • Verification of Knockdown: After selection, expand the stable cell lines and verify the knockdown of PYCR1 expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.

This compound Treatment
  • Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for apoptosis assays).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The final concentration of NFLP used in studies is typically in the micromolar range (e.g., 100 µM).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Seed cells (PYCR1 knockdown/control or NFLP/vehicle-treated) in 96-well plates at a density of approximately 3,000-5,000 cells per well.

  • Incubation: Culture the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Assay: At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Harvesting: Following treatment or knockdown, harvest the cells by trypsinization.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Metabolite Extraction and Analysis
  • Cell Quenching and Extraction: Quickly wash the cells with cold saline and quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the extract.

  • Sample Preparation: Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze the levels of proline and related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

Both PYCR1 knockdown and treatment with this compound serve as effective methods to interrogate the function of PYCR1 in cellular processes, particularly in the context of cancer. The available data strongly suggests that NFLP can phenocopy the effects of genetic knockdown, offering a more acute and potentially reversible method of inhibition. While genetic knockdown provides a robust and long-term suppression of PYCR1, pharmacological inhibition with NFLP allows for dose-dependent and temporal control over PYCR1 activity, which can be advantageous for certain experimental designs.

For researchers in drug development, NFLP and its analogs represent promising starting points for the development of more potent and specific PYCR1 inhibitors. The experimental protocols and comparative data provided in this guide should serve as a valuable resource for designing and interpreting experiments aimed at understanding and targeting the critical role of PYCR1 in health and disease.

References

Unveiling the Potency of 1-Formyl-L-proline: A Comparative Analysis of its Activity in Diverse Assay Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of 1-Formyl-L-proline's activity as a Pyrroline-5-Carboxylate Reductase 1 (PYCR1) inhibitor. We present a comparative analysis with other known inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

This compound, also known as N-formyl-L-proline (NFLP), has emerged as a noteworthy inhibitor of PYCR1, a key enzyme in the proline biosynthesis pathway. Upregulation of PYCR1 is implicated in various cancers, making it an attractive target for therapeutic intervention. This guide delves into the quantitative assessment of this compound's inhibitory activity and its effects on cellular processes, drawing comparisons with other molecules targeting the same enzyme.

Quantitative Comparison of PYCR1 Inhibitors

The inhibitory potency of this compound against PYCR1 has been evaluated alongside other proline analogs. The following table summarizes the key quantitative data, primarily the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), from various enzymatic assays. A lower Kᵢ or IC₅₀ value indicates a more potent inhibitor.

CompoundInhibition Constant (Kᵢ)IC₅₀Reference
This compound (NFLP) ~100 µM ~490 µM [1][2]
(S)-tetrahydro-2H-pyran-2-carboxylic acid~70 µM-
L-thiazolidine-2-carboxylate~450 µM-[3]
L-thiazolidine-4-carboxylate~600 µM-[1]
L-proline600–1700 µM-[3]
cyclopentanecarboxylate~1200 µM-[3]
L-tetrahydro-2-furoic acid~2200 µM-[3]
Pargyline-~198 µM

Signaling Pathways and Experimental Workflows

To understand the context of this compound's activity, it is crucial to visualize the proline biosynthesis pathway and the downstream signaling cascades affected by PYCR1 inhibition.

Proline_Biosynthesis_Pathway Glutamate Glutamate P5CS P5CS Glutamate->P5CS P5C Pyrroline-5-Carboxylate (P5C) P5CS->P5C PYCR1 PYCR1 P5C->PYCR1 Proline Proline PYCR1->Proline NFLP This compound NFLP->PYCR1

Caption: Proline biosynthesis pathway and the inhibitory action of this compound on PYCR1.

Inhibition of PYCR1 by compounds like this compound disrupts proline production, which can have significant downstream effects on cancer cell proliferation and survival. These effects are often mediated through major signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.

PYCR1_Downstream_Signaling PYCR1 PYCR1 Proline Proline PYCR1->Proline PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Proline->PI3K_AKT_mTOR MAPK_ERK MAPK/ERK Pathway Proline->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation MAPK_ERK->Proliferation NFLP This compound NFLP->PYCR1

Caption: Downstream signaling pathways influenced by PYCR1 activity and its inhibition.

The general workflow for assessing PYCR1 inhibitors involves both enzymatic and cell-based assays.

Experimental_Workflow cluster_0 Enzyme-based Assays cluster_1 Cell-based Assays Enzyme_Assay PYCR1 Enzyme Activity Assay (Spectrophotometric) IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Proliferation_Assay Cell Proliferation Assay (e.g., CCK-8) IC50_Determination->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Proline_Measurement Intracellular Proline Measurement (e.g., HPLC-MS)

Caption: General experimental workflow for the evaluation of PYCR1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments.

PYCR1 Enzyme Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of PYCR1 by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADH to NAD⁺.

  • Reagents and Materials:

    • Purified human PYCR1 enzyme

    • Assay Buffer: 50 mM HEPES pH 7.5, 1 mM EDTA

    • NADH solution (e.g., 175 µM final concentration)

    • Substrate: D,L-Pyrroline-5-carboxylate (P5C) solution (concentration range for Kₘ determination, e.g., 0-2000 µM)

    • Inhibitor stock solutions (e.g., this compound)

    • 96-well UV-transparent microplates

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and NADH in the wells of the microplate.

    • Add the inhibitor to be tested at various concentrations to the respective wells. For the control wells, add the corresponding solvent.

    • To initiate the reaction, add the P5C substrate to all wells.

    • Immediately place the microplate in the spectrophotometer and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).

    • The initial reaction velocity is determined from the linear portion of the absorbance vs. time curve.

    • For IC₅₀ determination, the reaction velocities at different inhibitor concentrations are plotted, and the concentration of inhibitor that causes 50% inhibition of the enzyme activity is calculated.

Cell Proliferation Assay (CCK-8)

This assay evaluates the effect of PYCR1 inhibitors on the proliferation of cancer cells.

  • Reagents and Materials:

    • Cancer cell line known to overexpress PYCR1 (e.g., MCF-7, MDA-MB-231 breast cancer cells)

    • Complete cell culture medium

    • This compound or other inhibitors

    • Cell Counting Kit-8 (CCK-8)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor. Include untreated cells as a control.

    • Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

    • At the end of the incubation period, add CCK-8 solution to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours until a color change is observed.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each inhibitor concentration relative to the untreated control.

Spheroid Growth Assay

This assay provides a more physiologically relevant 3D model to assess the impact of inhibitors on tumor growth.

  • Reagents and Materials:

    • Cancer cell line capable of forming spheroids (e.g., MCF10A H-RASV12)

    • Spheroid formation medium

    • This compound or other inhibitors

    • Ultra-low attachment 96-well plates

    • Microscope with imaging capabilities

    • Protein quantification assay (e.g., BCA assay)

  • Procedure:

    • Seed cells in ultra-low attachment plates to promote spheroid formation.

    • Once spheroids have formed, treat them with different concentrations of the inhibitor.

    • Monitor spheroid growth over several days by capturing images and measuring the spheroid diameter.

    • At the end of the experiment, harvest the spheroids and quantify the total protein content as a measure of cell proliferation and spheroid size.[4][5]

Conclusion

The data presented in this guide demonstrate that this compound is a competitive inhibitor of PYCR1 with a potency in the micromolar range.[1] While other compounds, such as (S)-tetrahydro-2H-pyran-2-carboxylic acid, have shown higher affinity in some studies, this compound remains a valuable tool compound for studying the biological roles of PYCR1. Its demonstrated activity in cellular models, such as impairing the growth of breast cancer spheroids, highlights its potential as a lead compound for the development of novel anticancer therapies.[4][5] The provided protocols offer a foundation for researchers to further investigate the activity of this compound and other PYCR1 inhibitors in various experimental settings.

References

Comparative Analysis of 1-Formyl-L-proline and Other Metabolic Inhibitors of the Proline Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Formyl-L-proline (NFLP), a potent inhibitor of Pyrroline-5-carboxylate reductase 1 (PYCR1), with other metabolic inhibitors targeting the proline cycle. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tools for their studies in cancer metabolism and other therapeutic areas.

Introduction to the Proline Cycle and Its Role in Disease

The proline cycle, consisting of the enzymes Proline Dehydrogenase (PRODH) and Pyrroline-5-carboxylate Reductase (PYCR), plays a crucial role in cellular metabolism, redox balance, and biosynthesis.[1] In many cancer types, the upregulation of proline metabolism, particularly through increased PYCR1 activity, has been linked to enhanced cell proliferation, survival, and resistance to therapy.[2][3] This makes the enzymes of the proline cycle attractive targets for the development of novel therapeutics. This compound has emerged as a validated chemical probe for PYCR1, enabling the investigation of its biological functions and its potential as a drug target.[4]

Comparative Analysis of PYCR1 Inhibitors

This compound (NFLP) is a competitive inhibitor of PYCR1 with respect to its substrate, Δ1-pyrroline-5-carboxylate (P5C).[4] Several other proline analogs have been identified as inhibitors of PYCR1, albeit with varying potencies. The following table summarizes the inhibitory constants (Ki) of NFLP and other notable PYCR1 inhibitors.

InhibitorTarget EnzymeKi (μM)Mechanism of ActionReference
This compound (NFLP) PYCR1100Competitive with P5C[4]
L-thiazolidine-2-carboxylate (L-T2C)PYCR1400Competitive with P5C[4]
L-thiazolidine-4-carboxylate (L-T4C)PYCR1600Competitive with P5C[4]
cyclopentanecarboxylate (CPC)PYCR11000Competitive with P5C[4]
L-tetrahydro-2-furoic acid (THFA)PYCR12000Competitive with P5C[4]
L-prolinePYCR11700Product Inhibition[4]

A recent study also identified a novel fragment-based inhibitor, compound 33, with a significantly lower apparent IC50 value (29 μM) compared to NFLP (490 μM) in a specific assay, highlighting the potential for developing more potent PYCR1 inhibitors.[5][6]

Comparative Analysis of PRODH Inhibitors

Proline Dehydrogenase (PRODH) is the first enzyme in the proline catabolic pathway. Its inhibition can also modulate proline metabolism. L-tetrahydro-2-furoic acid (THFA) is a known inhibitor of PRODH.

InhibitorTarget EnzymeKi (mM)Mechanism of ActionReference
L-tetrahydro-2-furoic acid (THFA) PRODH0.3Competitive[7]
cyclobutane-1,1-dicarboxylic acidPRODH1.4Competitive[7]
cyclobutanecarboxylic acidPRODH6Competitive[7]
cyclopropanecarboxylic acidPRODH>5Competitive[7]
cyclopentanecarboxylic acidPRODH1.4Competitive[7]
2-oxobutyric acidPRODH2.4Competitive[7]
(2S)-oxetane-2-carboxylic acidPRODH1.6Competitive[7]

Signaling Pathways and Cellular Effects

Inhibition of PYCR1 by compounds like NFLP has been shown to phenocopy PYCR1 knockdown, leading to impaired de novo proline biosynthesis and reduced spheroidal growth in breast cancer cells.[4] The inhibition of the proline cycle impacts several downstream signaling pathways critical for cancer cell survival and proliferation.

ProlineCycleSignaling PYCR1_inhibition PYCR1_inhibition PRODH_inhibition PRODH_inhibition

The inhibition of PYCR1 has been demonstrated to suppress the PI3K/AKT/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[5] This disruption of proline metabolism and downstream signaling ultimately leads to decreased cancer cell proliferation and increased apoptosis.[2]

Experimental Protocols

PYCR1 Inhibition Assay

A common method to determine the inhibitory potential of compounds against PYCR1 involves a steady-state kinetic assay.

Materials:

  • Human PYCR1 enzyme

  • NADH

  • D,L-P5C (or L-P5C)

  • Inhibitor compound

  • Assay buffer: 50 mM Tris (pH 7.5) with 1 mM EDTA

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a fixed concentration of NADH (e.g., 175 μM), and varying concentrations of the inhibitor.

  • Initiate the reaction by adding varying concentrations of D,L-P5C (e.g., 0-2000 μM). Note that the concentration of the active L-P5C is half that of the D,L-P5C racemic mixture.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Calculate the initial velocity of the reaction.

  • Fit the data to a competitive inhibition model to determine the Ki value.[4]

PYCR1_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare reaction mix: Buffer, NADH, Inhibitor B Initiate reaction with P5C A->B C Incubate at constant temperature B->C D Monitor NADH oxidation at 340 nm C->D E Calculate initial velocity D->E F Fit data to competitive inhibition model E->F G Determine Ki value F->G

PRODH Inhibition Assay

The activity of PRODH can be measured by monitoring the production of P5C.

Materials:

  • PRODH enzyme (e.g., from the bifunctional enzyme PutA)

  • L-proline

  • o-aminobenzaldehyde (o-AB)

  • Menadione (electron acceptor)

  • Inhibitor compound

  • Assay buffer: 20 mM MOPS (pH 7.5) with 10 mM MgCl2

Procedure:

  • The assay monitors the formation of a P5C-o-AB adduct, which absorbs at 443 nm.

  • Prepare a reaction mixture containing the assay buffer, L-proline, o-AB, menadione, and the inhibitor compound.

  • Initiate the reaction by adding the PRODH enzyme.

  • Monitor the increase in absorbance at 443 nm.

  • Determine the initial reaction rates and analyze the data using a competitive inhibition model to calculate the Ki value.[7]

Conclusion

This compound is a valuable tool for studying the role of PYCR1 in cellular metabolism and disease. While it is a potent and specific inhibitor, the discovery of novel, more potent inhibitors like compound 33 suggests that the therapeutic window for targeting the proline cycle can be further expanded. The comparative data presented in this guide can assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, whether targeting PYCR1, PRODH, or both, to further elucidate the therapeutic potential of modulating proline metabolism.

References

A Head-to-Head Comparison of N-formyl-L-proline and Other Small Molecule Inhibitors of PYCR1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer metabolism, the proline biosynthesis pathway has emerged as a critical area of investigation, with Pyrroline-5-Carboxylate Reductase 1 (PYCR1) being a key enzyme and a promising therapeutic target. N-formyl-L-proline (NFLP) has been identified as a notable competitive inhibitor of PYCR1. This guide provides a head-to-head comparison of NFLP with other small molecule inhibitors of PYCR1, supported by available experimental data. While the focus is on NFLP, a direct comparative analysis of a series of NFLP derivatives is limited in the current literature. Therefore, this comparison extends to other proline analogs and fragment-like inhibitors that have been evaluated for their activity against PYCR1.

Performance Comparison of PYCR1 Inhibitors

The inhibitory activities of N-formyl-L-proline and other notable compounds against PYCR1 have been quantified, primarily through the determination of their inhibition constants (Kᵢ) and IC₅₀ values. A lower value indicates a higher potency of the inhibitor. The available data from various studies are summarized in the table below.

CompoundTypeTargetKᵢ (µM)Apparent IC₅₀ (µM)Noteworthy Findings
N-formyl-L-proline (NFLP) Proline AnalogPYCR1100[1][2][3][4]490[5]First validated chemical probe for PYCR1; the formyl group enhances affinity compared to L-proline (Kᵢ = 1.7 mM)[1][6].
(S)-tetrahydro-2H-pyran-2-carboxylic acidSmall MoleculePYCR170[3]-Identified as a more potent inhibitor than NFLP[3].
Compound 33Fragment-basedPYCR1-29[5]A novel fragment-based inhibitor with a lower apparent IC₅₀ than NFLP, blocking both the P5C substrate pocket and the NADH binding site[5].
L-thiazolidine-2-carboxylateProline AnalogPYCR1400[7]-A sub-millimolar competitive inhibitor of PYCR1[6].
L-thiazolidine-4-carboxylateProline AnalogPYCR1600[7]-A sub-millimolar competitive inhibitor of PYCR1[6].
L-tetrahydro-2-furoic acid (THFA)Proline AnalogPYCR12000[1][6]-A weaker inhibitor compared to NFLP[1][6].
CyclopentanecarboxylateProline AnalogPYCR11000[7]-A weaker inhibitor compared to NFLP[7].
N-acetyl-L-prolineProline AnalogPYCR1No inhibition[1]-Suggests that larger substitutions on the amine group of proline may not be accommodated by the enzyme's active site[1].

Signaling Pathway and Experimental Workflow

To understand the context of PYCR1 inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the proline biosynthesis pathway and a typical experimental workflow for a PYCR1 inhibition assay.

Proline_Biosynthesis_Pathway Proline Biosynthesis Pathway and PYCR1 Inhibition cluster_pathway Proline Biosynthesis cluster_inhibition Inhibition Glutamate Glutamate P5CS P5CS Glutamate->P5CS ATP -> ADP GSA Glutamate-γ-semialdehyde P5CS->GSA spontaneous spontaneous cyclization GSA->spontaneous P5C Δ1-Pyrroline-5-carboxylate (P5C) spontaneous->P5C PYCR1 PYCR1 P5C->PYCR1 NAD(P)H -> NAD(P)+ Proline Proline PYCR1->Proline NFLP N-formyl-L-proline (NFLP) & Other Inhibitors NFLP->PYCR1 Inhibits

Caption: Proline biosynthesis pathway highlighting the role of PYCR1 and its inhibition by NFLP.

PYCR1_Inhibition_Assay_Workflow Experimental Workflow for PYCR1 Inhibition Assay start Start: Prepare Assay Components reagents Recombinant Human PYCR1 Assay Buffer (e.g., Tris-HCl, EDTA) Substrate (P5C) Cofactor (NADH) start->reagents inhibitors Test Compounds (e.g., N-formyl-L-proline derivatives) start->inhibitors incubation Incubate PYCR1 with Test Compound reagents->incubation inhibitors->incubation reaction_init Initiate Reaction by Adding P5C and NADH incubation->reaction_init measurement Monitor NADH oxidation at 340 nm (Decrease in absorbance over time) reaction_init->measurement analysis Calculate Initial Velocity measurement->analysis fitting Fit data to a competitive inhibition model to determine Ki analysis->fitting end End: Determine Inhibitory Potency fitting->end

Caption: A typical workflow for determining the inhibitory constant (Ki) of PYCR1 inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of N-formyl-L-proline and other PYCR1 inhibitors.

PYCR1 Inhibition Assay

This protocol is based on the methods described by Christensen et al. (2020) for determining the kinetic parameters of PYCR1 inhibition[1][6].

1. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5) containing 1 mM EDTA.

  • Enzyme: Purified recombinant human PYCR1.

  • Substrate: DL-Pyrroline-5-carboxylic acid (P5C). The active L-P5C concentration is considered to be half of the total DL-P5C concentration.

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH).

  • Inhibitors: Stock solutions of N-formyl-L-proline and other test compounds prepared in a suitable solvent (e.g., water or DMSO).

2. Assay Procedure:

  • The assay is performed in a 96-well plate format suitable for spectrophotometric readings.

  • To each well, add the assay buffer, a fixed concentration of NADH (e.g., 175 µM), and the desired concentration of the inhibitor.

  • Add the PYCR1 enzyme to the wells and incubate for a short period at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding varying concentrations of the substrate, P5C (e.g., 0-2000 µM).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. Readings are taken at regular intervals (e.g., every 15 seconds) for a set duration (e.g., 5-10 minutes).

3. Data Analysis:

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot the initial velocities against the substrate (L-P5C) concentrations for each inhibitor concentration.

  • Globally fit the data to the competitive inhibition model using appropriate software (e.g., GraphPad Prism, SigmaPlot) to determine the inhibition constant (Kᵢ). The equation for competitive inhibition is: v₀ = (Vₘₐₓ * [S]) / (Kₘ(1 + [I]/Kᵢ) + [S]) where:

    • v₀ is the initial velocity

    • Vₘₐₓ is the maximum reaction velocity

    • [S] is the substrate concentration

    • Kₘ is the Michaelis constant

    • [I] is the inhibitor concentration

    • Kᵢ is the inhibition constant

Spheroid Growth Assay

This assay, also adapted from Christensen et al. (2020), assesses the effect of PYCR1 inhibitors on the growth of cancer cells in a 3D culture model[1].

1. Cell Culture:

  • Use a suitable cancer cell line known to be dependent on proline metabolism, such as MCF10A H-RAS V12 breast cancer cells.

  • Culture the cells in appropriate media (e.g., DMEM/F12) supplemented with growth factors.

2. Spheroid Formation:

  • Seed the cells in ultra-low attachment 96-well plates to promote spheroid formation.

  • Allow the cells to aggregate and form spheroids over a period of several days.

3. Treatment with Inhibitors:

  • Once spheroids have formed, treat them with various concentrations of N-formyl-L-proline or other test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the spheroids with the inhibitors for a specified duration (e.g., 5 days), replenishing the media and inhibitor as needed.

4. Assessment of Spheroid Growth:

  • Spheroid growth can be monitored by imaging and measuring the spheroid diameter over time.

  • At the end of the treatment period, quantify cell viability or total protein content. For protein content, lyse the spheroids and use a protein quantification assay such as the bicinchoninic acid (BCA) assay.

5. Data Analysis:

  • Compare the spheroid size or protein content of the treated groups to the vehicle control group.

  • Calculate the percentage of growth inhibition for each inhibitor concentration.

Conclusion

N-formyl-L-proline is a validated and important tool compound for studying the role of PYCR1 in cancer biology. While it stands as a potent inhibitor, recent findings have identified other small molecules with comparable or even superior inhibitory activity. The development of fragment-based inhibitors that target multiple sites on the enzyme represents a promising new direction for designing more effective PYCR1-targeted therapies. Further research into the synthesis and evaluation of N-formyl-L-proline derivatives is warranted to fully explore the structure-activity relationships of this chemical scaffold and to potentially develop even more potent and selective inhibitors of this critical cancer target.

References

Specificity of 1-Formyl-L-proline for PYCR1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Formyl-L-proline's (NFLP) performance as a selective inhibitor for Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key enzyme in proline biosynthesis implicated in various cancers. Experimental data is presented to compare NFLP with other known PYCR1 inhibitors, offering insights into its specificity and potential for off-target effects.

Executive Summary

This compound (NFLP) is a potent competitive inhibitor of PYCR1, effectively targeting the enzyme's substrate-binding site.[1][2] However, emerging evidence suggests that its specificity is not absolute, with potential for cross-reactivity with other enzymes involved in proline metabolism, such as Proline Dehydrogenase (PRODH). This guide details the comparative inhibitory activities of NFLP and other compounds, providing researchers with the necessary data to make informed decisions for their studies.

Quantitative Comparison of PYCR1 Inhibitors

The following table summarizes the inhibitory potency of NFLP and other selected compounds against PYCR1 and, where available, other related enzymes. This data highlights the relative efficacy and selectivity of each inhibitor.

CompoundTargetInhibition Constant (Kᵢ)IC₅₀Inhibition MechanismReference(s)
This compound (NFLP) PYCR1100 µM490 µMCompetitive with P5C[1][2]
(S)-tetrahydro-2H-pyran-2-carboxylic acidPYCR170 µMCompetitive[3][4]
L-thiazolidine-2-carboxylatePYCR1400 µMCompetitive with P5C[5]
L-thiazolidine-4-carboxylatePYCR1600 µMCompetitive with P5C[5]
CyclopentanecarboxylatePYCR11 mMCompetitive with P5C[5]
L-tetrahydro-2-furoic acidPYCR12 mMCompetitive with P5C[5]
L-proline (product)PYCR11.7 mMProduct Inhibition[5]
L-prolinePYCR296 – 145 µM[6]
L-prolinePYCR38500 µM[6]

Note: A lower Kᵢ or IC₅₀ value indicates a more potent inhibitor.

Specificity Profile of this compound

While NFLP is a validated chemical probe for PYCR1, studies on proline analog inhibitors have revealed potential for promiscuous inhibition within the proline metabolism cycle.[2] For instance, thiazolidine-2-carboxylate and cyclopentanecarboxylate have been shown to inhibit proline dehydrogenase (PRODH).[2]

A more recent study identified (S)‐tetrahydro‐2H‐pyran‐2‐carboxylic acid as a more specific inhibitor of PYCR1.[3][4] This compound is reportedly 30 times more specific for PYCR1 over PYCR3 and demonstrates negligible inhibition of PRODH, suggesting a superior specificity profile compared to NFLP.[3][4] This highlights the importance of counter-screening potential inhibitors against other PYCR isoforms (PYCR2, PYCR3/PYCRL) and PRODH to ascertain their precise specificity.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Proline Biosynthesis Pathway and PYCR1's Role

Proline_Biosynthesis cluster_Mitochondria Mitochondria cluster_Inhibitors Inhibitors Glutamate Glutamate P5C Δ¹-Pyrroline-5-Carboxylate (P5C) Glutamate->P5C P5CS Proline Proline P5C->Proline NAD(P)H -> NAD(P)⁺ PYCR1 PYCR1 Proline->P5C FAD -> FADH₂ PRODH PRODH NFLP This compound (NFLP) NFLP->PYCR1 Inhibits Others Other Analogs Others->PYCR1 Inhibit Others->PRODH May Inhibit Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow start Start library Compound Library (e.g., Proline Analogs) start->library primary_screen Primary Screen (e.g., X-ray Crystallography) library->primary_screen hit_validation Hit Validation (Enzyme Activity Assay) primary_screen->hit_validation kinetics Kinetic Characterization (Determine Ki, IC₅₀) hit_validation->kinetics specificity Specificity Profiling (Counter-screen vs. PYCR2/3, PRODH) kinetics->specificity cellular_assays Cellular Assays (e.g., Spheroid Growth) specificity->cellular_assays lead_optimization Lead Optimization cellular_assays->lead_optimization validated_inhibitor Validated Inhibitor lead_optimization->validated_inhibitor

References

Independent Validation of 1-Formyl-L-proline Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Formyl-L-proline's performance against other Pyrroline-5-Carboxylate Reductase 1 (PYCR1) inhibitors. All data is supported by published experimental findings.

This compound (also referred to as N-formyl-L-proline or NFLP) has been identified as a competitive inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), an enzyme increasingly recognized as a potential therapeutic target in oncology.[1][2] PYCR1 is the terminal enzyme in the proline biosynthesis pathway, catalyzing the reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline.[1][3] Elevated expression of PYCR1 has been observed in various cancers, where it is linked to tumor aggressiveness and poor patient outcomes.[2][3] The inhibition of PYCR1 has been shown to impede tumorigenesis in both cellular and animal models, highlighting the therapeutic potential of targeting this enzyme.[2]

Comparative Analysis of PYCR1 Inhibitors

This section presents a quantitative comparison of this compound (NFLP) with other known proline analog inhibitors of PYCR1. The data, summarized in the table below, is extracted from peer-reviewed studies.

CompoundKi (µM)IC50 (µM)Notes
This compound (NFLP) 100 [1][2]490 [4]Competitive inhibitor with respect to P5C.[1] Shown to inhibit de novo proline biosynthesis and impair spheroidal growth in breast cancer cells.[1]
L-tetrahydro-2-furoic acid (THFA)~2000 (2 mM)[1]-A weaker inhibitor compared to NFLP.[1]
cyclopentanecarboxylate (CPC)~1000 (1 mM)[1]-
L-thiazolidine-4-carboxylate (L-T4C)~600[1]-
L-thiazolidine-2-carboxylate (L-T2C)~400[1]-
(S)‐tetrahydro‐2H‐pyran‐2‐carboxylic acid70[2]-Identified as a more potent inhibitor than NFLP in one study.[2]
L-proline~1700 (1.7 mM)[1]-The product of the PYCR1 reaction, acts as a feedback inhibitor.[1]

Experimental Methodologies

The following section details the experimental protocols for the key assays cited in this guide, providing researchers with the necessary information to replicate and validate these findings.

PYCR1 Inhibition Assay

Objective: To determine the inhibitory potential of compounds against the enzymatic activity of human PYCR1.

Principle: The assay measures the rate of NADH oxidation to NAD+ by monitoring the decrease in absorbance at 340 nm. This reaction is coupled to the PYCR1-catalyzed reduction of its substrate, P5C, to proline.

Materials:

  • Purified human PYCR1 enzyme

  • Tris buffer (50 mM, pH 7.5)

  • EDTA disodium salt (1 mM)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • d,l-P5C (d,l-Pyrroline-5-carboxylate)

  • Inhibitor compound (e.g., this compound)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris buffer, EDTA, and a fixed concentration of NADH (e.g., 175 µM).

  • Inhibitor Addition: Add varying concentrations of the inhibitor compound to the wells of the microplate. For control wells, add the corresponding vehicle control.

  • Enzyme Addition: Add a fixed concentration of purified PYCR1 enzyme to each well.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, d,l-P5C (e.g., varying concentrations from 0-2000 µM). Note that the active substrate is L-P5C, which is half the concentration of the d,l-P5C racemic mixture.[1][5]

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. For competitive inhibition, the data can be globally fitted to the competitive inhibition model to determine the inhibition constant (Ki).[1][5] IC50 values are determined by measuring enzyme activity at a fixed substrate concentration (e.g., 200 µM L-P5C) across a range of inhibitor concentrations.[4]

Visualizing the Molecular Context

To further aid in the understanding of this compound's mechanism of action, the following diagrams illustrate the relevant biological pathway and experimental workflow.

PYCR1_Signaling_Pathway Glutamine Glutamine P5C Δ¹-Pyrroline-5-Carboxylate (P5C) Glutamine->P5C Proline Biosynthesis Pathway PYCR1 PYCR1 P5C->PYCR1 Proline Proline TumorGrowth Tumor Cell Proliferation & Survival Proline->TumorGrowth PYCR1->Proline NAD(P)H -> NAD(P)⁺ NFLP This compound (NFLP) NFLP->PYCR1 Inhibition

Caption: Proline biosynthesis pathway and the inhibitory action of this compound on PYCR1.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Reagents Prepare Reaction Mix (Buffer, EDTA, NADH) Inhibitor Add Inhibitor (e.g., NFLP) Reagents->Inhibitor Enzyme Add PYCR1 Enzyme Inhibitor->Enzyme Substrate Add Substrate (P5C) Enzyme->Substrate Measurement Monitor Absorbance (340 nm) Substrate->Measurement Kinetics Calculate Initial Velocities Measurement->Kinetics Ki_IC50 Determine Ki and/or IC50 Values Kinetics->Ki_IC50

Caption: Workflow for the PYCR1 enzyme inhibition assay.

References

Assessing the Therapeutic Index of 1-Formyl-L-proline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic potential of 1-Formyl-L-proline, a known inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), an enzyme implicated in cancer progression. Due to the limited availability of public data on the in vivo efficacy and toxicity of this compound, this guide focuses on a comparison of its in vitro potency with a more recently identified PYCR1 inhibitor, (S)-tetrahydro-2H-pyran-2-carboxylic acid. The experimental protocols detailed below outline the standard methodologies used to generate the data necessary for a comprehensive therapeutic index assessment.

Data Presentation: In Vitro Efficacy of PYCR1 Inhibitors

The following table summarizes the available in vitro data for this compound and a comparator, (S)-tetrahydro-2H-pyran-2-carboxylic acid. A lower IC50 value indicates greater potency.

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundPYCR1Enzyme Inhibition490[1]
(S)-tetrahydro-2H-pyran-2-carboxylic acidPYCR1Enzyme Inhibition70[1]

Note: While in vitro potency is a key indicator, the therapeutic index is ultimately determined by the ratio of toxic dose to effective dose in vivo. Currently, publically available in vivo data for this compound is lacking.

Experimental Protocols

Detailed methodologies for key experiments required to assess the therapeutic index are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to determine the concentration of a compound that inhibits cell viability by 50% (IC50).

1. Cell Seeding:

  • Cancer cell lines with high PYCR1 expression are cultured in appropriate media.
  • Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
  • Serial dilutions of the compound are made in culture media to achieve a range of final concentrations.
  • The media from the cell plates is replaced with media containing the different compound concentrations. Control wells receive media with solvent only.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48-72 hours).

4. MTT Addition and Formazan Solubilization:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
  • The plates are incubated for another 2-4 hours, allowing viable cells to metabolize MTT into purple formazan crystals.
  • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
  • The percentage of cell viability is calculated relative to the solvent-treated control cells.
  • The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study (Xenograft Mouse Model)

This protocol outlines a typical study to assess the anti-tumor efficacy of a compound in a living organism.

1. Animal Model:

  • Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
  • Human cancer cells with high PYCR1 expression are subcutaneously injected into the flank of each mouse.

2. Tumor Growth and Randomization:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
  • Mice are then randomly assigned to different treatment groups (e.g., vehicle control, different doses of this compound).

3. Compound Administration:

  • The test compound is formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
  • The compound is administered to the mice according to a predetermined schedule (e.g., daily, twice weekly) for a specified duration.

4. Monitoring and Data Collection:

  • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
  • The body weight of the mice is monitored as an indicator of toxicity.
  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

5. Data Analysis:

  • Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
  • Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

In Vivo Acute Toxicity Study (LD50 Determination)

This protocol is designed to determine the median lethal dose (LD50) of a compound.

1. Animal Model:

  • Healthy, young adult rodents (e.g., mice or rats) of a single strain are used.

2. Dose Administration:

  • The test compound is administered in increasing doses to different groups of animals.
  • A control group receives the vehicle only.
  • The route of administration should be relevant to the intended therapeutic use.

3. Observation:

  • Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).
  • Observations include changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

4. Data Analysis:

  • The number of mortalities in each dose group is recorded.
  • The LD50 value is calculated using statistical methods, such as the probit analysis.

Mandatory Visualizations

Signaling Pathway of PYCR1 Inhibition

PYCR1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_pycr1 Target Enzyme cluster_downstream Downstream Effects Glutamate Glutamate PYCR1 PYCR1 Glutamate->PYCR1 Proline Proline PYCR1->Proline AKT_mTOR_Pathway AKT/mTOR Pathway Proline->AKT_mTOR_Pathway MAPK_ERK_STAT3_Pathway MAPK/ERK/STAT3 Pathway Proline->MAPK_ERK_STAT3_Pathway Cell_Proliferation Cell_Proliferation AKT_mTOR_Pathway->Cell_Proliferation Apoptosis_Inhibition Apoptosis_Inhibition AKT_mTOR_Pathway->Apoptosis_Inhibition MAPK_ERK_STAT3_Pathway->Cell_Proliferation 1_Formyl_L_proline This compound 1_Formyl_L_proline->PYCR1

Caption: PYCR1 inhibition by this compound disrupts proline synthesis and downstream signaling.

Experimental Workflow for Therapeutic Index Assessment

Therapeutic_Index_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_calculation Therapeutic Index Calculation Cell_Culture Cancer Cell Culture (High PYCR1) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50 Determine IC50 Cytotoxicity_Assay->IC50 Efficacy_Study Efficacy Study (Xenograft Model) IC50->Efficacy_Study informs dose selection ED50 Determine ED50 (Effective Dose) Efficacy_Study->ED50 TI_Calculation Therapeutic Index (TI) = TD50 / ED50 ED50->TI_Calculation Toxicity_Study Toxicity Study (Rodent Model) LD50_TD50 Determine LD50/TD50 (Lethal/Toxic Dose) Toxicity_Study->LD50_TD50 LD50_TD50->TI_Calculation

Caption: Workflow for determining the therapeutic index from in vitro and in vivo studies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Formyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Formyl-L-proline, a compound that requires careful management due to its potential hazards. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Identification and Safety Precautions

Before handling this compound, it is essential to be aware of its associated hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

  • Respiratory protection if ventilation is inadequate

Chemical Properties Relevant to Disposal

Understanding the chemical properties of this compound can inform safe disposal practices.

PropertyValue
Molecular Formula C₆H₉NO₃
Appearance White to off-white powder or crystalline powder
Solubility No specific data available, but likely soluble in water

Source: Thermo Fisher Scientific

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to minimize exposure and prevent environmental contamination.

Experimental Protocol: Disposal of this compound

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

    • Label a dedicated, sealable, and chemically resistant container as "Hazardous Waste: this compound."

  • Containerization of Solid Waste:

    • Carefully transfer any solid this compound waste into the designated hazardous waste container.

    • Avoid generating dust during the transfer. If possible, perform this task in a fume hood.

  • Decontamination of Empty Containers:

    • Triple-rinse the empty this compound container with a suitable solvent, such as water.

    • Collect the rinsate (the rinse water) and treat it as hazardous waste. Add the rinsate to a designated liquid hazardous waste container.

    • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

  • Management of Contaminated Materials:

    • Any materials, such as weighing paper, gloves, or bench liners, that have come into contact with this compound should be considered contaminated.

    • Place all contaminated materials into the designated solid hazardous waste container.

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage area is clearly marked as a hazardous waste accumulation site.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Start: Have this compound Waste B Is the waste solid? A->B C Is the waste a contaminated empty container? A->C D Is the waste contaminated labware (gloves, etc.)? A->D E Place in labeled 'Hazardous Solid Waste' container B->E Yes F Triple-rinse with appropriate solvent C->F Yes D->E Yes I Store waste container in designated area E->I G Collect rinsate as 'Hazardous Liquid Waste' F->G H Dispose of rinsed container as non-hazardous waste F->H G->I J Arrange for pickup by EHS or licensed contractor I->J K End: Proper Disposal Complete J->K

Caption: Disposal workflow for this compound waste.

By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-Formyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Formyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks associated with this compound are:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.

  • Causes skin irritation: Direct contact with the skin can result in irritation.

  • Causes serious eye irritation: Contact with the eyes can cause significant irritation.

  • May cause respiratory irritation: Inhalation of dust or powder may irritate the respiratory tract.

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesWhile specific breakthrough time data for this compound is not available, nitrile gloves are a recommended starting point for incidental contact. For prolonged handling or in case of a spill, consider more robust options like neoprene or butyl rubber gloves. Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical occurs.[1][2][3][4][5][6]
Eye Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. Goggles are required when there is a splash hazard.[7]
Skin and Body Protection Laboratory coatA standard, long-sleeved lab coat should be worn and fully buttoned to protect against skin contact.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)If handling large quantities or if dust generation is likely, a NIOSH-approved respirator may be necessary.

Operational and Handling Protocols

Adherence to proper operational procedures is crucial for minimizing exposure and ensuring a safe working environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Set up in a well-ventilated area (e.g., fume hood) prep_ppe->prep_setup prep_gather Gather all necessary equipment and reagents prep_setup->prep_gather handle_weigh Carefully weigh the required amount of this compound prep_gather->handle_weigh handle_dissolve Dissolve or use the compound as per the experimental protocol handle_weigh->handle_dissolve clean_decontaminate Decontaminate work surfaces handle_dissolve->clean_decontaminate clean_dispose_waste Dispose of waste according to guidelines clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove PPE in the correct order clean_dispose_waste->clean_remove_ppe clean_wash Wash hands thoroughly clean_remove_ppe->clean_wash

Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Have a chemical spill kit readily accessible.

  • Weighing and Transfer:

    • When weighing the solid compound, do so carefully to avoid generating dust.

    • Use a spatula for transfers and handle the container with care to prevent spills.

  • Experimental Use:

    • Follow your specific experimental protocol.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Storage:

    • Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][8][9][10][11]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Cleanup Protocol

For a small spill of powdered this compound:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation (if safe to do so).

  • Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.

  • Contain the Spill: Gently cover the spill with a damp paper towel or other absorbent material to prevent the powder from becoming airborne.[12]

  • Clean Up: Carefully scoop the material into a designated hazardous waste container. Avoid dry sweeping, which can create dust.[13][14][15][16]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a final rinse with water.

  • Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.

For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal waste_chem Unused/Expired this compound seg_solid Solid Chemical Waste Container waste_chem->seg_solid waste_ppe Contaminated PPE (gloves, etc.) seg_ppe Solid Waste Bag for Contaminated PPE waste_ppe->seg_ppe waste_materials Contaminated labware (e.g., weigh boats, pipette tips) waste_materials->seg_solid disp_label Label waste containers clearly seg_solid->disp_label seg_ppe->disp_label disp_store Store in a designated hazardous waste accumulation area disp_label->disp_store disp_pickup Arrange for pickup by certified hazardous waste disposal service disp_store->disp_pickup

Disposal workflow for this compound and associated waste.

Step-by-Step Disposal Procedure
  • Unused Product: Dispose of unused or expired this compound as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[17]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.[18][19]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to your institution's guidelines.

  • Waste Collection: All waste must be collected by a licensed hazardous waste disposal company.[20] Follow your institution's specific procedures for waste pickup and documentation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Formyl-L-proline
Reactant of Route 2
1-Formyl-L-proline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.